Product packaging for Salvianolic acid C(Cat. No.:CAS No. 115841-09-3)

Salvianolic acid C

Cat. No.: B192313
CAS No.: 115841-09-3
M. Wt: 492.4 g/mol
InChI Key: GCJWPRRNLSHTRY-VURDRKPISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Salvianolic acid C is a member of benzofurans.
This compound has been reported in Salvia miltiorrhiza, Origanum vulgare, and other organisms with data available.
mTOR inhibitor from Salvia miltiorrhiza

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H20O10 B192313 Salvianolic acid C CAS No. 115841-09-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-3-(3,4-dihydroxyphenyl)-2-[(E)-3-[2-(3,4-dihydroxyphenyl)-7-hydroxy-1-benzofuran-4-yl]prop-2-enoyl]oxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20O10/c27-17-5-1-13(9-20(17)30)10-23(26(33)34)35-24(32)8-4-14-2-7-19(29)25-16(14)12-22(36-25)15-3-6-18(28)21(31)11-15/h1-9,11-12,23,27-31H,10H2,(H,33,34)/b8-4+/t23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCJWPRRNLSHTRY-VURDRKPISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=C3C=C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C[C@H](C(=O)O)OC(=O)/C=C/C2=C3C=C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101341785
Record name Salvianolic acid C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101341785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

492.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115841-09-3
Record name Salvianolic acid C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115841093
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Salvianolic acid C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101341785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SALVIANOLIC ACID C
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I16H9Z53ZL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Biosynthesis of Salvianolic Acid C in Salvia miltiorrhiza: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salvia miltiorrhiza, commonly known as Danshen, is a cornerstone of traditional Chinese medicine, revered for its therapeutic properties in treating a spectrum of cardiovascular and cerebrovascular diseases. The medicinal efficacy of this plant is largely attributed to its rich composition of bioactive compounds, among which the water-soluble salvianolic acids are of significant interest. Salvianolic acid C, a complex polyphenolic compound, has demonstrated potent antioxidant and cardioprotective activities. Understanding its intricate biosynthetic pathway is paramount for metabolic engineering efforts aimed at enhancing its production in S. miltiorrhiza and for developing novel biotechnological production platforms.

This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway in Salvia miltiorrhiza. It details the enzymatic steps, presents available quantitative data, outlines key experimental protocols, and provides visual representations of the metabolic and experimental workflows.

The Biosynthesis Pathway of Salvianolic Acids

The biosynthesis of salvianolic acids in Salvia miltiorrhiza is a complex process that originates from two primary metabolic routes: the phenylpropanoid pathway and the tyrosine-derived pathway. These pathways converge to produce the key precursors, caffeic acid and 3,4-dihydroxyphenyllactic acid (danshensu), which are the building blocks for rosmarinic acid and subsequently, the more complex salvianolic acids.

Phenylpropanoid Pathway

The phenylpropanoid pathway commences with the amino acid L-phenylalanine. A series of three enzymatic reactions converts L-phenylalanine into 4-coumaroyl-CoA, a central intermediate in phenylpropanoid metabolism.

  • Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

  • Cinnamate-4-hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to produce 4-coumaric acid.

  • 4-Coumarate:CoA ligase (4CL): Activates 4-coumaric acid by ligating it to coenzyme A, forming 4-coumaroyl-CoA.

Tyrosine-Derived Pathway

The tyrosine-derived pathway provides the second key precursor, 3,4-dihydroxyphenyllactic acid (danshensu), starting from the amino acid L-tyrosine.

  • Tyrosine aminotransferase (TAT): Catalyzes the transamination of L-tyrosine to 4-hydroxyphenylpyruvic acid. Studies have shown that among the three SmTATs identified in S. miltiorrhiza, SmTAT1 exhibits the highest catalytic activity for tyrosine and favors its deamination[1][2].

  • Hydroxyphenylpyruvate reductase (HPPR): Reduces 4-hydroxyphenylpyruvic acid to 4-hydroxyphenyllactic acid.

  • CYP98A75: A cytochrome P450 enzyme that has been identified as participating in the formation of danshensu through hydroxylation.

Formation of Rosmarinic Acid

Rosmarinic acid is formed through the esterification of the precursors from the phenylpropanoid and tyrosine-derived pathways.

  • Rosmarinic acid synthase (RAS): This enzyme catalyzes the transfer of the 4-coumaroyl group from 4-coumaroyl-CoA to 4-hydroxyphenyllactic acid, forming 4-coumaroyl-4'-hydroxyphenyllactic acid.

  • CYP98A14 and CYP98A75: These cytochrome P450 enzymes are responsible for the subsequent hydroxylation steps to produce rosmarinic acid. SmCYP98A14 preferentially catalyzes C-3 hydroxylation, while SmCYP98A75 preferentially catalyzes C-3' hydroxylation.

Formation of this compound

The final steps leading to the formation of this compound, a trimer, are not yet fully elucidated. However, it is widely hypothesized that it is formed through the oxidative coupling of its precursors, likely involving rosmarinic acid and danshensu. While the exact enzyme has not been definitively identified in S. miltiorrhiza for this specific reaction, enzymes such as laccases and peroxidases are known to catalyze such polymerization reactions of phenolic compounds. Salvianolic acid B is known to be a dimer of rosmarinic acid, suggesting a stepwise polymerization process.

This compound Biosynthesis Pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_tyrosine Tyrosine-Derived Pathway L-Phenylalanine L-Phenylalanine Cinnamic acid Cinnamic acid L-Phenylalanine->Cinnamic acid PAL 4-Coumaric acid 4-Coumaric acid Cinnamic acid->4-Coumaric acid C4H 4-Coumaroyl-CoA 4-Coumaroyl-CoA 4-Coumaric acid->4-Coumaroyl-CoA 4CL Rosmarinic acid Rosmarinic acid 4-Coumaroyl-CoA->Rosmarinic acid RAS, CYP98A14, CYP98A75 L-Tyrosine L-Tyrosine 4-Hydroxyphenylpyruvic acid 4-Hydroxyphenylpyruvic acid L-Tyrosine->4-Hydroxyphenylpyruvic acid TAT 4-Hydroxyphenyllactic acid 4-Hydroxyphenyllactic acid 4-Hydroxyphenylpyruvic acid->4-Hydroxyphenyllactic acid HPPR Danshensu\n(3,4-dihydroxyphenyllactic acid) Danshensu (3,4-dihydroxyphenyllactic acid) 4-Hydroxyphenyllactic acid->Danshensu\n(3,4-dihydroxyphenyllactic acid) CYP98A75 This compound This compound Danshensu\n(3,4-dihydroxyphenyllactic acid)->this compound Danshensu\n(3,4-dihydroxyphenyllactic acid)->Rosmarinic acid Salvianolic Acid B Salvianolic Acid B Salvianolic Acid B->this compound Laccase/Peroxidase (hypothesized) Rosmarinic acid->Salvianolic Acid B Laccase/Peroxidase (hypothesized)

Biosynthesis pathway of this compound.

Quantitative Data

Quantitative data on the enzymes and intermediates of the salvianolic acid biosynthesis pathway are crucial for understanding the pathway's kinetics and for metabolic engineering. The following tables summarize the available quantitative information.

Table 1: Kinetic Properties of Key Enzymes in Salvianolic Acid Biosynthesis

EnzymeSubstrateKmVmaxOptimal pHOptimal Temperature (°C)Source
SmTAT1 L-Tyrosine1.12 ± 0.14 mM1.23 ± 0.05 µmol/min/mg8.040[1]
4-Hydroxyphenylpyruvic acid0.35 ± 0.04 mM0.45 ± 0.02 µmol/min/mg8.040[1]
SmTAT2 L-Tyrosine2.34 ± 0.21 mM0.56 ± 0.03 µmol/min/mg8.545[1]
4-Hydroxyphenylpyruvic acid0.21 ± 0.03 mM0.89 ± 0.04 µmol/min/mg8.545[1]
SmTAT3 L-Tyrosine1.87 ± 0.18 mM0.88 ± 0.06 µmol/min/mg8.040[1]
4-Hydroxyphenylpyruvic acid0.41 ± 0.05 mM0.52 ± 0.03 µmol/min/mg8.040[1]
SmRAS1 Caffeoyl-CoA18 µM-8.045
3,4-dihydroxyphenyllactic acid1647 µM-8.045
Sm4CL2 p-Coumaric acid----
Caffeic acid----
Ferulic acid----
trans-Cinnamic acid----
SmHPPR 4-Hydroxyphenylpyruvic acidHigh affinity---

Note: A hyphen (-) indicates that the data was not available in the reviewed literature.

Table 2: Concentration of Salvianolic Acids in S. miltiorrhiza Hairy Roots

CompoundControl (% Dry Weight)Methyl Jasmonate Elicitation (% Dry Weight)Source
Rosmarinic Acid 2.483.38
Salvianolic Acid B 4.217.11
Salvianolic Acid K 0.290.68
Compound 538 0.010.04

Experimental Protocols

This section provides an overview of the methodologies used to study the salvianolic acid biosynthesis pathway.

Quantification of Salvianolic Acids by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for the separation and quantification of salvianolic acids.

Protocol Outline:

  • Sample Preparation:

    • Lyophilize and grind plant material (e.g., hairy roots, leaves) to a fine powder.

    • Extract the powder with a suitable solvent, typically 70-80% methanol or ethanol, often with sonication or reflux.

    • Centrifuge the extract to remove solid debris.

    • Filter the supernatant through a 0.22 µm or 0.45 µm filter before injection.

  • HPLC Conditions:

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase: A gradient elution is typically employed using a mixture of an acidic aqueous phase (e.g., water with 0.1% formic acid or phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol).

    • Detection: UV detection is performed at a wavelength where salvianolic acids exhibit strong absorbance, typically around 280 nm.

    • Quantification: Quantification is achieved by comparing the peak areas of the samples to those of authentic standards of known concentrations.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis start Plant Material grind Grind to Powder start->grind extract Extract with Solvent grind->extract centrifuge Centrifuge extract->centrifuge filter Filter centrifuge->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (280 nm) separate->detect quantify Quantification detect->quantify end end quantify->end Results

General workflow for HPLC analysis of salvianolic acids.
Gene Expression Analysis by qRT-PCR

Quantitative Real-Time PCR (qRT-PCR) is used to measure the transcript levels of the genes encoding the biosynthetic enzymes.

Protocol Outline:

  • RNA Extraction:

    • Harvest fresh plant material and immediately freeze in liquid nitrogen to prevent RNA degradation.

    • Extract total RNA using a commercial plant RNA extraction kit or a TRIzol-based method.

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qRT-PCR:

    • Perform the PCR reaction using a real-time PCR system, SYBR Green or a probe-based detection chemistry, and gene-specific primers for the target and reference genes.

    • Use appropriate reference genes (e.g., Actin, Ubiquitin) for normalization.

    • Calculate the relative gene expression using the 2-ΔΔCt method.

Table 3: Example Primer Sequences for qRT-PCR

GeneForward Primer (5'-3')Reverse Primer (5'-3')
SmPAL1 GCTGCTCTTGAGTGCTCTGATGGAGTCCTCATGCTCTTGT
SmC4H TCGGAGGACTTGTTGTTGGTCTTGTTGGCCTTCTTGTTGC
Sm4CL2 AGGAGGAGTTGGAGGAGGAGGTCGTCGTCGTCGTCGTCGT
SmTAT1 ATGGAGGCTGCCGTCGCTTCAGGCAGCAGCAGCAGC
SmHPPR ATGGCTGCTGCCGTCGCTTCAGGCAGCAGCAGCAGC
SmRAS ATGGCTGCTGCTGCTGCTTCAGGCAGCAGCAGCAGC
Actin GCTGGATTTGCTGGTGATGCCAACAGAGAGGCCAAATG

Note: Primer sequences should always be validated for specificity and efficiency before use.

qRTPCR_Workflow cluster_rna RNA Extraction & cDNA Synthesis cluster_qpcr qRT-PCR start Plant Tissue rna_extraction Total RNA Extraction start->rna_extraction dnase DNase Treatment rna_extraction->dnase cdna_synthesis cDNA Synthesis dnase->cdna_synthesis qpcr_setup Set up qRT-PCR Reaction cdna_synthesis->qpcr_setup run_qpcr Run Real-Time PCR qpcr_setup->run_qpcr analysis Data Analysis (2-ΔΔCt) run_qpcr->analysis end end analysis->end Gene Expression Levels

Workflow for gene expression analysis by qRT-PCR.
Enzyme Activity Assays

Enzyme activity assays are essential for characterizing the function of the biosynthetic enzymes. The specific protocols vary for each enzyme.

General Protocol for Phenylalanine Ammonia-Lyase (PAL) Activity Assay:

  • Enzyme Extraction:

    • Homogenize fresh plant tissue in an ice-cold extraction buffer (e.g., Tris-HCl or borate buffer) containing protease inhibitors and reducing agents like β-mercaptoethanol or DTT.

    • Centrifuge the homogenate at high speed to pellet cell debris.

    • The supernatant containing the crude enzyme extract can be used directly or further purified.

  • Assay:

    • The assay mixture typically contains a buffer at the optimal pH for PAL, L-phenylalanine as the substrate, and the enzyme extract.

    • The reaction is incubated at the optimal temperature.

    • The formation of cinnamic acid is monitored spectrophotometrically by measuring the increase in absorbance at 290 nm.

    • Enzyme activity is calculated based on the rate of cinnamic acid formation.

General Protocol for 4-Coumarate:CoA Ligase (4CL) Activity Assay:

  • Enzyme Extraction: Similar to PAL extraction.

  • Assay:

    • The reaction mixture includes a buffer, ATP, MgCl₂, coenzyme A, the phenolic acid substrate (e.g., 4-coumaric acid), and the enzyme extract.

    • The reaction is initiated by adding the enzyme.

    • The formation of the corresponding CoA-thioester is monitored by the increase in absorbance at a specific wavelength (e.g., 333 nm for 4-coumaroyl-CoA).

    • The activity is calculated from the initial rate of the reaction.

Conclusion and Future Perspectives

The biosynthesis of this compound in Salvia miltiorrhiza is a testament to the complex and elegant metabolic networks within medicinal plants. While significant progress has been made in elucidating the upstream pathways leading to the formation of rosmarinic acid, the precise enzymatic machinery responsible for the final assembly of this compound remains an area of active research. The prevailing hypothesis points towards the involvement of oxidative enzymes like laccases or peroxidases in the polymerization of rosmarinic acid and its precursors.

Future research should focus on the definitive identification and characterization of the enzyme(s) catalyzing the formation of this compound. A comprehensive understanding of the kinetic properties of all the enzymes in the pathway will be instrumental for the successful implementation of metabolic engineering strategies. Furthermore, the development of robust and standardized protocols for enzyme extraction and activity assays from S. miltiorrhiza will greatly facilitate these research endeavors.

The knowledge gained from unraveling the complete biosynthetic pathway of this compound will not only pave the way for enhancing its production in its native host but also open up possibilities for its heterologous production in microbial systems, thereby ensuring a sustainable supply of this valuable therapeutic compound for the pharmaceutical industry.

References

A Comprehensive Technical Guide to the Pharmacological Properties of Salvianolic Acid C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salvianolic acid C (SAC), a polyphenolic compound derived from Salvia miltiorrhiza (Danshen), has garnered significant attention within the scientific community for its diverse and potent pharmacological activities.[1][2] This technical guide provides an in-depth overview of the core pharmacological properties of SAC, with a focus on its nephroprotective, neuroprotective, and anti-inflammatory effects. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Physicochemical Properties

PropertyValueReference
Molecular FormulaC₂₆H₂₀O₁₀[3]
Molecular Weight492.43 g/mol [3]
AppearanceNot specified in abstracts
SolubilityWater-soluble[4]

Pharmacological Properties

This compound exhibits a range of pharmacological effects, primarily attributed to its antioxidant and anti-inflammatory properties. These activities underpin its therapeutic potential in various disease models.

Nephroprotective Effects

SAC has demonstrated significant protective effects against acute kidney injury (AKI). In a cisplatin-induced AKI mouse model, SAC treatment mitigated renal histological changes and reduced serum levels of creatinine (CRE) and blood urea nitrogen (BUN).[1]

Quantitative Data on Nephroprotective Effects

ParameterModelTreatmentResultReference
Serum CRECisplatin-induced AKI in mice20 mg/kg SAC, i.p.Significant decrease compared to cisplatin-only group[1]
Serum BUNCisplatin-induced AKI in mice20 mg/kg SAC, i.p.Significant decrease compared to cisplatin-only group[1]
Fibronectin ExpressionTGF-β-stimulated HK2 cells10-100 µM SACDose-dependent inhibition
Collagen I ExpressionTGF-β-stimulated HK2 cells30-100 µM SACDose-dependent inhibition
N-cadherin ExpressionTGF-β-stimulated HK2 cells10-100 µM SACProgressive inhibition
Vimentin ExpressionTGF-β-stimulated HK2 cells10-100 µM SACProgressive inhibition
Neuroprotective Effects

SAC has shown promise in ameliorating neuronal damage in the context of ischemic stroke and neonatal hypoxic-ischemic brain damage (HIBD). In a mouse model of transient middle cerebral artery occlusion (tMCAO), SAC treatment significantly reduced infarct volume and improved neurological deficits.[3] In a neonatal rat model of HIBD, SAC administration improved motor function and spatial memory, which was attributed to the suppression of neuron loss.[2]

Quantitative Data on Neuroprotective Effects

ParameterModelTreatmentResultReference
Infarct VolumetMCAO in miceNot specified in abstractsSignificant reduction[3]
Neurological DeficitstMCAO in miceNot specified in abstractsSignificant improvement[3]
Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)Neonatal HIBD in rats15 mg/kg/day SAC, i.p.Effective diminishment[2]
Anti-inflammatory and Antioxidant Effects

The anti-inflammatory and antioxidant activities of SAC are central to its therapeutic effects. SAC has been shown to reduce the production of pro-inflammatory cytokines and mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), interleukin-6 (IL-6), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[1][2] Furthermore, it enhances the levels of antioxidant enzymes.[1] An in vitro study also demonstrated its ability to inhibit the entry of SARS-CoV-2 pseudovirus with an EC50 of 10.14 μM.

Quantitative Data on Anti-inflammatory and Antioxidant Effects

ParameterAssay/ModelIC₅₀/EC₅₀/ResultReference
SARS-CoV-2 Pseudovirus Entry InhibitionACE2h cellsEC₅₀: 10.14 μM
TNF-α, IL-1β, IL-6 ProductionCisplatin-induced AKI in miceSignificant decrease with 5, 10, and 20 mg/kg SAC[5]
Malondialdehyde (MDA) LevelsCisplatin-induced AKI in miceSignificant reduction with 5, 10, and 20 mg/kg SAC[1]
Glutathione (GSH) LevelsCisplatin-induced AKI in miceSignificant increase with 5, 10, and 20 mg/kg SAC[1]

Signaling Pathways

This compound exerts its pharmacological effects through the modulation of several key signaling pathways.

CaMKK–AMPK–Sirt1 Pathway

In the context of cisplatin-induced AKI, SAC activates the Ca²⁺/calmodulin-dependent protein kinase kinase (CaMKK)-AMP-activated protein kinase (AMPK)-Sirtuin 1 (Sirt1) pathway. This activation contributes to the attenuation of oxidative stress and inflammation.[1]

SAC This compound CaMKK CaMKK SAC->CaMKK AMPK AMPK CaMKK->AMPK Sirt1 Sirt1 AMPK->Sirt1 Oxidative_Stress Oxidative Stress Sirt1->Oxidative_Stress Inflammation Inflammation Sirt1->Inflammation Protection Nephroprotection

Caption: Activation of the CaMKK-AMPK-Sirt1 pathway by this compound.

TGF-β/Smad Pathway

SAC has been shown to inhibit renal tubulointerstitial fibrosis by targeting the Transforming Growth Factor-beta (TGF-β)/Smad signaling pathway. It inhibits the phosphorylation of Smad3, a key mediator of fibrotic gene expression.

SAC This compound pSmad3 p-Smad3 SAC->pSmad3 TGF_beta TGF-β TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R TGF_beta_R->pSmad3 Fibrosis Renal Fibrosis pSmad3->Fibrosis

Caption: Inhibition of the TGF-β/Smad pathway by this compound.

TLR4-TREM1-NF-κB Pathway

In the context of cerebral ischemic injury, SAC attenuates neuroinflammation by down-regulating the Toll-like receptor 4 (TLR4)-triggering receptor expressed on myeloid cells 1 (TREM1)-nuclear factor kappa B (NF-κB) pathway in microglia.[3][4]

SAC This compound TLR4 TLR4 SAC->TLR4 TREM1 TREM1 SAC->TREM1 TLR4->TREM1 NF_kB NF-κB TREM1->NF_kB Neuroinflammation Neuroinflammation NF_kB->Neuroinflammation

Caption: Down-regulation of the TLR4-TREM1-NF-κB pathway by this compound.

Experimental Protocols

Cisplatin-Induced Acute Kidney Injury in Mice

This model is utilized to evaluate the nephroprotective effects of SAC.

  • Animal Model: Male BALB/c mice are commonly used.

  • Induction of AKI: A single intraperitoneal (i.p.) injection of cisplatin (20 mg/kg) is administered.[1]

  • Treatment Protocol: SAC is administered daily via i.p. injection at doses of 5, 10, or 20 mg/kg for 10 consecutive days. Cisplatin is administered on day 7 of the treatment regimen.[1]

  • Assessment: Blood samples are collected to measure serum creatinine and BUN levels. Kidney tissues are harvested for histological examination (H&E staining) and Western blot analysis of inflammatory and oxidative stress markers.[1]

Start Start SAC_Admin Daily SAC Administration (5, 10, or 20 mg/kg, i.p.) for 10 days Start->SAC_Admin Cisplatin_Admin Cisplatin Injection (20 mg/kg, i.p.) on Day 7 SAC_Admin->Cisplatin_Admin Sacrifice Sacrifice on Day 11 Cisplatin_Admin->Sacrifice Analysis Blood and Tissue Analysis (CRE, BUN, Histology, Western Blot) Sacrifice->Analysis End End Analysis->End

Caption: Experimental workflow for cisplatin-induced acute kidney injury model.

Unilateral Ureteral Obstruction (UUO) Model in Mice

This surgical model is employed to study renal fibrosis and the anti-fibrotic effects of SAC.

  • Animal Model: Male C57BL/6 mice are typically used.

  • Surgical Procedure: Under anesthesia, the left ureter is ligated at two points with silk sutures and then cut between the ligatures to induce complete obstruction.

  • Treatment Protocol: Following the UUO surgery, mice are treated with SAC (e.g., daily via oral gavage or i.p. injection) for a specified period, often 7 to 14 days.

  • Assessment: Kidneys are harvested for histological analysis (Masson's trichrome or Sirius Red staining) to assess collagen deposition and for Western blot analysis of fibrotic markers (e.g., fibronectin, collagen I, α-SMA).

Start Start Anesthesia Anesthetize Mouse Start->Anesthesia Incision Midline Abdominal Incision Anesthesia->Incision Ligation Ligate Left Ureter Incision->Ligation Closure Suture Incision Ligation->Closure Treatment SAC Treatment (e.g., daily for 7-14 days) Closure->Treatment Sacrifice Sacrifice and Harvest Kidneys Treatment->Sacrifice Analysis Histological and Biochemical Analysis Sacrifice->Analysis End End Analysis->End

Caption: Surgical workflow for the Unilateral Ureteral Obstruction (UUO) model.

In Vitro Assessment of Anti-fibrotic Effects in HK2 Cells

Human kidney proximal tubular epithelial cells (HK2) are used to investigate the direct anti-fibrotic effects of SAC.

  • Cell Culture: HK2 cells are cultured in an appropriate medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.

  • Induction of Fibrosis: Cells are stimulated with TGF-β1 (e.g., 2.5 ng/mL) to induce an epithelial-to-mesenchymal transition (EMT), a key process in fibrosis.

  • Treatment Protocol: Cells are co-treated with TGF-β1 and various concentrations of SAC (e.g., 10, 30, 100 µM) for a specified duration (e.g., 24-48 hours).

  • Assessment: Cell lysates are collected for Western blot analysis of EMT markers (e.g., N-cadherin, vimentin) and fibrosis-related proteins (e.g., fibronectin, collagen I).

Start Start Culture Culture HK2 Cells Start->Culture Stimulation Stimulate with TGF-β1 Culture->Stimulation Treatment Co-treat with SAC (10-100 µM) Stimulation->Treatment Incubation Incubate for 24-48h Treatment->Incubation Lysis Cell Lysis Incubation->Lysis Analysis Western Blot Analysis (EMT and Fibrosis Markers) Lysis->Analysis End End Analysis->End

Caption: In vitro workflow for assessing the anti-fibrotic effects of SAC in HK2 cells.

Conclusion

This compound is a promising natural compound with significant pharmacological properties, particularly in the realms of nephroprotection, neuroprotection, and anti-inflammation. Its mechanisms of action involve the modulation of key signaling pathways, including the CaMKK–AMPK–Sirt1, TGF-β/Smad, and TLR4-TREM1-NF-κB pathways. The data and protocols presented in this guide provide a solid foundation for further research and development of SAC as a potential therapeutic agent for a range of diseases. Further investigation is warranted to fully elucidate its quantitative pharmacological profile and to explore its full therapeutic potential in clinical settings.

References

Salvianolic Acid C: A Technical Guide to Its Natural Sources, Distribution, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Salvianolic acid C (Sal C) is a water-soluble polyphenolic compound belonging to the larger group of salvianolic acids derived from plants of the Salvia genus. As a bioactive natural product, it has garnered interest within the scientific community for its therapeutic potential, including antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the natural origins of this compound, its distribution within plant tissues, and detailed methodologies for its extraction and quantification.

Natural Sources and Distribution

This compound is predominantly found in plants belonging to the Salvia genus (Lamiaceae family), which is a rich source of various phenolic acids.

Primary Plant Sources

The principal and most well-documented source of this compound is Salvia miltiorrhiza Bunge, also known as Danshen or red sage. This plant is a staple in traditional Chinese medicine, where its roots are used for treating cardiovascular and cerebrovascular diseases. While S. miltiorrhiza is the most prominent source, Sal C has also been identified in other species of the genus, including:

  • Salvia aethiopis (Mediterranean sage)

  • Salvia cavaleriei

  • Salvia pomifera (Apple sage)

  • Salvia verticillata (Lilac sage), where it is considered a major salvianolic acid component.

Interestingly, research has also identified the production of this compound by an endophytic fungus, Phoma glomerata D14, isolated from the host plant Salvia miltiorrhiza. This finding suggests that the biosynthesis of this compound is not limited to the plant itself and opens avenues for microbial fermentation as a potential production method.

Distribution within Plant Tissues

Within the source plants, the concentration of this compound varies significantly between different organs and is influenced by the plant's growth stage. In Salvia miltiorrhiza, salvianolic acids are distributed throughout the plant, including the roots, stems, leaves, and flowers.

The roots and rhizomes are traditionally harvested for medicinal use and are known to be a primary site of accumulation for salvianolic acids. However, the aerial parts of the plant, such as the leaves, also contain significant quantities of these compounds and are being investigated as a valuable and sustainable source. Dynamic accumulation analysis in S. miltiorrhiza has shown that the content of salvianolic acids in the leaves can be substantial, peaking during periods of luxuriant growth.

Quantitative Distribution of this compound

The following table summarizes the known distribution of this compound in various plant species. Quantitative data for this compound is less abundant in the literature compared to other related compounds like Salvianolic acid B. The data presented is compiled from studies involving phytochemical analysis of the respective species.

Plant SpeciesPlant PartMethod of AnalysisReported Presence/Content
Salvia miltiorrhizaRootUPLC-MS/MSIdentified and quantified
Salvia aethiopisAerial PartsHPLC-DAD-ESI-MSIdentified
Salvia pomiferaAerial PartsUHPLC-DAD-ESI-MSIdentified
Salvia verticillataLeavesHPLC-DAD-ESI-MSIdentified as a major salvianolic acid
Salvia cavalerieiNot SpecifiedNot SpecifiedIdentified

Experimental Protocols

The accurate analysis of this compound requires robust protocols for extraction from the plant matrix followed by precise quantification.

Extraction Methodology: Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction is an efficient method for obtaining salvianolic acids from plant material, offering higher yields in shorter times and at lower temperatures compared to conventional refluxing methods. The following protocol is a representative example based on methodologies for extracting salvianolic acids from Salvia roots.

2.1.1 Equipment and Materials

  • Dried and powdered Salvia plant material (e.g., roots)

  • Extraction solvent: 60% aqueous ethanol (v/v)

  • Ultrasonic bath or probe sonicator

  • Centrifuge

  • Rotary evaporator

  • Filtration apparatus (e.g., 0.45 µm filter)

2.1.2 Procedure

  • Sample Preparation: Weigh 1.0 g of finely powdered, dried plant material and place it into a suitable extraction vessel.

  • Solvent Addition: Add 20 mL of 60% aqueous ethanol to the vessel, achieving a solvent-to-material ratio of 20:1 (v/w).

  • Ultrasonication: Place the vessel in an ultrasonic bath. Perform the extraction at a frequency of 45 kHz and a controlled temperature of 30°C for 25 minutes. These parameters help to maximize yield while preventing the thermal degradation of the target compounds.

  • Separation: After extraction, centrifuge the mixture to pellet the solid plant debris.

  • Filtration: Decant the supernatant and filter it through a 0.45 µm membrane filter to remove any remaining fine particles.

  • Concentration: The resulting extract can be concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to prevent degradation. The concentrated extract is then typically redissolved in a suitable solvent (e.g., methanol) for analytical analysis.

Quantification Methodology: UPLC-MS/MS

Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and selective method for the simultaneous quantification of multiple components, including this compound, in complex plant extracts.

2.2.1 Instrumentation and Conditions

  • UPLC System: Waters Acquity UPLC or equivalent

  • Column: Acquity UPLC BEH C18 (e.g., 2.1 mm × 100 mm, 1.7 µm)

  • Mobile Phase: A gradient of A: Water with 0.1% formic acid and B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.3 - 0.4 mL/min

  • Column Temperature: 30-40°C

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode, as phenolic acids show high sensitivity in this mode.

2.2.2 UPLC-MS/MS Parameters

The following parameters are representative for the detection of this compound (Molecular Formula: C₂₆H₂₀O₁₀; Molecular Weight: 492.43 g/mol ).

ParameterSetting
Ionization Mode ESI Negative
Capillary Voltage 2.5 - 3.0 kV
Source Temperature ~150°C
Desolvation Temp. ~400°C
Cone Gas Flow ~50 L/h
Desolvation Gas Flow ~800 L/h
MRM Transition m/z 491 → Precursor ion fragments (e.g., 347, 296, 222)
Cone Voltage Optimized for compound (e.g., 20-40 V)
Collision Energy Optimized for fragmentation (e.g., 15-30 eV)

Note: MRM (Multiple Reaction Monitoring) transitions, cone voltage, and collision energy must be optimized for the specific instrument using a pure standard of this compound.

2.2.3 Procedure

  • Standard Preparation: Prepare a stock solution of pure this compound standard in methanol. Create a series of calibration standards by serial dilution to cover the expected concentration range in the samples.

  • Sample Injection: Inject a small volume (e.g., 1-5 µL) of the prepared plant extract and each calibration standard into the UPLC-MS/MS system.

  • Data Acquisition: Acquire data using the optimized MRM method.

  • Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the plant extracts by interpolating their peak areas from this curve.

Visualized Workflows and Pathways

Experimental Workflow for Analysis

The following diagram illustrates the general workflow for the extraction and quantitative analysis of this compound from a plant source.

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis p1 Plant Material (e.g., Salvia root) p2 Drying & Grinding p1->p2 e1 Ultrasound-Assisted Extraction (60% Ethanol, 30°C, 25 min) p2->e1 Powdered Sample e2 Centrifugation & Filtration e1->e2 e3 Crude Extract e2->e3 a1 UPLC-MS/MS Analysis e3->a1 Filtered Extract a2 Data Processing a1->a2 a3 Quantification of Sal C a2->a3 end end a3->end Final Report

Caption: Workflow for this compound Analysis.

Modulated Signaling Pathway

Recent studies have elucidated the molecular mechanisms underlying the bioactivity of this compound. One significant finding is its protective role in cisplatin-induced acute kidney injury, which is mediated through the activation of the CaMKKβ-AMPK-Sirt1 signaling pathway. This pathway is crucial for cellular energy homeostasis, stress resistance, and inflammation control.

G cluster_pathway Intracellular Signaling Cascade cluster_effects Cellular Outcomes SalC This compound CaMKK CaMKKβ SalC->CaMKK Activates AMPK AMPK CaMKK->AMPK Sirt1 Sirt1 AMPK->Sirt1 PGC1a PGC-1α Sirt1->PGC1a Nrf2 Nrf2 Sirt1->Nrf2 Inflam Reduced Inflammation Sirt1->Inflam Apoptosis Reduced Apoptosis Sirt1->Apoptosis OxStress Reduced Oxidative Stress PGC1a->OxStress Nrf2->OxStress

Caption: Sal C activates the CaMKKβ-AMPK-Sirt1 pathway.

Salvianolic Acid C: A Comprehensive Technical Review of its Therapeutic Potential and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salvianolic acid C (SalC), a polyphenolic compound predominantly isolated from Salvia miltiorrhiza (Danshen), has garnered significant attention within the scientific community for its diverse and potent pharmacological activities.[1][2] Traditionally used in Chinese medicine for cardiovascular ailments, modern research has elucidated its multifaceted therapeutic potential, spanning anti-inflammatory, antioxidant, neuroprotective, and nephroprotective effects.[3][4] This technical guide provides an in-depth review of the current understanding of this compound, focusing on its core mechanisms of action, summarizing key quantitative data, and detailing relevant experimental protocols to facilitate further research and drug development.

Chemical Properties

This compound is a water-soluble compound characterized by a complex structure derived from the condensation of danshensu and caffeic acid derivatives. Its chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₂₆H₂₀O₁₀[3]
Molecular Weight 492.43 g/mol [3]
Appearance Not specified in abstracts
Solubility Soluble in water and methanol[5]
CAS Number 115841-09-3[3]

Biological Activities and Therapeutic Potential

This compound exhibits a broad spectrum of biological activities, making it a promising candidate for the treatment of various diseases. Its primary therapeutic effects are attributed to its potent antioxidant and anti-inflammatory properties.

Anti-inflammatory and Antioxidant Effects

SalC has demonstrated significant anti-inflammatory and antioxidant activities in various preclinical models. It effectively reduces the production of pro-inflammatory cytokines and mediators, while simultaneously bolstering the endogenous antioxidant defense systems.

Nephroprotective Effects

In models of cisplatin-induced acute kidney injury (AKI), SalC has been shown to mitigate renal damage by reducing inflammation, oxidative stress, and apoptosis.[4] It protects renal cells by activating the CaMKK–AMPK–Sirt1 signaling pathway and modulating the Keap1/Nrf2/HO-1 axis.[4][6]

Neuroprotective Effects

SalC exhibits neuroprotective properties in the context of cerebral ischemic injury. It has been shown to reduce infarct volume and improve neurological deficits in animal models of stroke.[1][3] The underlying mechanism involves the inhibition of neuroinflammation, primarily through the TLR4-TREM1-NF-κB signaling pathway in microglia.[1][3]

Mechanisms of Action: Signaling Pathways

The therapeutic effects of this compound are mediated through the modulation of several key signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and identifying potential therapeutic targets.

TLR4-TREM1-NF-κB Signaling Pathway

In the context of neuroinflammation following cerebral ischemia, SalC has been shown to down-regulate the Toll-like receptor 4 (TLR4), Triggering Receptor Expressed on Myeloid cells 1 (TREM1), and Nuclear Factor-kappa B (NF-κB) pathway in microglia.[1][3] This inhibition leads to a reduction in the production of pro-inflammatory cytokines, thereby mitigating neuronal damage.

TLR4_TREM1_NF_kB_Pathway cluster_outside Extracellular cluster_cell Microglia Ischemic Insult Ischemic Insult TLR4 TLR4 Ischemic Insult->TLR4 TREM1 TREM1 TLR4->TREM1 NFkB NF-κB TREM1->NFkB Inflammation Pro-inflammatory Cytokines NFkB->Inflammation SalC This compound SalC->TLR4 SalC->TREM1 SalC->NFkB

SalC inhibits the TLR4-TREM1-NF-κB pathway in microglia.

Keap1/Nrf2/HO-1 Signaling Pathway

This compound is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. By disrupting the interaction between Nrf2 and its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), SalC promotes the translocation of Nrf2 to the nucleus. There, Nrf2 induces the expression of antioxidant enzymes such as Heme Oxygenase-1 (HO-1), which helps to combat oxidative stress.[6]

Keap1_Nrf2_HO1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Inhibition Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu Translocation SalC This compound SalC->Keap1 ARE ARE Nrf2_nu->ARE HO1 HO-1 Gene ARE->HO1 Antioxidant_Response Antioxidant Response HO1->Antioxidant_Response CaMKK_AMPK_Sirt1_Pathway SalC This compound CaMKK CaMKK SalC->CaMKK AMPK AMPK CaMKK->AMPK Sirt1 Sirt1 AMPK->Sirt1 Cell_Survival Cell Survival & Reduced Apoptosis Sirt1->Cell_Survival Inflammation_Reduction Reduced Inflammation Sirt1->Inflammation_Reduction

References

Salvianolic Acid C: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salvianolic acid C (Sal C) is a water-soluble polyphenolic compound predominantly isolated from the root of Salvia miltiorrhiza Bunge (Danshen), a perennial plant widely used in traditional Chinese medicine.[1][2] As a member of the salvianolic acid family, Sal C has garnered significant attention within the scientific community for its diverse and potent pharmacological activities. Structurally, it is a derivative of caffeic acid and danshensu.[3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological activities of this compound, with a focus on its underlying molecular mechanisms. Detailed experimental methodologies and signaling pathway diagrams are included to support further research and drug development endeavors.

Chemical Structure and Physicochemical Properties

This compound is characterized by a complex structure containing multiple hydroxyl groups, which contribute to its antioxidant properties. Its chemical identity and properties are summarized in the table below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name (2R)-3-(3,4-dihydroxyphenyl)-2-[(E)-3-[2-(3,4-dihydroxyphenyl)-7-hydroxy-1-benzofuran-4-yl]prop-2-enoyl]oxypropanoic acid[4]
Molecular Formula C₂₆H₂₀O₁₀[2]
Molecular Weight 492.43 g/mol [2][4]
CAS Number 115841-09-3[4]
Appearance Solid-
Solubility DMSO: ~55 mg/mL (111.69 mM)[5]
Ethanol: ≥ 36.7 mg/mL[6]
UV-Vis Absorption Maxima 222, 266, 296, 347 nm[7]

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, primarily attributed to its antioxidant and anti-inflammatory effects. These activities are mediated through the modulation of key signaling pathways.

Antioxidant Activity via the Keap1/Nrf2/HO-1 Pathway

A primary mechanism underlying the antioxidant effects of this compound is its ability to activate the Keap1/Nrf2/HO-1 signaling pathway.[8] Under normal conditions, the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or inducers like this compound, Nrf2 is released from Keap1 and translocates to the nucleus.[9] There, it binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant genes, including heme oxygenase-1 (HO-1), leading to their transcription and the subsequent production of antioxidant enzymes.[8][10] This cascade ultimately enhances the cellular defense against oxidative damage.

This compound and the Keap1/Nrf2/HO-1 Pathway cluster_nucleus Nucleus SalC This compound Keap1_Nrf2 Keap1-Nrf2 Complex SalC->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation ROS Reactive Oxygen Species (ROS) ROS->Keap1_Nrf2 induces dissociation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to HO1_gene HO-1 Gene ARE->HO1_gene activates transcription HO1_protein HO-1 Protein HO1_gene->HO1_protein translation HO1_protein->ROS neutralizes This compound and the TLR4/NF-κB Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 recruits IKK IKK MyD88->IKK activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB NFkB_free NF-κB (p65) IkB_NFkB->NFkB_free releases NFkB_nuc NF-κB (p65) NFkB_free->NFkB_nuc translocation SalC This compound SalC->IKK inhibits SalC->NFkB_free inhibits translocation Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) NFkB_nuc->Pro_inflammatory_genes activates transcription Cytokines Pro-inflammatory Cytokines Pro_inflammatory_genes->Cytokines translation General Workflow for In Vitro CYP450 Inhibition Assay Start Start Prepare_Incubation Prepare Incubation Mixture (HLMs, Buffer, Substrate) Start->Prepare_Incubation Add_SalC Add this compound (various concentrations) Prepare_Incubation->Add_SalC Initiate_Reaction Initiate Reaction (add NADPH system) Add_SalC->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Terminate_Reaction Terminate Reaction (add quenching solvent) Incubate->Terminate_Reaction Analyze_Metabolite Analyze Metabolite Formation (LC-MS/MS or Fluorescence) Terminate_Reaction->Analyze_Metabolite Calculate_IC50 Calculate IC₅₀ Analyze_Metabolite->Calculate_IC50 End End Calculate_IC50->End

References

The Pharmacokinetic Profile of Salvianolic Acid C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salvianolic acid C (Sal C) is a water-soluble phenolic acid derived from Salvia miltiorrhiza (Danshen), a traditional Chinese herb widely used in the treatment of cardiovascular and cerebrovascular diseases. As a bioactive component, understanding the pharmacokinetic profile of Sal C is crucial for its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the current knowledge on the absorption, distribution, metabolism, and excretion (ADME) of this compound, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

While specific pharmacokinetic data for this compound is limited in publicly available literature, this guide consolidates the existing information and, where necessary, draws comparisons with other well-studied salvianolic acids (A, B, and D) to provide a broader context for its likely pharmacokinetic behavior.

Pharmacokinetic Parameters

The pharmacokinetic properties of this compound in rats have been investigated, revealing key insights into its bioavailability. A summary of the available quantitative data is presented below. For comparative purposes, data for other salvianolic acids are also included.

Table 1: Pharmacokinetic Parameters of this compound in Rats Following Oral and Intravenous Administration
ParameterAdministration RouteDoseValueCitation
Absolute Oral Bioavailability (F)Oral & IntravenousN/A0.29 ± 0.05%[1][2]

Note: Detailed parameters such as Cmax, Tmax, AUC, t1/2, CL, and Vd for this compound were not explicitly provided in the primary source.

Table 2: Comparative Pharmacokinetic Parameters of Other Salvianolic Acids in Rats
CompoundAdministration RouteDose (mg/kg)Cmax (µg/L)Tmax (h)AUC (µg·h/L)t1/2 (h)Absolute Bioavailability (F) (%)Citation
Salvianolic acid AOral531.53~0.5-1105.931.72-1.960.39–0.52[3]
Oral1057.39~0.5-1167.181.72-1.960.39–0.52[3]
Oral20111.91~0.5-1317.111.72-1.960.39–0.52[3]
Intravenous0.05---6.16-[3]
Salvianolic acid DOral4333.08 ± 61.211.133 ± 0.6898201.74 ± 4711.96-4.16 ± 0.52[4][5]
Intravenous0.25--14384.38 ± 8443.18--[4][5]
Intravenous0.5--22813.37 ± 11860.82--[4][5]
Intravenous1--46406.12 ± 27592.65--[4][5]

The data consistently show that salvianolic acids, including Sal C, exhibit very low oral bioavailability.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Absorption

This compound, like other salvianolic acids, is poorly absorbed from the gastrointestinal tract, as evidenced by its low absolute oral bioavailability of 0.29% in rats[1][2]. The poor absorption of salvianolic acids is likely due to their high polarity and potential instability in the intestinal environment.

Distribution
Metabolism

The metabolic fate of this compound has not been extensively elucidated. It is known that salvianolic acids can undergo metabolic transformations in vivo. For instance, after gastric administration of a Salvia miltiorrhiza extract to rats, it was observed that several salvianolic acids were metabolized to Danshensu (DSS) and caffeic acid (CA) in the gastrointestinal tract before absorption. The primary forms detected in plasma, bile, and urine were free and glucuronidated protocatechuic aldehyde (PAL), CA, and DSS[7]. This suggests that this compound may also undergo significant metabolism.

Excretion

Detailed excretion studies for this compound are lacking. For salvianolic acid A, excretion is minimal through feces (0.775%), bile (0.00373%), and urine (0.00252%) as the parent compound, suggesting extensive metabolism prior to elimination[3].

Experimental Protocols

Determination of this compound in Rat Plasma

A sensitive and reliable liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) method has been developed for the quantification of this compound in rat plasma[1][2].

Sample Preparation:

  • Plasma samples are prepared by liquid-liquid extraction with ethyl acetate.

Chromatographic Conditions:

  • Column: Zorbax SB-C18 column (3.5 µm, 2.1 × 100 mm).

  • Mobile Phase: Acetonitrile-water.

  • Flow Rate: 0.3 mL/min.

Mass Spectrometry Conditions:

  • Ionization Source: Electrospray ionization (ESI).

  • Detection Mode: Selected ion monitoring (SIM).

Method Validation:

  • Linearity: 5 to 1000 ng/mL.

  • Precision (RSD, %): ≤ 9.96%.

  • Accuracy (RE, %): Within ±3.64%.

  • Recovery: > 89.13%.

Pharmacokinetic Study in Rats

Animal Model:

  • Sprague-Dawley rats.

Drug Administration:

  • Intravenous (i.v.) administration: Via the tail vein.

  • Oral (p.o.) administration: Via gavage.

Sample Collection:

  • Blood samples are collected from the jugular vein at predetermined time points into heparinized tubes.

  • Plasma is separated by centrifugation and stored at -80°C until analysis.

Signaling Pathways and Biological Activities

This compound has been shown to modulate several key signaling pathways, contributing to its anti-inflammatory and protective effects.

  • AMPK/Nrf2 Signaling Pathway: this compound has been found to activate the AMPK/Nrf2 signaling pathway, which in turn attenuates the NF-κB-mediated inflammatory response. This suggests a potential mechanism for its neuroprotective effects[8].

  • TLR4-TREM1-NF-κB Signaling Pathway: In the context of ischemic stroke, this compound has been shown to inhibit neuroinflammation by down-regulating the TLR4-TREM1-NF-κB pathway in microglia[9].

  • TGF-β/Smad Signaling Pathway: this compound has been demonstrated to ameliorate renal tubulointerstitial fibrosis by inhibiting the TGF-β/Smad signaling pathway[10].

Visualizations

Pharmacokinetic Workflow

pharmacokinetic_workflow cluster_administration Drug Administration cluster_sampling Biological Sampling cluster_analysis Bioanalysis cluster_modeling Pharmacokinetic Modeling oral Oral (p.o.) Gavage blood Blood Collection oral->blood iv Intravenous (i.v.) Injection iv->blood plasma Plasma Separation blood->plasma lce Liquid-Liquid Extraction plasma->lce lcms LC-ESI-MS Analysis lce->lcms pk_params Calculation of PK Parameters (Cmax, Tmax, AUC, t1/2, F) lcms->pk_params

Caption: Experimental workflow for a typical pharmacokinetic study of this compound.

ADME Process of this compound

adme_process cluster_absorption Absorption cluster_distribution Distribution (Hypothesized) cluster_metabolism Metabolism (Likely) cluster_excretion Excretion (Likely) oral Oral Administration gi_tract Gastrointestinal Tract (Poor Absorption) oral->gi_tract Low Bioavailability (0.29%) systemic_circulation Systemic Circulation gi_tract->systemic_circulation tissues Tissues (Heart, Liver, Lung, etc.) systemic_circulation->tissues liver Liver systemic_circulation->liver metabolites Metabolites (e.g., Glucuronides) liver->metabolites kidney Kidney metabolites->kidney bile Bile metabolites->bile urine Urine kidney->urine feces Feces bile->feces

Caption: Overview of the ADME process for this compound.

This compound Signaling Pathway Modulation

signaling_pathway cluster_ampk AMPK/Nrf2 Pathway cluster_tlr4 TLR4/TREM1/NF-κB Pathway cluster_tgf TGF-β/Smad Pathway SalC This compound AMPK AMPK SalC->AMPK activates TLR4 TLR4 SalC->TLR4 inhibits TGFb TGF-β SalC->TGFb inhibits Nrf2 Nrf2 AMPK->Nrf2 activates NFkB_inflammation NF-κB Mediated Inflammation Nrf2->NFkB_inflammation inhibits TREM1 TREM1 TLR4->TREM1 NFkB_neuroinflammation NF-κB Mediated Neuroinflammation TREM1->NFkB_neuroinflammation Smad Smad TGFb->Smad Fibrosis Renal Fibrosis Smad->Fibrosis

Caption: Key signaling pathways modulated by this compound.

Conclusion

The pharmacokinetic profile of this compound is characterized by very low oral bioavailability, suggesting that parenteral administration may be more effective for achieving therapeutic concentrations. While detailed ADME data for Sal C is still emerging, the available information, supplemented with data from related salvianolic acids, provides a foundational understanding for its further development. The modulation of key signaling pathways involved in inflammation and fibrosis highlights its therapeutic potential. Future research should focus on comprehensive ADME studies specifically for this compound to fully characterize its pharmacokinetic profile and to support its clinical translation.

References

Salvianolic Acid C: A Technical Guide to its Mechanisms and Therapeutic Potential in Medicine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salvianolic acid C (SAC), a polyphenolic compound derived from the traditional Chinese medicinal herb Salvia miltiorrhiza (Danshen), is gaining recognition for its significant pharmacological activities. Traditionally, Danshen has been utilized for centuries in Chinese medicine to treat a variety of ailments, particularly those related to cardiovascular and cerebrovascular conditions. Modern research is now elucidating the molecular mechanisms underlying the therapeutic effects of its active constituents, with this compound emerging as a compound of considerable interest. This technical guide provides an in-depth overview of the current scientific understanding of this compound, focusing on its role in modulating key signaling pathways, and presents detailed experimental protocols and quantitative data from pivotal studies.

This compound's therapeutic potential stems from its potent antioxidant, anti-inflammatory, and anti-apoptotic properties.[1] It has been shown to be effective in various preclinical models of disease, including acute kidney injury, liver damage, and cerebral ischemia.[2][3][4] This document aims to serve as a comprehensive resource for researchers and drug development professionals by summarizing the existing data, outlining experimental methodologies, and visualizing the complex biological pathways influenced by this promising natural compound.

Pharmacological Effects and Mechanisms of Action

This compound exerts its protective effects through the modulation of multiple signaling pathways, primarily related to oxidative stress and inflammation. Key mechanisms include the activation of the Keap1/Nrf2/HO-1 and CaMKK-AMPK-Sirt1 pathways and the inhibition of the TLR4-NF-κB signaling cascade.

Protection Against Acute Kidney Injury

In a mouse model of cisplatin-induced acute kidney injury (AKI), this compound demonstrated significant nephroprotective effects.[2][5][6] Administration of SAC mitigated renal histological damage and reduced serum levels of creatinine (CRE) and blood urea nitrogen (BUN), which are key markers of kidney dysfunction.[5] The protective mechanism is attributed to its ability to attenuate inflammation, oxidative stress, and apoptosis.[2][5]

Anti-inflammatory Effects: this compound significantly reduces the serum levels of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[6] This anti-inflammatory action is mediated through the inhibition of the Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB) signaling pathways.[2] SAC was found to decrease the expression of TLR4 and inhibit the phosphorylation of NF-κB p65 and IκBα.[2] Furthermore, it downregulates the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2][5]

Antioxidant Effects: The antioxidant properties of this compound are central to its protective role in AKI. It effectively reduces lipid peroxidation, as evidenced by decreased malondialdehyde (MDA) levels, and boosts the endogenous antioxidant defense system by increasing glutathione (GSH) levels.[2][5][6] This is achieved through the activation of the Keap1/Nrf2/HO-1 signaling pathway. SAC enhances the expression of nuclear factor erythroid 2-related factor 2 (Nrf2) and its downstream target, heme oxygenase-1 (HO-1), as well as other antioxidant enzymes like superoxide dismutase (SOD1), catalase, and glutathione peroxidase (GPx3).[2][5]

Activation of the CaMKK-AMPK-Sirt1 Pathway: this compound has been shown to activate the Ca2+/calmodulin-dependent protein kinase kinase (CaMKK)-AMP-activated protein kinase (AMPK)-Sirtuin 1 (Sirt1) signaling pathway.[2][5] This pathway is crucial for cellular homeostasis and protection against stress. SAC increases the phosphorylation of CaMKK and AMPK, and enhances the expression of Sirt1.[2] The protective effects of SAC in cisplatin-induced AKI were reversed by the Sirt1 inhibitor EX-527, confirming the critical role of this pathway.[5][6]

Hepatoprotective Effects

This compound also exhibits protective effects against drug-induced liver injury. In a mouse model of acetaminophen (APAP)-induced hepatotoxicity, SAC treatment prevented the elevation of serum markers of liver damage, such as aspartate aminotransferase (AST) and alanine aminotransferase (ALT).[4]

Similar to its action in the kidneys, the hepatoprotective mechanism of SAC involves the attenuation of oxidative stress and inflammation through the inhibition of the Keap1/Nrf2/HO-1 and TLR4/NF-κB/MAPK signaling pathways.[4] SAC administration led to a reduction in MDA levels and an increase in the levels of antioxidant enzymes, including GSH, SOD, GPx, and catalase.[4] It also inhibited the production of pro-inflammatory cytokines by suppressing the activation of NF-κB and mitogen-activated protein kinases (MAPKs).[4]

Neuroprotective Effects

In the context of cerebral ischemic injury, this compound has demonstrated neuroprotective properties by inhibiting neuroinflammation.[3] It has been shown to down-regulate the TLR4-TREM1-NF-κB pathway in microglia, the resident immune cells of the brain.[3] By suppressing this pathway, SAC reduces the production of inflammatory mediators and mitigates neuronal damage following an ischemic event.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies investigating the efficacy of this compound.

Table 1: Effects of this compound on Renal Function and Injury Markers in Cisplatin-Induced AKI

ParameterControlCisplatin (20 mg/kg)Cisplatin + SAC (5 mg/kg)Cisplatin + SAC (10 mg/kg)Cisplatin + SAC (20 mg/kg)
BUN (mg/dL) 25.4 ± 1.2185.6 ± 10.3142.1 ± 9.8105.7 ± 8.575.3 ± 6.1
CRE (mg/dL) 0.4 ± 0.052.8 ± 0.22.1 ± 0.151.5 ± 0.10.9 ± 0.08
Kidney Injury Score 0.2 ± 0.14.5 ± 0.33.2 ± 0.22.1 ± 0.151.3 ± 0.1

Data are presented as mean ± SEM. Sourced from Chien et al. (2021).[2][6]

Table 2: Effects of this compound on Inflammatory Cytokines in Cisplatin-Induced AKI

CytokineControlCisplatin (20 mg/kg)Cisplatin + SAC (20 mg/kg)
NO (µM) 2.1 ± 0.215.8 ± 1.16.5 ± 0.5
TNF-α (pg/mL) 15.2 ± 1.085.4 ± 6.235.7 ± 2.8
IL-1β (pg/mL) 10.1 ± 0.862.3 ± 4.525.8 ± 2.1
IL-6 (pg/mL) 20.5 ± 1.5110.2 ± 8.948.6 ± 3.9

Data are presented as mean ± SEM. Sourced from Chien et al. (2021).[6]

Table 3: Effects of this compound on Oxidative Stress Markers in Cisplatin-Induced AKI

MarkerControlCisplatin (20 mg/kg)Cisplatin + SAC (5 mg/kg)Cisplatin + SAC (10 mg/kg)Cisplatin + SAC (20 mg/kg)
MDA (nmol/mg protein) 0.8 ± 0.074.2 ± 0.33.1 ± 0.252.2 ± 0.181.5 ± 0.12
GSH (nmol/mg protein) 15.6 ± 1.15.3 ± 0.48.9 ± 0.711.7 ± 0.914.2 ± 1.0

Data are presented as mean ± SEM. Sourced from Chien et al. (2021).[6]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its in vivo evaluation.

G cluster_0 Oxidative Stress Cisplatin Cisplatin ROS ↑ ROS Cisplatin->ROS Keap1 Keap1 ROS->Keap1 Nrf2 Nrf2 Keap1->Nrf2 Inhibition ARE ARE Nrf2->ARE Translocation to Nucleus HO1 HO-1 ARE->HO1 Transcription Antioxidant_Enzymes ↑ Antioxidant Enzymes (SOD, CAT, GPx) HO1->Antioxidant_Enzymes SAC This compound SAC->Keap1 Inhibits SAC->Nrf2 Promotes Translocation

Caption: Keap1/Nrf2/HO-1 Signaling Pathway Modulation by this compound.

G cluster_1 Inflammatory Response Cisplatin Cisplatin TLR4 TLR4 Cisplatin->TLR4 IKK IKK TLR4->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation NFkB NF-κB IkBa->NFkB Release Inflammatory_Cytokines ↑ Inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Inflammatory_Cytokines Nuclear Translocation & Transcription SAC This compound SAC->TLR4 Inhibits SAC->IKK Inhibits

Caption: TLR4/NF-κB Signaling Pathway Inhibition by this compound.

G cluster_2 Cellular Protection Pathway SAC This compound CaMKK p-CaMKK SAC->CaMKK Activates AMPK p-AMPK CaMKK->AMPK Activates Sirt1 Sirt1 AMPK->Sirt1 Activates Cell_Survival ↑ Cell Survival ↓ Apoptosis Sirt1->Cell_Survival

Caption: CaMKK-AMPK-Sirt1 Pathway Activation by this compound.

G cluster_3 In Vivo Experimental Workflow for AKI Model Animal_Acclimatization Animal Acclimatization (e.g., C57BL/6 mice) Grouping Random Grouping (Control, Cisplatin, SAC groups) Animal_Acclimatization->Grouping SAC_Admin This compound Administration (i.p., daily for 10 days) Grouping->SAC_Admin Cisplatin_Induction Cisplatin Injection (i.p.) on Day 7 to induce AKI SAC_Admin->Cisplatin_Induction Sample_Collection Sample Collection (Blood, Kidney Tissue) on Day 10 Cisplatin_Induction->Sample_Collection Biochemical_Analysis Biochemical Analysis (BUN, CRE, Cytokines) Sample_Collection->Biochemical_Analysis Histopathology Histopathological Examination (H&E staining) Sample_Collection->Histopathology Western_Blot Western Blot Analysis (Protein expression) Sample_Collection->Western_Blot Data_Analysis Statistical Data Analysis Biochemical_Analysis->Data_Analysis Histopathology->Data_Analysis Western_Blot->Data_Analysis

Caption: Experimental Workflow for In Vivo Evaluation of this compound.

Detailed Experimental Protocols

This section provides a detailed methodology for a key in vivo study investigating the effects of this compound on cisplatin-induced acute kidney injury.

Study: Protective Effects of this compound against Cisplatin-Induced Acute Kidney Injury in Mice (Adapted from Chien et al., 2021)[2][6]

1. Animals and Experimental Design:

  • Animals: Male C57BL/6 mice (8 weeks old, 20-25 g) were used.

  • Housing: Animals were housed in a controlled environment (22 ± 1°C, 55 ± 5% humidity, 12-hour light/dark cycle) with free access to standard laboratory chow and water.

  • Acclimatization: Mice were acclimated to the laboratory conditions for one week prior to the experiment.

  • Grouping: Mice were randomly divided into the following groups (n=6 per group):

    • Control group (saline treatment)

    • Cisplatin group (20 mg/kg)

    • Cisplatin + this compound (5, 10, and 20 mg/kg) groups

    • This compound alone group (20 mg/kg)

  • Drug Administration:

    • This compound (purity > 98%) was dissolved in saline.

    • Mice were administered SAC intraperitoneally (i.p.) once daily for 10 consecutive days.

    • On day 7, a single i.p. injection of cisplatin (20 mg/kg) was administered 30 minutes after the SAC treatment to induce AKI. The control group received saline injections.

  • Sample Collection: On day 10, mice were euthanized. Blood samples were collected for serum separation, and kidney tissues were harvested for histological and biochemical analysis.

2. Biochemical Analysis:

  • Renal Function Tests: Serum levels of blood urea nitrogen (BUN) and creatinine (CRE) were measured using commercial assay kits.

  • Inflammatory Cytokine Measurement: Serum concentrations of TNF-α, IL-1β, and IL-6 were determined using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

  • Oxidative Stress Markers:

    • Lipid Peroxidation (MDA) Assay: Kidney tissues were homogenized, and the levels of malondialdehyde (MDA) were measured using a thiobarbituric acid reactive substances (TBARS) assay kit.

    • Glutathione (GSH) Assay: The concentration of reduced glutathione (GSH) in kidney homogenates was determined using a commercial GSH assay kit.

3. Histopathological Examination:

  • Kidney tissues were fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned at 4-5 µm.

  • Sections were stained with hematoxylin and eosin (H&E) for microscopic examination of renal morphology.

  • Kidney injury was scored based on the degree of tubular necrosis, cast formation, and tubular dilation.

4. Western Blot Analysis:

  • Kidney tissue homogenates were prepared in lysis buffer containing protease and phosphatase inhibitors.

  • Protein concentrations were determined using the Bradford assay.

  • Equal amounts of protein (30-50 µg) were separated by SDS-PAGE and transferred to polyvinylidene difluoride (PVDF) membranes.

  • Membranes were blocked and then incubated with primary antibodies against TLR4, p-NF-κB p65, p-IκBα, Nrf2, HO-1, p-CaMKK, p-AMPK, Sirt1, and β-actin (as a loading control).

  • After washing, membranes were incubated with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

  • Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system, and band intensities were quantified using densitometry software.

5. Statistical Analysis:

  • Data were expressed as the mean ± standard error of the mean (SEM).

  • Statistical significance was determined using one-way analysis of variance (ANOVA) followed by Dunnett's post hoc test for multiple comparisons.

  • A p-value of less than 0.05 was considered statistically significant.

Conclusion and Future Directions

This compound, a key bioactive component of Salvia miltiorrhiza, demonstrates significant therapeutic potential, particularly in the context of diseases characterized by inflammation and oxidative stress. The preclinical evidence strongly supports its protective effects in acute kidney and liver injury, as well as in cerebral ischemia. Its multifaceted mechanism of action, involving the modulation of critical signaling pathways such as Keap1/Nrf2/HO-1, CaMKK-AMPK-Sirt1, and TLR4-NF-κB, makes it a compelling candidate for further drug development.

The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for future research. To advance the clinical translation of this compound, further studies are warranted to:

  • Investigate its efficacy and safety in a broader range of disease models, including chronic kidney disease, non-alcoholic fatty liver disease, and various cardiovascular disorders.

  • Elucidate its pharmacokinetic and pharmacodynamic profiles in more detail to optimize dosing and delivery methods.

  • Conduct well-designed clinical trials to evaluate its therapeutic efficacy and safety in human populations.

The continued exploration of this compound and other active compounds from traditional Chinese medicine holds great promise for the discovery of novel and effective therapies for a variety of complex diseases.

References

Methodological & Application

Application Note & Protocol: Quantification of Salvianolic Acid C in Plasma using LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Salvianolic acid C (Sal C) is a water-soluble phenolic acid derived from Salvia miltiorrhiza (Danshen), a herb widely used in traditional medicine for treating cardiovascular diseases. Accurate quantification of this compound in plasma is crucial for pharmacokinetic, bioavailability, and dose-proportionality studies.[1][2] This document provides a detailed protocol for the sensitive and reliable determination of this compound in plasma samples using Liquid Chromatography with Mass Spectrometry (LC-MS). The described method utilizes a liquid-liquid extraction for sample preparation and analysis by LC-MS in selected ion monitoring (SIM) mode.

Materials and Reagents

  • This compound (Reference Standard)

  • Internal Standard (IS) (e.g., Salvianolic acid A or other suitable compound)

  • Acetonitrile (HPLC or LC-MS grade)

  • Ethyl Acetate (HPLC grade)

  • Water (Ultrapure, e.g., Milli-Q)

  • Formic Acid (LC-MS grade)

  • Heparinized plasma (Rat, human, or other species)

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

Instrumentation and Conditions

A robust LC-MS system is required for this analysis. The following tables outline the specific parameters for chromatography and mass spectrometry, which can be adapted to available instrumentation.

Table 1: Liquid Chromatography (LC) Parameters

ParameterCondition
LC System Agilent 1200 Series or equivalent
Column Zorbax SB-C18 (3.5 µm, 2.1 × 100 mm)[1]
Mobile Phase Acetonitrile and Water[1] (Gradient or isocratic)
Flow Rate 0.3 mL/min[1]
Column Temp. Ambient or controlled (e.g., 25°C)
Injection Vol. 5-10 µL

Table 2: Mass Spectrometry (MS) Parameters

ParameterCondition
MS System Single Quadrupole or Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI)[1]
Polarity Negative or Positive Ion Mode (Negative often preferred for phenolic acids)
Scan Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
Key Ions (Example) To be determined by direct infusion of Sal C and IS standards

Experimental Protocols

4.1. Preparation of Stock Solutions, Calibration Standards, and QC Samples

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the Internal Standard (IS) in acetonitrile to prepare individual stock solutions of 1 mg/mL. Store at -20°C.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution with acetonitrile to create working solutions for calibration standards and quality control (QC) samples.

  • Calibration Standards (CS): Spike appropriate amounts of the working solutions into blank plasma to achieve a concentration range, for example, from 5 to 1000 ng/mL.[1]

  • Quality Control (QC) Samples: Prepare QC samples in blank plasma at low, medium, and high concentrations (e.g., 10, 200, and 800 ng/mL) to fall within the calibration range.

4.2. Plasma Sample Preparation

The following workflow details the liquid-liquid extraction procedure for isolating this compound from plasma samples.[1] This method is effective for removing proteins and other interfering matrix components.

G cluster_prep Sample Preparation Workflow plasma 1. Plasma Sample (100 µL) add_is 2. Add Internal Standard (IS) plasma->add_is add_solvent 3. Add Ethyl Acetate (e.g., 500 µL) add_is->add_solvent vortex 4. Vortex Mix (e.g., 2 min) add_solvent->vortex centrifuge 5. Centrifuge (e.g., 12,000 rpm, 10 min) vortex->centrifuge transfer 6. Transfer Supernatant centrifuge->transfer evaporate 7. Evaporate to Dryness (Nitrogen Stream) transfer->evaporate reconstitute 8. Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute analyze 9. LC-MS Analysis reconstitute->analyze

Workflow for plasma sample preparation using liquid-liquid extraction.

Step-by-Step Protocol:

  • Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

  • Add a specific volume of the IS working solution to each tube (except for blank samples).

  • Add 500 µL of ethyl acetate to each tube.[1]

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge the tubes at high speed (e.g., 12,000 rpm) for 10 minutes to precipitate proteins and separate the layers.

  • Carefully transfer the upper organic layer (supernatant) to a new clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Vortex briefly and transfer the solution to an autosampler vial for injection into the LC-MS system.

Note: Protein precipitation with acetonitrile or methanol is another common and simpler alternative for sample preparation.[3][4]

Method Validation and Data Presentation

A full validation of the bioanalytical method should be performed according to regulatory guidelines. The following parameters are essential.

Table 3: Summary of Method Validation Parameters

ParameterTypical Acceptance CriteriaExample Result
Linearity (r²) > 0.990.998
Range Defines Lower and Upper Limits of Quantification (LLOQ/ULOQ)5 - 1000 ng/mL[1]
Precision (RSD%) ≤ 15% (≤ 20% at LLOQ)< 9.96%[1][2]
Accuracy (RE%) Within ±15% (±20% at LLOQ)Within ±3.64%[1][2]
Recovery Consistent, precise, and reproducible> 89.13%[1][2]
Matrix Effect Should be minimal and consistentAssessed by comparing post-extraction spiked samples to pure solutions
Stability Analyte should be stable under various conditions (freeze-thaw, short-term, long-term)Stable during storage and analytical procedures[1]

Data Analysis

  • Calibration Curve: Construct a calibration curve by plotting the peak area ratio (this compound / Internal Standard) against the nominal concentration of the calibration standards.

  • Regression: Use a weighted (e.g., 1/x or 1/x²) linear regression to fit the data.

  • Quantification: Determine the concentration of this compound in the QC and unknown plasma samples by interpolating their peak area ratios from the calibration curve.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound in plasma samples using LC-MS. The described liquid-liquid extraction method, coupled with specific LC and MS conditions, offers a sensitive, reliable, and reproducible approach suitable for pharmacokinetic research and other drug development applications.[1] Adherence to proper method validation ensures data integrity and accuracy.

References

Application Notes: In Vitro Experimental Models for Studying Salvianolic Acid C

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Salvianolic acid C (SalC) is a water-soluble phenolic compound isolated from the traditional Chinese medicinal herb Salvia miltiorrhiza (Danshen).[1][2] Like other salvianolic acids, SalC is recognized for its potent antioxidant and anti-inflammatory properties.[1][2][3] In vitro studies are crucial for elucidating the specific cellular and molecular mechanisms underlying its therapeutic potential. These models allow for controlled investigation into its effects on various biological processes, including inflammation, fibrosis, and neuronal injury. This document provides an overview of common in vitro models and detailed protocols for studying the effects of this compound.

Key Biological Activities and In Vitro Models

This compound has demonstrated a range of biological activities that can be investigated using specific cell-based models:

  • Anti-Neuroinflammatory Effects: SalC has been shown to inhibit neuroinflammation.[4][5] In vitro studies often utilize microglia cell lines (e.g., BV2) or primary microglia stimulated with lipopolysaccharide (LPS) to mimic an inflammatory environment.[4][6] Key endpoints include measuring the production of inflammatory cytokines (TNF-α, IL-1β, IL-6) and assessing the activation of inflammatory signaling pathways like NF-κB and TLR4.[4][7][8]

  • Anti-Fibrotic Effects: The potential of SalC to ameliorate fibrosis is a significant area of research.[9] In vitro models for renal fibrosis often involve treating kidney epithelial cells with transforming growth factor-beta (TGF-β) to induce the epithelial-mesenchymal transition (EMT), a key process in fibrosis.[9] The effects of SalC are then evaluated by measuring markers of EMT (e.g., N-cadherin, vimentin) and fibrosis (e.g., fibronectin, collagen).[9]

  • Neuroprotective Effects: SalC exhibits neuroprotective properties against ischemic injury.[7][10] Cellular models of this condition can be created by subjecting neuronal or glial cells to oxygen-glucose deprivation/reperfusion (OGD/R), which simulates the effects of a stroke.[7][11] The protective effects of SalC are assessed by measuring cell viability, apoptosis, and oxidative stress markers.[7][10]

Signaling Pathways Modulated by this compound

In vitro experiments have been instrumental in identifying the molecular pathways through which SalC exerts its effects.

  • AMPK/Nrf2 Signaling: SalC can activate the AMP-activated protein kinase (AMPK)/nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4][5] This activation leads to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), contributing to its anti-inflammatory and antioxidant effects.[4]

  • NF-κB Signaling: SalC has been found to inhibit the activation of the nuclear factor kappa B (NF-κB) pathway, a central regulator of inflammation.[1][4] It can prevent the phosphorylation and subsequent nuclear translocation of the NF-κB p65 subunit, thereby reducing the expression of pro-inflammatory genes.[4][5]

  • TGF-β/Smad Signaling: In the context of fibrosis, SalC has been shown to inhibit the TGF-β/Smad signaling pathway.[9] It can restore the levels of Smad7, an inhibitory Smad protein, which in turn blocks the pro-fibrotic signaling cascade.[9]

  • TLR4-TREM1-NF-κB Pathway: In models of cerebral ischemia, SalC has been shown to down-regulate the Toll-like receptor 4 (TLR4)-triggering receptor expressed on myeloid cells 1 (TREM1)-NF-κB pathway in microglia, which is crucial for its anti-neuroinflammatory action.[7][8]

Quantitative Data Summary

The following tables summarize the qualitative and quantitative effects of this compound observed in various in vitro experimental models.

Table 1: Anti-Inflammatory Effects of this compound

ParameterIn Vitro ModelTreatmentEffect of SalCReference
Cell ViabilityMicroglia CellsLPSNo significant cytotoxicity at effective concentrations[4][5]
TNF-α, IL-1β, IL-6LPS-stimulated MicrogliaSalC Pre-treatmentDose-dependent decrease in secretion[4][5]
p-NF-κB p65, p-IκBαLPS-stimulated MicrogliaSalC Pre-treatmentDownregulation of protein expression[4]
NF-κB p65 Nuclear TranslocationLPS-stimulated MicrogliaSalC Pre-treatmentInhibition[4]
p-AMPK, Nrf2, HO-1, NQO1Microglia CellsSalC TreatmentUpregulation of protein expression[4]
TLR4, TREM1OGD/R-treated MicrogliaSalC TreatmentDownregulation[7]

Table 2: Anti-Fibrotic Effects of this compound

ParameterIn Vitro ModelTreatmentEffect of SalCReference
N-cadherin, VimentinTGF-β-stimulated Kidney Epithelial CellsSalC TreatmentDose-dependent decrease in expression[9]
Fibronectin, Type 1 CollagenTGF-β-stimulated Kidney Epithelial CellsSalC TreatmentDose-dependent decrease in expression[9]
p-Smad3TGF-β-stimulated Kidney Epithelial CellsSalC TreatmentInhibition of phosphorylation[9]
Smad7TGF-β-stimulated Kidney Epithelial CellsSalC TreatmentRestoration of downregulated expression[9]
SnailTGF-β-stimulated Kidney Epithelial CellsSalC TreatmentInhibition of expression[9]

Visualizations: Workflows and Signaling Pathways

G Experimental Workflow for In Vitro Analysis of this compound cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cell Culture (e.g., Microglia, Epithelial Cells) treatment Cell Treatment: 1. Pre-treat with SalC 2. Add Stimulus (LPS/TGF-β) cell_culture->treatment salc_prep This compound Preparation & Dilution salc_prep->treatment stimulus Stimulus Preparation (e.g., LPS, TGF-β) stimulus->treatment incubation Incubation (Time-course analysis) treatment->incubation viability Cell Viability Assay (e.g., MTT) incubation->viability elisa Cytokine Analysis (ELISA) incubation->elisa western Protein Analysis (Western Blot) incubation->western qpcr Gene Expression (qPCR) incubation->qpcr

General experimental workflow for studying this compound in vitro.

G This compound Anti-Inflammatory Signaling cluster_nucleus_nfkb This compound Anti-Inflammatory Signaling LPS LPS TLR4 TLR4 LPS->TLR4 activates IKK IKK TLR4->IKK inhibited by SalC IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Inflammation Pro-inflammatory Genes (TNF-α, IL-1β, IL-6) SalC Salvianolic Acid C SalC->IKK AMPK AMPK SalC->AMPK activates Nrf2 Nrf2 AMPK->Nrf2 activates Keap1 Keap1 Nrf2->Keap1 dissociates from ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds Antioxidants Antioxidant Proteins (HO-1, NQO1) ARE->Antioxidants activates transcription Antioxidants->Inflammation suppresses NFkB_nuc NF-κB NFkB_nuc->Inflammation activates transcription

SalC inhibits NF-κB and activates the AMPK/Nrf2 anti-inflammatory pathway.

G This compound Anti-Fibrotic Signaling cluster_nucleus_tgfb This compound Anti-Fibrotic Signaling TGFb TGF-β1 TGFbR TGF-β Receptor TGFb->TGFbR binds Smad7 Smad7 (Inhibitory) TGFb->Smad7 downregulates pSmad23 p-Smad2/3 TGFbR->pSmad23 phosphorylates Smad2/3 SmadComplex Smad2/3/4 Complex pSmad23->SmadComplex complexes with Smad4 Smad4 Smad4->SmadComplex Nucleus Nucleus SmadComplex->Nucleus translocates Snail_nuc ↑ Snail Expression SmadComplex->Snail_nuc promotes Snail Snail EMT Epithelial-Mesenchymal Transition (EMT) Fibrosis Fibrosis Markers (Fibronectin, Collagen) EMT->Fibrosis leads to SalC Salvianolic Acid C SalC->pSmad23 inhibits SalC->Smad7 restores SalC->Snail_nuc inhibits Smad7->TGFbR inhibits Snail_nuc->EMT induces

SalC attenuates fibrosis by inhibiting the TGF-β/Smad signaling pathway.

Detailed Experimental Protocols

Protocol 1: Cell Culture and Treatment

This protocol describes the general procedure for culturing cells and treating them with this compound and an inflammatory or fibrotic stimulus.

  • Cell Seeding:

    • Culture chosen cells (e.g., BV2 microglia, HK-2 kidney epithelial cells) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ incubator.

    • Seed cells into multi-well plates (e.g., 6-well for protein/RNA, 96-well for viability) at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere overnight.

  • This compound Preparation:

    • Prepare a stock solution of SalC (e.g., 10-20 mM) in a suitable solvent like sterile PBS or cell culture medium.

    • On the day of the experiment, dilute the stock solution to desired final concentrations (e.g., 1, 5, 10, 25 µM) in serum-free medium.

  • Treatment:

    • Remove the culture medium from the cells and wash once with sterile PBS.

    • Add the medium containing the desired concentrations of SalC to the appropriate wells. Incubate for a pre-treatment period (e.g., 1-2 hours).

    • Following pre-treatment, add the stimulus (e.g., LPS to a final concentration of 1 µg/mL or TGF-β1 to 10 ng/mL) directly to the wells containing SalC.

    • Include appropriate controls: untreated cells (control), cells treated with stimulus only, and cells treated with SalC only.

  • Incubation:

    • Incubate the cells for the desired experimental duration (e.g., 6 hours for RNA analysis, 24 hours for protein analysis and cytokine secretion).

Protocol 2: Cell Viability Assessment (MTT Assay)

This assay measures cell metabolic activity as an indicator of viability.[12][13]

  • Setup: Seed and treat cells in a 96-well plate as described in Protocol 1.

  • MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[12]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[14]

  • Solubilization: Carefully remove the medium. Add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[13]

  • Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution.[13] Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Analysis: Express cell viability as a percentage relative to the untreated control group.

Protocol 3: Western Blot Analysis

This protocol is for detecting the expression and phosphorylation status of target proteins.[15][16][17]

  • Protein Extraction:

    • After treatment (Protocol 1), wash cells in 6-well plates twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.[18]

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford protein assay.

  • Sample Preparation: Mix the protein lysate with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[15]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[16]

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody (e.g., anti-p-NF-κB, anti-Nrf2, anti-β-actin) diluted in blocking buffer overnight at 4°C with gentle agitation.[19]

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19]

  • Detection: Wash the membrane three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[15]

  • Analysis: Quantify band intensity using densitometry software (e.g., ImageJ). Normalize target protein levels to a loading control like β-actin.

Protocol 4: Quantitative Real-Time PCR (qPCR)

This protocol is used to measure changes in gene expression.[20]

  • RNA Extraction:

    • Following treatment (Protocol 1), wash cells in 6-well plates with PBS.

    • Lyse the cells directly in the plate using a lysis buffer from an RNA extraction kit (e.g., TRIzol or a column-based kit).

    • Extract total RNA according to the manufacturer's protocol.

  • RNA Quantification and Quality Check: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis:

    • Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qPCR Reaction Setup:

    • Prepare the qPCR reaction mix in a qPCR plate. For each reaction, combine SYBR Green Master Mix, forward and reverse primers for the gene of interest (e.g., TNF-α, IL-6, Nrf2), and diluted cDNA.

    • Include a no-template control (NTC) for each primer set.

    • Run samples in triplicate to ensure technical reproducibility.

  • qPCR Run: Perform the qPCR on a real-time PCR machine using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis:

    • Determine the cycle threshold (Ct) for each sample.

    • Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to a stable housekeeping gene (e.g., GAPDH or ACTB).[21]

Protocol 5: Enzyme-Linked Immunosorbent Assay (ELISA)

This assay is used to quantify the concentration of secreted proteins, such as cytokines, in the cell culture supernatant.[4]

  • Sample Collection: After the desired incubation period (Protocol 1), collect the cell culture supernatant from each well. Centrifuge briefly to pellet any detached cells and use the clear supernatant for the assay.

  • ELISA Procedure:

    • Perform the ELISA using a commercial kit for the cytokine of interest (e.g., TNF-α, IL-1β) according to the manufacturer's instructions.

    • Briefly, this involves adding standards and samples to a 96-well plate pre-coated with a capture antibody.

    • Incubate, wash, and then add a detection antibody.

    • Incubate, wash, and add a substrate solution (e.g., TMB) to develop a colorimetric signal.

  • Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to calculate the concentration of the cytokine in each experimental sample.

References

Application Notes and Protocols for Evaluating the Efficacy of Salvianolic Acid C in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salvianolic acid C (SalC), a polyphenolic compound derived from Salvia miltiorrhiza (Danshen), has garnered significant interest for its therapeutic potential across a spectrum of diseases. Its antioxidant, anti-inflammatory, and anti-fibrotic properties make it a compelling candidate for drug development. These application notes provide a comprehensive overview of preclinical animal models used to evaluate the efficacy of this compound and its related compounds (Salvianolic acids A and B), offering detailed protocols and summarizing key efficacy data. The protocols and data presented are compiled from various preclinical studies and are intended to serve as a guide for researchers designing and conducting their own efficacy studies.

Disease Models and Applications

Salvianolic acids have been investigated in a variety of animal models, demonstrating therapeutic potential in neurological, renal, hepatic, and cardiovascular diseases.

Neurological Disorders

a) Ischemic Stroke

Animal models of ischemic stroke are crucial for evaluating neuroprotective agents. The transient middle cerebral artery occlusion (tMCAO) model in mice is a widely used and clinically relevant model.

Experimental Protocol: Transient Middle Cerebral Artery Occlusion (tMCAO) in Mice [1][2]

  • Animals: Male C57BL/6J mice (8-10 weeks old, weighing 18-25 g) are used.[1]

  • Anesthesia: Anesthetize the mice with an appropriate anesthetic agent (e.g., isoflurane).

  • Surgical Procedure:

    • Make a midline neck incision to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal end of the ECA.

    • Temporarily clamp the CCA and ICA.

    • Insert a nylon monofilament (e.g., 6-0) coated with silicon rubber into the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).

    • After 60-90 minutes of occlusion, withdraw the filament to allow for reperfusion.

    • Suture the incision.

  • This compound Administration:

    • Administer this compound (e.g., 20 and 40 mg/kg) or vehicle control intraperitoneally or intravenously immediately after reperfusion.[1]

  • Efficacy Evaluation:

    • Neurological Deficit Scoring: Assess neurological deficits at 24 hours post-tMCAO using a standardized scoring system (e.g., 0 = no deficit, 4 = severe deficit).

    • Infarct Volume Measurement: At 24 or 48 hours, euthanize the animals, and slice the brains. Stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. Calculate the infarct volume as a percentage of the total brain volume.[1]

    • Histopathology: Perform H&E staining to assess neuronal damage and TUNEL staining to quantify apoptosis in the ischemic penumbra.[1]

b) Alzheimer's Disease

Animal models of Alzheimer's disease (AD) are essential for testing therapies aimed at reducing amyloid-beta (Aβ) pathology and improving cognitive function. Both transgenic and peptide-induced models are utilized.[3][4][5][6]

Experimental Protocol: Aβ₂₅₋₃₅ Peptide-Induced Alzheimer's Disease Model in Mice [6]

  • Animals: Male ICR mice or other appropriate strains are used.

  • Aβ₂₅₋₃₅ Injection:

    • Anesthetize the mice and place them in a stereotaxic frame.

    • Inject aggregated Aβ₂₅₋₃₅ peptide (e.g., 10 μg in 5 μl of saline) intracerebroventricularly (ICV).

  • Salvianolic Acid B Administration:

    • Administer Salvianolic acid B (SalB) (e.g., 10 mg/kg) orally or intraperitoneally once daily for a specified period (e.g., 7 days) following the Aβ₂₅₋₃₅ injection.[6]

  • Efficacy Evaluation:

    • Behavioral Testing: Perform cognitive tests such as the passive avoidance task or Morris water maze to assess learning and memory.[5][6]

    • Immunohistochemistry: Analyze brain sections for markers of neuroinflammation (e.g., activated microglia and astrocytes).[6]

    • Biochemical Analysis: Measure levels of inflammatory mediators (e.g., iNOS, COX-2) and markers of oxidative stress in brain tissue.[6]

Renal Disorders

a) Acute Kidney Injury

Cisplatin-induced nephrotoxicity is a common and reliable model for studying acute kidney injury (AKI).

Experimental Protocol: Cisplatin-Induced Acute Kidney Injury in Mice [7]

  • Animals: Male BALB/c mice (6-8 weeks old) are used.

  • This compound Pre-treatment:

    • Administer this compound (e.g., 5, 10, or 20 mg/kg) intraperitoneally for 10 consecutive days.[7]

  • Cisplatin Administration:

    • On day 7 of SalC treatment, administer a single intraperitoneal injection of cisplatin (e.g., 20 mg/kg) to induce AKI.[7]

  • Efficacy Evaluation:

    • Renal Function Tests: Collect blood at 72 hours after cisplatin injection and measure serum creatinine (CRE) and blood urea nitrogen (BUN) levels.[7]

    • Histopathology: Euthanize the animals, collect the kidneys, and perform H&E staining to assess tubular damage.

    • Oxidative Stress Markers: Measure levels of malondialdehyde (MDA) and glutathione (GSH) in kidney tissue homogenates.[7]

    • Inflammatory Markers: Analyze the expression of inflammatory proteins (e.g., NF-κB, iNOS, COX-2) in kidney tissue by Western blot.[7]

b) Renal Fibrosis

The unilateral ureteral obstruction (UUO) model is a well-established method for inducing renal tubulointerstitial fibrosis.

Experimental Protocol: Unilateral Ureteral Obstruction (UUO) in Mice [8]

  • Animals: Male C57BL/6 mice are used.[8]

  • Surgical Procedure:

    • Anesthetize the mice and make a flank incision to expose the left kidney and ureter.

    • Ligate the left ureter at two points using silk sutures.

    • Suture the incision.

  • This compound Administration:

    • Administer this compound (e.g., 10 or 20 mg/kg) by oral gavage daily for the duration of the study (e.g., 14 days).[8]

  • Efficacy Evaluation:

    • Histology: At the end of the treatment period, harvest the kidneys and perform Masson's trichrome staining to assess collagen deposition and fibrosis.[8]

    • Immunohistochemistry and Western Blot: Analyze the expression of fibrosis markers such as α-smooth muscle actin (α-SMA), fibronectin, and collagen I.[8]

    • Gene Expression Analysis: Use qRT-PCR to measure the mRNA levels of pro-fibrotic and EMT-related genes.

Hepatic and Cardiac Fibrosis

Carbon tetrachloride (CCl₄)-induced liver fibrosis in rats and angiotensin II-induced cardiac fibrosis in mice are standard models for evaluating anti-fibrotic therapies.

Experimental Protocol: CCl₄-Induced Liver Fibrosis in Rats [9][10]

  • Animals: Male Sprague-Dawley or Wistar rats are used.[9][11]

  • CCl₄ Administration:

    • Induce liver fibrosis by intraperitoneal or oral administration of CCl₄ (diluted in olive or peanut oil) twice a week for several weeks (e.g., 6 weeks).[9]

  • Salvianolic Acid Administration:

    • Administer Salvianolic acid A or B (e.g., 5-30 mg/kg) daily via intraperitoneal injection or oral gavage for the duration of the CCl₄ treatment.[9][10]

  • Efficacy Evaluation:

    • Liver Function Tests: Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[10]

    • Histopathology: Perform H&E and Masson's trichrome staining on liver sections to assess liver damage and collagen deposition.[9]

    • Fibrosis Markers: Analyze the expression of α-SMA and collagen I in liver tissue.[9]

Summary of Quantitative Data

Disease ModelAnimalCompoundDosageKey Efficacy Endpoints and ResultsReference
Ischemic Stroke C57BL/6J MiceThis compound20 and 40 mg/kg Infarct volume Neurological deficit score Neuronal apoptosis[1]
Alzheimer's Disease 5xFAD MiceSalvianolic acid B20 mg/kg/day Retinal structural and functional deficits Aβ generation by inhibiting BACE1[5]
Acute Kidney Injury BALB/c MiceThis compound20 mg/kg Serum Creatinine and BUN Renal tubular damage Oxidative stress (MDA) Antioxidant capacity (GSH)[7]
Renal Fibrosis C57BL/6 MiceThis compound10 and 20 mg/kg Renal tubulointerstitial fibrosis Expression of α-SMA, fibronectin, and collagen I[8]
Liver Fibrosis RatsSalvianolic acid A5 and 15 mg/kg Liver fibrosis scores Collagen deposition α-SMA expression[9]
Cardiac Fibrosis C57BL/6J MiceSalvianolic acid B20 and 40 mg/kg Myocardial fibrosis Collagen depositionImproved cardiac function[12]

Signaling Pathways and Mechanisms of Action

This compound and related compounds exert their therapeutic effects by modulating multiple signaling pathways involved in inflammation, oxidative stress, apoptosis, and fibrosis.

Diagrams of Signaling Pathways and Experimental Workflows

experimental_workflow_tMCAO cluster_model tMCAO Model Induction cluster_treatment Treatment cluster_evaluation Efficacy Evaluation (24h) A C57BL/6J Mice B Anesthesia A->B C MCA Occlusion (60-90 min) B->C D Reperfusion C->D E This compound (20 or 40 mg/kg, i.p.) D->E F Neurological Deficit Scoring E->F G Infarct Volume (TTC) E->G H Histopathology (H&E, TUNEL) E->H

Experimental workflow for the tMCAO model.

signaling_pathway_SalC_stroke Ischemia Ischemic Insult TLR4 TLR4 Ischemia->TLR4 activates TREM1 TREM1 TLR4->TREM1 activates NFkB NF-κB TREM1->NFkB activates Inflammation Neuroinflammation (Cytokines, Chemokines) NFkB->Inflammation promotes NeuronalDamage Neuronal Damage & Infarction Inflammation->NeuronalDamage leads to SalC This compound SalC->TLR4 inhibits SalC->TREM1 inhibits SalC->NFkB inhibits

SalC's role in the TLR4-TREM1-NF-κB pathway.

experimental_workflow_aki cluster_protocol Cisplatin-Induced AKI Protocol cluster_endpoints Efficacy Endpoints A BALB/c Mice B This compound Pre-treatment (10 days, i.p.) A->B C Cisplatin Injection (Day 7) B->C D Sample Collection (72h post-Cisplatin) C->D E Renal Function (CRE, BUN) D->E F Histopathology (H&E) D->F G Oxidative Stress (MDA, GSH) D->G H Inflammatory Markers (Western Blot) D->H

Workflow for the cisplatin-induced AKI model.

signaling_pathway_SalC_fibrosis TGFb TGF-β1 Smad3 Smad3 TGFb->Smad3 phosphorylates EMT Epithelial-Mesenchymal Transition (EMT) Smad3->EMT induces Fibroblast Myofibroblast Activation Smad3->Fibroblast promotes EMT->Fibroblast ECM ECM Deposition (Collagen, Fibronectin) Fibroblast->ECM produces Fibrosis Renal/Hepatic/Cardiac Fibrosis ECM->Fibrosis SalC This compound SalC->Smad3 inhibits

SalC's inhibitory effect on the TGF-β/Smad pathway.

Conclusion

The preclinical data strongly support the therapeutic potential of this compound and its related compounds in a range of diseases characterized by inflammation, oxidative stress, and fibrosis. The animal models and protocols described herein provide a solid foundation for researchers to further investigate the efficacy and mechanisms of action of these promising natural products. Standardization of these models and endpoints will be crucial for the successful translation of these findings into clinical applications.

References

Application Notes and Protocols for the Synthesis of Salvianolic Acid C Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques for synthesizing derivatives of Salvianolic acid C, a bioactive compound with significant therapeutic potential. The protocols detailed below are intended to serve as a guide for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

This compound is a water-soluble phenolic acid predominantly found in Salvia miltiorrhiza (Danshen), a plant widely used in traditional Chinese medicine. It is structurally composed of Danshensu and Tournefolic acid A, linked by an ester bond.[1][2] Due to its potent antioxidant, anti-inflammatory, and other pharmacological activities, there is growing interest in synthesizing its derivatives to enhance bioavailability, stability, and therapeutic efficacy.[2][3] This document outlines key synthetic strategies, detailed experimental protocols, and the biological evaluation of these derivatives.

Synthetic Strategies

The synthesis of this compound derivatives primarily involves two key stages: the construction of the benzofuran core, analogous to Tournefolic acid A, and the subsequent esterification with a protected Danshensu moiety.

Key synthetic techniques include:

  • Palladium-catalyzed cross-coupling reactions: These are instrumental in forming the 2-arylbenzofuran skeleton. The Sonogashira coupling of an o-iodophenol with a terminal alkyne is a widely employed method.[1][4]

  • Esterification: The final step involves the coupling of the synthesized benzofuran carboxylic acid with a protected Danshensu derivative to form the ester linkage characteristic of this compound.

Data Presentation

Table 1: Xanthine Oxidase Inhibitory Activity of 2-Arylbenzofuran Derivatives of this compound[3][4]
CompoundR1R2R3R4IC50 (μM)
5b HOHHH4.15 ± 0.31
6a OHHHH6.36 ± 0.45
6e HHOHOH3.99 ± 0.28
6f HOHOHH5.21 ± 0.39
Allopurinol ----5.84 ± 0.18[1][5]

IC50 values represent the concentration of the compound required to inhibit 50% of the xanthine oxidase activity.

Experimental Protocols

Protocol 1: Synthesis of 2-Arylbenzofuran Derivatives

This protocol describes a general procedure for the synthesis of 2-arylbenzofuran derivatives, which are key intermediates for this compound analogues.[3][6]

Materials:

  • Substituted 2-iodophenol

  • Substituted phenylacetylene

  • Palladium(II) acetate (Pd(OAc)2)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh3)

  • Triethylamine (TEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Saturated aqueous solution of ammonium chloride (NH4Cl)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of the substituted 2-iodophenol (1.0 eq) and substituted phenylacetylene (1.2 eq) in anhydrous DMF, add Pd(OAc)2 (0.05 eq), CuI (0.1 eq), and PPh3 (0.2 eq).

  • Degas the mixture with argon for 15 minutes.

  • Add triethylamine (3.0 eq) and stir the reaction mixture at 80 °C under an argon atmosphere for 12 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature and pour it into a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired 2-arylbenzofuran derivative.

Protocol 2: Esterification for the Synthesis of this compound Derivatives

This protocol outlines the esterification of a synthesized 2-arylbenzofuran carboxylic acid with a protected Danshensu derivative.

Materials:

  • 2-Arylbenzofuran carboxylic acid intermediate

  • Protected Danshensu (e.g., as a methyl ester with protected hydroxyl groups)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve the 2-arylbenzofuran carboxylic acid (1.0 eq), protected Danshensu derivative (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.2 eq) in anhydrous DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Deprotect the hydroxyl groups using appropriate methods (e.g., BBr3 for methoxy groups) to yield the final this compound derivative.

Protocol 3: Purification and Characterization

Purification:

  • High-Performance Liquid Chromatography (HPLC): Final purification of the synthesized derivatives is typically achieved by preparative HPLC. A C18 column is commonly used with a gradient elution of acetonitrile and water containing 0.1% formic acid.[7][8]

Characterization:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are used to confirm the chemical structure of the synthesized compounds.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact mass and confirm the elemental composition.

Mandatory Visualization

Signaling Pathways

This compound and its derivatives have been shown to modulate several key signaling pathways involved in inflammation and oxidative stress.

G Start Starting Materials (Substituted Phenol & Alkyne) Step1 Palladium-Catalyzed Cross-Coupling (e.g., Sonogashira) Start->Step1 Intermediate1 2-Arylbenzofuran Intermediate Step1->Intermediate1 Step2 Esterification with Protected Danshensu Intermediate1->Step2 Intermediate2 Protected Salvianolic Acid C Derivative Step2->Intermediate2 Step3 Deprotection Intermediate2->Step3 Final_Product This compound Derivative Step3->Final_Product Purification Purification (HPLC) Final_Product->Purification Characterization Characterization (NMR, MS) Purification->Characterization Bio_Assay Biological Activity Assay (e.g., XO Inhibition) Purification->Bio_Assay

References

Salvianolic Acid C: Applications and Protocols for In Vitro Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salvianolic acid C (SalC) is a water-soluble polyphenolic compound extracted from the traditional Chinese medicine Danshen (Salvia miltiorrhiza).[1][2] Emerging as a molecule of significant interest in biomedical research, SalC has demonstrated a spectrum of pharmacological activities in cell culture studies. These include potent anti-inflammatory, neuroprotective, anti-fibrotic, and anti-cancer effects.[1][3][4][5] Its mechanisms of action are multifaceted, often involving the modulation of key signaling pathways. This document provides detailed application notes and experimental protocols for the use of this compound in cell culture research, aimed at guiding researchers in harnessing its therapeutic potential.

Physicochemical Properties

PropertyValue
Molecular FormulaC₂₆H₂₀O₁₀
Molecular Weight492.43 g/mol
CAS Number115841-09-3
SolubilitySoluble in DMSO

Source:[6]

Applications in Cell Culture Studies

This compound has been investigated across various in vitro models, demonstrating significant therapeutic potential.

Anti-Inflammatory Effects

SalC exhibits robust anti-inflammatory properties by targeting key inflammatory mediators and signaling pathways. In vitro studies have shown that SalC can significantly inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated microglial cells and human periodontal ligament stem cells.[3][6] The underlying mechanism often involves the inhibition of the NF-κB signaling pathway.[3] Furthermore, SalC has been shown to down-regulate the Toll-like receptor 4 (TLR4)-triggering receptor expressed on myeloid cells 1 (TREM1)-NF-κB pathway in microglia, which is crucial for its anti-inflammatory effect in the context of ischemic stroke.[5][7]

Neuroprotective Effects

In models of neurological damage, SalC has demonstrated significant neuroprotective capabilities. It can protect against cerebral ischemic injury by suppressing microglial M1 polarization and promoting angiogenesis.[8] Studies have shown that SalC treatment can reduce neuronal apoptosis and improve neurological function in models of transient middle cerebral artery occlusion (tMCAO).[5] The neuroprotective mechanism is linked to the inhibition of neuroinflammation and oxidative stress, partly through the JNK pathway.[9]

Anti-Fibrotic Activity

SalC has shown promise in mitigating fibrosis in renal models. It can ameliorate renal tubulointerstitial fibrosis by inhibiting the epithelial-mesenchymal transition (EMT).[4] This anti-fibrotic effect is mediated through the inhibition of the transforming growth factor-β (TGF-β)/Smad signaling pathway.[4] In TGF-β-stimulated kidney epithelial cells, SalC dose-dependently reduces the expression of fibrotic markers.[4]

Anti-Cancer Properties

While research on this compound's direct anti-cancer effects is less extensive compared to other salvianolic acids like A and B, the family of compounds is known to inhibit cancer cell proliferation, migration, and invasion, as well as promote apoptosis by targeting pathways like PI3K/Akt and MAPK.[1][10][11] Given the shared structural features, SalC is a compound of interest for cancer research.

Quantitative Data Summary

The following tables summarize the effective concentrations and observed effects of this compound in various cell culture experiments.

Table 1: Anti-Inflammatory and Neuroprotective Effects of this compound

Cell LineModel/StimulusSalC ConcentrationIncubation TimeKey Findings
MicrogliaLPS-induced neuroinflammation1 and 5 µMNot SpecifiedSignificantly inhibited NO production and iNOS expression. Decreased overproduction of TNF-α, IL-1β, IL-6, and IL-10.
BV2 microgliaNot SpecifiedNot SpecifiedNot SpecifiedSuppressed M1 polarization and reduced inflammatory factor levels.
bEnd.3 endothelial cellsHypoxiaNot SpecifiedNot SpecifiedPromoted tubule formation and increased expression of VEGFR2 and Notch1.
Human Periodontal Ligament Stem Cells (hPDLSCs)LPS (1 µg/mL)0-5 mM (pretreatment)1 hour (pretreatment), 24 hours (with LPS)Dose-dependently inhibited the expression of TNF-α, IL-6, and IL-1β.
HEK293T cells expressing human-ACE2SARS-CoV-2 pseudovirus0-100 µMNot SpecifiedInhibited SARS-CoV-2 pseudovirus entry with an IC50 of 3.85 µM.

Source:[6][8][12]

Table 2: Anti-Fibrotic Effects of this compound

Cell LineModel/StimulusSalC ConcentrationIncubation TimeKey Findings
Human kidney epithelial cells (HK2)TGF-β stimulation10 µM to 100 µMNot SpecifiedDose-dependently inhibited Smad3 phosphorylation and up-regulated Smad7 expression. Reduced expression of N-cadherin and vimentin.
Rat kidney fibroblasts (NRK-49F)Not SpecifiedNot SpecifiedNot SpecifiedInhibited extracellular matrix protein expression in a dose-dependent manner.

Source:[4]

Experimental Protocols

Protocol 1: Assessment of Anti-Inflammatory Activity in Microglial Cells

This protocol outlines the steps to evaluate the anti-inflammatory effects of this compound on LPS-stimulated microglial cells.

1. Cell Culture and Seeding:

  • Culture BV2 microglial cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
  • Seed the cells in 96-well plates for cytokine analysis or larger plates for protein extraction at an appropriate density and allow them to adhere overnight.

2. This compound and LPS Treatment:

  • Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to achieve final working concentrations (e.g., 1, 5, 10 µM). A vehicle control (DMSO) should be included.
  • Pre-treat the cells with various concentrations of SalC for 1-2 hours.
  • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified time (e.g., 24 hours) to induce an inflammatory response.

3. Analysis of Inflammatory Markers:

  • Cytokine Measurement (ELISA): Collect the cell culture supernatant. Measure the concentrations of TNF-α, IL-1β, and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.
  • Nitric Oxide (NO) Assay (Griess Reagent): Measure the accumulation of nitrite in the culture supernatant as an indicator of NO production.
  • Western Blot Analysis: Lyse the cells to extract total protein. Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against key inflammatory proteins (e.g., p-NF-κB p65, iNOS, COX-2) and a loading control (e.g., β-actin or GAPDH).

Protocol 2: Evaluation of Anti-Fibrotic Effects in Kidney Epithelial Cells

This protocol describes how to assess the inhibitory effect of this compound on TGF-β1-induced epithelial-mesenchymal transition (EMT) in human kidney epithelial (HK2) cells.

1. Cell Culture and Seeding:

  • Culture HK2 cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
  • Seed cells and grow to 70-80% confluency.

2. Treatment with TGF-β1 and this compound:

  • Serum-starve the cells for 12-24 hours.
  • Pre-treat the cells with different concentrations of SalC (e.g., 10, 50, 100 µM) for 1 hour.
  • Stimulate the cells with recombinant human TGF-β1 (e.g., 5 ng/mL) for 24-48 hours to induce EMT.

3. Assessment of Fibrotic Markers:

  • Western Blot Analysis: Extract total protein from the cell lysates. Perform Western blotting to detect the expression of EMT markers such as N-cadherin, vimentin (mesenchymal markers), E-cadherin (epithelial marker), and key signaling proteins like phosphorylated Smad3 (p-Smad3) and Smad7.
  • Immunofluorescence Staining: Grow cells on coverslips. After treatment, fix the cells, permeabilize, and stain with primary antibodies against EMT markers (e.g., N-cadherin). Use fluorescently labeled secondary antibodies and visualize the protein expression and localization using a fluorescence microscope.

Signaling Pathway and Workflow Diagrams

SalC_Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TREM1 TREM1 TLR4->TREM1 NFkB_activation NF-κB Activation TREM1->NFkB_activation Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB_activation->Pro_inflammatory_Cytokines Inflammation Neuroinflammation Pro_inflammatory_Cytokines->Inflammation SalC This compound SalC->TLR4 Inhibits SalC->TREM1 Inhibits SalC->NFkB_activation Inhibits

Caption: SalC inhibits neuroinflammation via the TLR4-TREM1-NF-κB pathway.

SalC_Anti_Fibrosis_Pathway TGFb TGF-β TGFb_Receptor TGF-β Receptor TGFb->TGFb_Receptor pSmad3 p-Smad3 TGFb_Receptor->pSmad3 EMT Epithelial-Mesenchymal Transition (EMT) pSmad3->EMT Smad7 Smad7 Smad7->pSmad3 Inhibits Fibrosis Renal Fibrosis EMT->Fibrosis SalC This compound SalC->pSmad3 Inhibits SalC->Smad7 Promotes

Caption: SalC ameliorates renal fibrosis by inhibiting the TGF-β/Smad pathway.

Experimental_Workflow start Start: Cell Culture seeding Cell Seeding start->seeding treatment Treatment (SalC +/- Stimulus) seeding->treatment incubation Incubation treatment->incubation data_collection Data Collection incubation->data_collection elisa ELISA (Supernatant) data_collection->elisa western_blot Western Blot (Lysate) data_collection->western_blot if_staining Immunofluorescence data_collection->if_staining analysis Data Analysis elisa->analysis western_blot->analysis if_staining->analysis end Conclusion analysis->end

Caption: General experimental workflow for studying SalC in cell culture.

References

Application Notes and Protocols for the Development of Salvianolic Acid C-Loaded Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of methods for the development of nanoparticles encapsulating Salvianolic Acid C (SAC). Due to the limited availability of direct literature on SAC-loaded nanoparticles, this document adapts established protocols for other water-soluble salvianolic acids, such as Salvianolic Acid B (SAB). The provided methodologies and data serve as a foundational guide for the formulation, characterization, and application of SAC nanocarriers.

Introduction to this compound and Nanoparticle Drug Delivery

This compound is a water-soluble polyphenolic compound extracted from Salvia miltiorrhiza (Danshen), a plant widely used in traditional Chinese medicine.[1] Like other salvianolic acids, SAC exhibits a range of biological activities, including antioxidant, anti-inflammatory, and potential anti-cancer effects. However, its therapeutic application can be limited by poor bioavailability and rapid in vivo clearance.

Nanoparticle-based drug delivery systems offer a promising strategy to overcome these limitations. By encapsulating SAC within a nanoparticle matrix, it is possible to:

  • Enhance bioavailability: Protect SAC from degradation and improve its absorption.

  • Prolong circulation time: Reduce rapid clearance from the body.

  • Enable targeted delivery: Modify the nanoparticle surface to direct SAC to specific tissues or cells.

  • Control release kinetics: Modulate the release of SAC over time for sustained therapeutic effects.

This document outlines protocols for three distinct types of nanoparticles that can be adapted for SAC loading: albumin-based nanoparticles, gelatin-based nanoparticles, and hollow mesoporous silica nanoparticles.

Quantitative Data Summary

While specific data for this compound-loaded nanoparticles is limited in the current literature, the following tables summarize typical characterization data for nanoparticles loaded with the structurally similar Salvianolic Acid B. These values can serve as a benchmark for the development and optimization of SAC-loaded formulations.

Table 1: Physicochemical Properties of Salvianolic Acid B-Loaded Nanoparticles

Nanoparticle TypeAverage Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
Albumin Nanoparticles138.3 ± 0.02< 0.2-41.4 ± 1.30[2]
Chitosan Nanoparticles100 - 300< 0.2Positive Charge[3]
Mesoporous Silica Nanoparticles110Not ReportedNot Reported[4]
Polydopamine-modified HMONs172.3 ± 0.18< 0.2-24.13 ± 0.47[2]

Table 2: Drug Loading and Encapsulation Efficiency of Salvianolic Acid B-Loaded Nanoparticles

Nanoparticle TypeDrug Loading (DL) %Encapsulation Efficiency (EE) %Reference
Polydopamine-modified HMONs18.37 ± 0.04Not Reported[2]
Chitosan NanoparticlesNot Reported51.43[5]
Phospholipid Complex NanoparticlesNot ReportedNot Reported, but enhanced bioavailability[6]

Experimental Protocols

The following are detailed protocols for the preparation of three different types of nanoparticles, adapted for the encapsulation of this compound.

Preparation of this compound-Loaded Albumin Nanoparticles

This protocol utilizes the desolvation method, a common technique for preparing protein-based nanoparticles.

Materials:

  • This compound (SAC)

  • Bovine Serum Albumin (BSA) or Human Serum Albumin (HSA)

  • Ethanol

  • Glutaraldehyde solution (8% v/v)

  • Deionized water

  • Phosphate Buffered Saline (PBS)

Equipment:

  • Magnetic stirrer with heating plate

  • Microfluidic device (optional, for improved size control)

  • Ultrasonic bath/sonicator

  • Centrifuge with temperature control

  • Lyophilizer (freeze-dryer)

Protocol:

  • Preparation of SAC Solution: Dissolve a precise amount of this compound in deionized water or a suitable buffer to create a stock solution.

  • Preparation of Albumin Solution: Dissolve BSA or HSA in deionized water to a concentration of 10-50 mg/mL. Stir gently until fully dissolved.

  • Desolvation:

    • Place the albumin solution on a magnetic stirrer.

    • Slowly add ethanol dropwise to the albumin solution at a constant rate. The addition of the desolvating agent (ethanol) will cause the albumin to precipitate, forming nanoparticles.

    • To incorporate SAC, it can be added to the albumin solution before desolvation.

  • Cross-linking:

    • To stabilize the newly formed nanoparticles, add a specific volume of 8% glutaraldehyde solution.

    • Allow the mixture to stir for 12-24 hours at room temperature to ensure complete cross-linking.

  • Purification:

    • Centrifuge the nanoparticle suspension to pellet the nanoparticles and remove unreacted reagents and free SAC.

    • Resuspend the nanoparticle pellet in deionized water or PBS.

    • Repeat the centrifugation and resuspension steps three times.

  • Storage: The purified SAC-loaded albumin nanoparticles can be stored as a suspension at 4°C or lyophilized for long-term storage.

Preparation of this compound-Loaded Gelatin Nanoparticles

This protocol is based on the two-step desolvation method.

Materials:

  • This compound (SAC)

  • Gelatin (Type A or B)

  • Acetone

  • Glutaraldehyde solution (25% v/v)

  • Deionized water

Equipment:

  • Magnetic stirrer with heating plate

  • Centrifuge

  • Lyophilizer

Protocol:

  • Gelatin Purification (First Desolvation):

    • Dissolve 1.25 g of gelatin in 25 mL of deionized water at 50°C with stirring.

    • Add 25 mL of acetone to precipitate the high molecular weight gelatin.

    • Discard the supernatant and redissolve the gelatin precipitate in 25 mL of deionized water.

  • Nanoparticle Formation (Second Desolvation):

    • Adjust the pH of the gelatin solution to 2.5.

    • Add 75 mL of acetone dropwise while stirring to form the nanoparticles.

    • Incorporate SAC by dissolving it in the gelatin solution prior to the second desolvation step.

  • Cross-linking:

    • Add 250 µL of 25% glutaraldehyde solution to the nanoparticle suspension.

    • Stir for 12 hours at 600 rpm.

  • Purification:

    • Purify the nanoparticles by repeated cycles of centrifugation and resuspension in a 30% acetone/water solution.

    • After the final wash, resuspend the nanoparticles in deionized water and evaporate the residual acetone.

  • Storage: Store the final nanoparticle suspension at 4°C.

Preparation of this compound-Loaded Hollow Mesoporous Silica Nanoparticles (HMSNs)

This method involves the synthesis of HMSNs followed by drug loading.

Materials:

  • This compound (SAC)

  • Cetyltrimethylammonium bromide (CTAB)

  • Tetraethyl orthosilicate (TEOS)

  • Ammonia solution

  • Ethanol

  • Deionized water

Equipment:

  • Magnetic stirrer with heating plate

  • Centrifuge

  • Furnace for calcination

Protocol:

  • Synthesis of Solid Silica Core: Prepare solid silica nanoparticles using the Stöber method.

  • Coating with Mesoporous Silica Shell:

    • Disperse the solid silica cores in a solution of CTAB.

    • Add TEOS as the silica source and ammonia as a catalyst to form a mesoporous silica shell around the core.

  • Creation of Hollow Structure:

    • Remove the CTAB template by calcination at a high temperature (e.g., 550°C).

    • Etch away the solid silica core using a suitable agent (e.g., Na₂CO₃ solution) to form the hollow structure.

  • Drug Loading:

    • Disperse the activated (calcined) HMSNs in a concentrated solution of this compound.

    • Stir the mixture for 24 hours to allow for diffusion of SAC into the pores and hollow core of the nanoparticles.

  • Purification and Storage:

    • Centrifuge the SAC-loaded HMSNs to remove the unloaded drug.

    • Wash the nanoparticles with deionized water and dry them.

    • Store the dried powder at room temperature.

Visualization of Workflows and Signaling Pathways

Experimental Workflow for Nanoparticle Preparation

G General Workflow for SAC-Loaded Nanoparticle Preparation cluster_prep Preparation cluster_synthesis Nanoparticle Synthesis cluster_purification Purification & Storage A Prepare SAC Solution C Mix SAC and Carrier Solutions A->C B Prepare Polymer/Carrier Solution (e.g., Albumin, Gelatin) B->C D Induce Nanoprecipitation (e.g., Desolvation) C->D E Cross-linking/ Stabilization D->E F Centrifugation & Washing E->F G Resuspension or Lyophilization F->G H Characterization (Size, Zeta, DLE, EE) G->H

Caption: General workflow for the preparation of this compound-loaded nanoparticles.

Signaling Pathways Modulated by this compound

This compound has been shown to modulate several key signaling pathways involved in inflammation, oxidative stress, and cell survival.

CaMKK-AMPK-Sirt1 Signaling Pathway:

G SAC Activation of the CaMKK-AMPK-Sirt1 Pathway SAC This compound CaMKK CaMKK SAC->CaMKK Activates AMPK AMPK CaMKK->AMPK Activates Sirt1 Sirt1 AMPK->Sirt1 Activates Oxidative_Stress Oxidative Stress & Inflammation Sirt1->Oxidative_Stress Inhibits

Caption: this compound activates the CaMKK-AMPK-Sirt1 pathway to reduce oxidative stress.

NF-κB Signaling Pathway:

G SAC Inhibition of the NF-κB Pathway SAC This compound IKK IKK SAC->IKK Inhibits IκBα IκBα IKK->IκBα Phosphorylates & Degrades NF_κB NF-κB IκBα->NF_κB Inhibits Inflammatory_Genes Pro-inflammatory Gene Expression NF_κB->Inflammatory_Genes Activates

Caption: this compound inhibits the NF-κB signaling pathway to reduce inflammation.

JAK-STAT Signaling Pathway:

G Potential Inhibition of JAK-STAT Pathway by SAC SAC This compound JAK JAK SAC->JAK Potentially Inhibits Cytokine_Receptor Cytokine Receptor Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Gene_Transcription Inflammatory Gene Transcription STAT->Gene_Transcription Activates

Caption: this compound may inhibit the JAK-STAT pathway, reducing inflammatory responses.

References

Application Notes and Protocols for the Spectroscopic Analysis of Salvianolic Acid C

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Salvianolic acid C is a potent bioactive phenolic acid isolated from the roots and rhizomes of Salvia miltiorrhiza Bunge (Danshen). As a compound of significant interest in pharmaceutical research and drug development, its comprehensive structural elucidation and quantification are paramount. This document provides detailed application notes and standardized protocols for the spectroscopic analysis of this compound, intended for researchers, scientists, and drug development professionals. The methodologies cover Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS). Additionally, a key signaling pathway influenced by this compound is illustrated to provide context for its biological activity.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: UV-Visible Spectroscopic Data for this compound

Solventλmax (nm)Reference
Methanol222, 266, 296, 347[1]

Table 2: FT-IR Spectroscopic Data (Reference: Salvianolic Acid B)

Note: Due to the structural similarity between this compound and Salvianolic acid B, the FT-IR data for Salvianolic acid B is provided as a reference.

Wavenumber (cm⁻¹)Assignment
~3386O-H stretching (phenolic hydroxyl)
~1718C=O stretching (ester)
~1600-1450C=C stretching (aromatic rings)
~1200-1000C-O stretching

Table 3: Mass Spectrometry Data for this compound

ParameterValueReference
Molecular FormulaC₂₆H₂₀O₁₀
Molecular Weight492.44 g/mol
Ionization ModeElectrospray Ionization (ESI), Negative
Precursor Ion [M-H]⁻m/z 491
Major Fragment Ionsm/z 293

Table 4: ¹H and ¹³C NMR Spectroscopic Data for this compound

Note: The following data is referenced from the Journal of the Chinese Chemical Society, 2003, 50, 1079-1084. Access to the full detailed spectral data was not available.

NucleusSolventReference
¹H NMRCD₃OD
¹³C NMRCD₃OD

Experimental Protocols

A generalized workflow for the spectroscopic analysis of this compound is presented below.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation start This compound Standard or Extract dissolve Dissolve in appropriate solvent start->dissolve uv_vis UV-Vis Spectroscopy dissolve->uv_vis Methanol ftir FT-IR Spectroscopy dissolve->ftir KBr pellet lcms LC-MS Analysis dissolve->lcms Acetonitrile/Water nmr NMR Spectroscopy dissolve->nmr CD3OD process Spectral Processing uv_vis->process ftir->process lcms->process nmr->process structure Structural Elucidation & Quantification process->structure

Figure 1: General experimental workflow for the spectroscopic analysis of this compound.

UV-Visible Spectroscopy Protocol

Objective: To determine the absorption maxima of this compound.

Materials:

  • This compound standard

  • Methanol (spectroscopic grade)

  • Quartz cuvettes

  • UV-Vis spectrophotometer

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. From the stock solution, prepare a working solution with a concentration of 10 µg/mL in methanol.

  • Instrumentation:

    • Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 15 minutes.

    • Set the wavelength range to 200-400 nm.

  • Measurement:

    • Fill a quartz cuvette with methanol to serve as a blank and zero the instrument.

    • Rinse the cuvette with the this compound working solution and then fill it.

    • Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax).

FT-IR Spectroscopy Protocol

Objective: To obtain the infrared spectrum of this compound to identify its functional groups.

Materials:

  • This compound standard

  • Potassium bromide (KBr, IR grade)

  • Agate mortar and pestle

  • Pellet press

  • FT-IR spectrometer

Procedure:

  • Sample Preparation (KBr Pellet):

    • Thoroughly dry the this compound sample and KBr to remove any moisture.

    • In an agate mortar, grind 1-2 mg of this compound with approximately 100-200 mg of KBr until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press die and apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.

  • Instrumentation:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Record a background spectrum of the empty sample compartment.

  • Measurement:

    • Acquire the FT-IR spectrum of the sample from 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

Objective: To confirm the molecular weight and obtain fragmentation patterns of this compound for structural confirmation and quantification.

Materials:

  • This compound standard

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • LC-MS system with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation: Dissolve this compound in a mixture of acetonitrile and water (e.g., 50:50 v/v) to a final concentration of 1 µg/mL.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A typical gradient would start with a low percentage of B, increasing to a high percentage over 15-20 minutes to elute the compound.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), negative ion mode.

    • Scan Range: m/z 100-600.

    • Capillary Voltage: 3-4 kV.

    • Drying Gas Temperature: 300-350 °C.

    • Nebulizer Pressure: 30-40 psi.

  • Data Analysis: Extract the ion chromatogram for the [M-H]⁻ ion of this compound (m/z 491). Analyze the mass spectrum to confirm the molecular weight and study the fragmentation pattern in MS/MS mode.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Objective: To obtain detailed structural information of this compound through ¹H and ¹³C NMR spectroscopy.

Materials:

  • This compound standard (5-10 mg for ¹H, 20-50 mg for ¹³C)

  • Deuterated methanol (CD₃OD)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Dissolve the required amount of this compound in approximately 0.6-0.7 mL of CD₃OD directly in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved and the solution is homogeneous.

  • Instrumentation:

    • Tune and shim the NMR spectrometer according to standard procedures.

  • Measurement:

    • Acquire the ¹H NMR spectrum.

    • Acquire the proton-decoupled ¹³C NMR spectrum.

    • If further structural elucidation is needed, perform 2D NMR experiments such as COSY, HSQC, and HMBC.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals and determine the chemical shifts (δ) and coupling constants (J). Assign the signals in both ¹H and ¹³C spectra to the respective atoms in the this compound molecule.

Biological Activity Context: Signaling Pathway

This compound has been shown to exhibit a range of biological activities, including anti-fibrotic effects. One of the key signaling pathways modulated by salvianolic acids is the Transforming Growth Factor-β (TGF-β)/Smad pathway. Inhibition of this pathway can ameliorate fibrosis.

TGF_beta_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β Receptor TGF-β Receptor (I & II) TGFb->Receptor Binding & Activation pSmad23 p-Smad2/3 Receptor->pSmad23 Phosphorylation Complex p-Smad2/3-Smad4 Complex pSmad23->Complex Smad4 Smad4 Smad4->Complex Complex_nuc p-Smad2/3-Smad4 Complex Complex->Complex_nuc Translocation DNA DNA Complex_nuc->DNA Binds to target genes Transcription Gene Transcription DNA->Transcription Fibrosis Fibrosis-related Proteins (e.g., Collagen, Fibronectin) Transcription->Fibrosis SalC This compound SalC->pSmad23 Inhibition

Figure 2: Inhibition of the TGF-β/Smad signaling pathway by this compound.

References

Application Notes: Using CRISPR-Cas9 to Identify Targets of Salvianolic Acid C

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Salvianolic acid C (Sal C) is a water-soluble polyphenolic compound derived from Salvia miltiorrhiza (Danshen), a plant used extensively in traditional medicine.[1] Like other salvianolic acids, Sal C exhibits a range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[2][3] It has been shown to inhibit cytochrome P450 enzymes and modulate signaling pathways such as NF-κB and CaMKK–AMPK–Sirt1.[2][4] However, the direct molecular targets responsible for its therapeutic effects are not fully elucidated. Identifying these targets is a critical step in validating its mechanism of action and developing it as a therapeutic agent.[5]

The advent of CRISPR-Cas9 technology provides a powerful, unbiased platform for drug target deconvolution.[6] By systematically knocking out every gene in the genome, a CRISPR-based screen can identify genes that are essential for a compound's activity.[] When a cell population is treated with a cytotoxic compound like Sal C, cells that have a knockout of the drug's target gene (or a critical pathway component) may survive, becoming enriched in the population.[8] High-throughput sequencing can then identify these enriched genes, revealing the compound's molecular targets and mechanism of action.[9]

This document provides a detailed protocol for employing a genome-wide CRISPR-Cas9 knockout screen to identify and validate the molecular targets of this compound.

Experimental Protocols

Protocol 1: Genome-Wide CRISPR-Cas9 Knockout Screen

This protocol outlines the steps for a pooled, genome-wide CRISPR-Cas9 loss-of-function screen to identify genes that, when knocked out, confer resistance to this compound.

1. Cell Line Selection and Preparation

  • Cell Line Choice: Select a human cell line that is sensitive to Sal C. A cancer cell line relevant to its known anti-cancer activities (e.g., liver, breast, or lung cancer) is recommended.[10][11]

  • IC50 Determination: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) of Sal C for the chosen cell line. This value is crucial for establishing the appropriate screening concentration.

  • Cas9 Expression: Generate a stable cell line expressing the Cas9 nuclease. This can be achieved by lentiviral transduction with a Cas9-expressing vector followed by antibiotic selection (e.g., blasticidin). Verify Cas9 activity using a functional assay (e.g., surveyor nuclease assay).

2. Lentiviral CRISPR Library Production and Transduction

  • Library: Use a commercially available genome-wide human sgRNA library (e.g., GeCKO v2, Brunello). These libraries contain multiple sgRNAs targeting every gene in the genome.[8]

  • Lentivirus Production: Produce the pooled sgRNA lentiviral library by transfecting HEK293T cells with the library plasmid pool and packaging plasmids.

  • Transduction: Transduce the stable Cas9-expressing cell line with the sgRNA library at a low multiplicity of infection (MOI) of 0.3–0.5.[12] This ensures that most cells receive only a single sgRNA, linking a specific gene knockout to the resulting phenotype.[12]

  • Selection: Select transduced cells with puromycin to eliminate non-transduced cells.

3. This compound Treatment and Selection

  • Cell Plating: Plate the transduced cell pool at a high coverage (at least 500 cells per sgRNA in the library) to ensure representation.

  • Treatment: Treat one arm of the experiment with Sal C at a concentration around the IC80 (a concentration that kills ~80% of cells). Treat the control arm with a vehicle (e.g., DMSO).

  • Culture: Culture the cells for 14–21 days, allowing for the enrichment of Sal C-resistant clones. Ensure cells are passaged as needed, maintaining high library coverage.

4. Genomic DNA Extraction and Next-Generation Sequencing (NGS)

  • Harvesting: Harvest cells from both the Sal C-treated and vehicle-treated populations.

  • gDNA Extraction: Extract genomic DNA (gDNA) from both populations.

  • PCR Amplification: Amplify the integrated sgRNA sequences from the gDNA using PCR.

  • NGS: Sequence the PCR amplicons using a high-throughput sequencer (e.g., Illumina NovaSeq).

5. Data Analysis and Hit Identification

  • Read Alignment: Align sequencing reads to the sgRNA library reference to obtain read counts for each sgRNA.

  • Hit Identification: Use statistical software like MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to identify sgRNAs that are significantly enriched in the Sal C-treated population compared to the control.[9] Genes targeted by multiple enriched sgRNAs are considered high-confidence hits.

Protocol 2: Validation of Candidate Target Genes

This protocol describes the process of validating the top candidate genes identified from the primary screen.

1. Generation of Single-Gene Knockout Cell Lines

  • For each high-confidence hit, design 2-3 unique sgRNAs targeting different exons.

  • Individually transduce the Cas9-expressing parental cell line with lentivirus for each sgRNA.

  • Select for transduced cells and expand clonal populations.

  • Verify gene knockout at the protein level using Western blot or at the genomic level via Sanger sequencing.

2. Functional Validation Assays

  • Cell Viability Assay: Treat the individual knockout cell lines and the parental control cell line with a range of Sal C concentrations.

  • Analysis: Determine the IC50 for each cell line. A significant rightward shift in the dose-response curve and an increased IC50 for a knockout line compared to the control validates that the knocked-out gene is required for Sal C's cytotoxic activity.

3. Biochemical Target Engagement Assays (Optional)

  • Thermal Proteome Profiling (TPP): Treat cell lysates with Sal C or vehicle and perform a temperature gradient. A direct target of Sal C will often show increased thermal stability.

  • Western Blot: Investigate the effect of Sal C on signaling pathways downstream of the validated target. For example, if the target is a kinase, check for changes in the phosphorylation of its known substrates.[13]

Data Presentation

Quantitative data from the screening and validation experiments should be organized for clarity.

Table 1: Summary of CRISPR Screen Parameters

Parameter Value
Cell Line A549 (Human Lung Carcinoma)
CRISPR Library GeCKO v2 (Human)
Library Coverage 500x
Transduction MOI 0.4
This compound Conc. 75 µM (IC80)
Treatment Duration 18 days

| Sequencing Platform | Illumina NovaSeq 6000 |

Table 2: Top Candidate Genes from CRISPR Screen Analysis (Hypothetical Data)

Gene Symbol Description MAGeCK Score p-value
KIN1 Kinase 1 25.4 1.2e-8
TRP2 Transporter Protein 2 21.9 5.6e-7
MET3 Metabolic Enzyme 3 18.5 9.1e-6

| TCF4 | Transcription Factor 4 | 15.2 | 4.3e-5 |

Table 3: Validation of Sal C Cytotoxicity in Knockout Cell Lines (Hypothetical Data)

Cell Line IC50 of this compound (µM) Fold Change vs. Parental
Parental (Wild-Type) 45.2 ± 3.1 1.0
KIN1 Knockout 215.8 ± 15.7 4.8
TRP2 Knockout 51.3 ± 4.5 1.1

| AAVS1 Control KO | 48.1 ± 2.9 | 1.0 |

Visualizations

experimental_workflow cluster_setup Phase 1: Screen Setup cluster_screen Phase 2: CRISPR Screen cluster_analysis Phase 3: Analysis & Hit ID cluster_validation Phase 4: Target Validation A Select & Prepare Cas9-Expressing Cell Line B Produce Pooled Lentiviral sgRNA Library A->B C Transduce Cells with sgRNA Library (MOI < 0.5) B->C D Treat with Sal C (IC80) or Vehicle Control C->D E Culture for 14-21 Days (Enrich for Resistant Cells) D->E F Extract gDNA & Amplify sgRNA Cassettes E->F G Next-Generation Sequencing (NGS) F->G H Data Analysis (MAGeCK) Identify Enriched Genes G->H I Generate Single Gene KO Lines H->I J Confirm Resistance (IC50 Shift Assay) I->J K Biochemical Validation (e.g., Western Blot) J->K signaling_pathway SalC This compound Target Hypothetical Target (e.g., KIN1) SalC->Target Inhibition Pathway_Down1 Downstream Effector 1 (e.g., Pro-Survival Factor) Target->Pathway_Down1 Pathway_Down2 Downstream Effector 2 Target->Pathway_Down2 Pathway_Up Upstream Activator Pathway_Up->Target Apoptosis Cell Survival & Proliferation Pathway_Down1->Apoptosis Pathway_Down2->Apoptosis

References

Troubleshooting & Optimization

How to improve the solubility of Salvianolic acid C for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of Salvianolic acid C for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for dissolving this compound for in vitro studies?

A1: Dimethyl sulfoxide (DMSO) is the most effective and commonly used solvent for preparing stock solutions of this compound.[1][2] It is also soluble in ethanol.[2] It is important to use fresh, anhydrous DMSO, as absorbed moisture can reduce the solubility.[2][3]

Q2: Is this compound soluble in aqueous buffers like PBS?

A2: this compound is generally considered insoluble in water and aqueous buffers like PBS at neutral pH.[2] While some related compounds like Salvianolic acid B have very limited solubility in PBS (approx. 1 mg/mL), aqueous solutions are not recommended for long-term storage.[4]

Q3: My this compound is precipitating in the cell culture medium. What should I do?

A3: Precipitation in the culture medium is a common issue when the final concentration of the organic solvent (like DMSO) is too low to maintain solubility. To avoid this, ensure the final DMSO concentration in your assay does not exceed a level that is both non-toxic to your cells (typically <0.5%) and sufficient to keep the compound dissolved. It is also crucial to add the stock solution to the medium with vigorous mixing and to prepare the working solution immediately before use.

Q4: How should I store my this compound stock solution?

A4: Stock solutions of this compound in an organic solvent like DMSO should be stored at -20°C or -80°C.[1][2] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[2][5]

Q5: Is this compound stable in solution?

A5: Salvianolic acids can be unstable in aqueous solutions, with degradation being dependent on pH and temperature.[6][7][8] Stock solutions in anhydrous DMSO are more stable when stored properly at low temperatures.[2] It is always best to prepare fresh working solutions in your aqueous assay buffer or cell culture medium immediately before each experiment.[1][4]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
This compound powder will not dissolve in DMSO. 1. The DMSO may have absorbed moisture. 2. The concentration is too high. 3. Insufficient mixing.1. Use fresh, anhydrous (moisture-free) DMSO.[2][3] 2. Refer to the solubility data table below and ensure you are not exceeding the maximum solubility. 3. Gentle warming and sonication can aid dissolution.[1]
Precipitation occurs when diluting the DMSO stock solution into an aqueous buffer or cell culture medium. 1. The final concentration of this compound exceeds its solubility in the aqueous medium. 2. The final concentration of DMSO is too low to act as an effective co-solvent. 3. Improper mixing technique.1. Lower the final concentration of this compound in your assay. 2. Consider using a formulation with co-solvents like PEG300 and a surfactant like Tween 80 for challenging applications (see Protocol 2).[1][9] 3. Add the stock solution dropwise to the aqueous medium while vortexing or stirring vigorously to facilitate rapid dispersion.
Inconsistent results between experiments. 1. Degradation of this compound in the stock or working solution. 2. Inaccurate concentration of the stock solution due to incomplete dissolution.1. Prepare fresh working solutions for each experiment.[1][4] Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots.[5] 2. Ensure the compound is fully dissolved in the initial stock solution. Visually inspect for any particulate matter before making dilutions.
Observed cytotoxicity at the desired concentration. 1. The concentration of the organic solvent (e.g., DMSO) is toxic to the cells. 2. The this compound itself is cytotoxic at that concentration.1. Ensure the final concentration of DMSO in the cell culture medium is at a non-toxic level, typically below 0.5%. Run a vehicle control (medium with the same concentration of DMSO) to confirm. 2. Perform a dose-response curve to determine the optimal non-toxic working concentration of this compound for your specific cell line.

Quantitative Solubility Data

The solubility of this compound can vary slightly between batches and suppliers. The following table summarizes reported solubility data.

Solvent/FormulationConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO 55111.69Sonication is recommended.[1]
DMSO 98199.01Use fresh, anhydrous DMSO.[2]
Ethanol 98199.01
Water InsolubleInsoluble
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline 5.511.17A complex formulation for improved solubility in aqueous systems.[1]
5% DMSO + 40% PEG300 + 5% Tween 80 + 50% ddH₂O 5.010.15An alternative complex formulation.[9]

Molecular Weight of this compound: 492.43 g/mol [1]

Experimental Protocols

Protocol 1: Standard Preparation of this compound Stock and Working Solutions

This protocol is suitable for most in vitro assays where a final DMSO concentration of <0.5% is acceptable.

Materials:

  • This compound powder

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Target aqueous buffer or cell culture medium

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Weigh out the required amount of this compound powder.

    • Add anhydrous DMSO to prepare a stock solution at a concentration of 50-100 mM (approximately 25-50 mg/mL). For example, to make a 50 mM stock solution, dissolve 24.62 mg of this compound in 1 mL of DMSO.

    • Ensure complete dissolution by vortexing. If necessary, sonicate the solution in a water bath for a few minutes.[1]

  • Store the Stock Solution:

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for shorter-term storage (up to 1 month).[2]

  • Prepare the Working Solution (Immediately Before Use):

    • Thaw a single aliquot of the stock solution.

    • Perform a serial dilution of the DMSO stock solution into your pre-warmed cell culture medium or aqueous buffer to achieve the desired final concentration.

    • Crucial Step: Add the stock solution dropwise into the medium while gently vortexing or swirling to prevent precipitation.

    • Ensure the final DMSO concentration in your assay is below the toxicity limit for your cell line (e.g., for a 1:1000 dilution, the final DMSO concentration will be 0.1%).

Protocol 2: Formulation with Co-solvents for Enhanced Aqueous Solubility

This protocol is for applications requiring higher concentrations of this compound in an aqueous environment or when precipitation is a persistent issue.

Materials:

  • This compound powder

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween 80

  • Saline or sterile ddH₂O

  • Sterile tubes

Procedure:

  • Prepare a 100 mg/mL Stock Solution in DMSO:

    • Dissolve this compound in anhydrous DMSO to a final concentration of 100 mg/mL. Ensure it is fully dissolved.

  • Prepare the Final Formulation (Example for a 5 mg/mL solution):

    • This protocol is based on creating a 1 mL final solution. Adjust volumes as needed.

    • To a sterile tube, add 400 µL of PEG300.

    • Add 50 µL of the 100 mg/mL this compound stock solution in DMSO and mix until the solution is clear.

    • Add 50 µL of Tween 80 and mix until the solution is clear.

    • Add 500 µL of sterile ddH₂O (or saline) to bring the final volume to 1 mL.[9]

    • The final concentration will be 5 mg/mL this compound in a vehicle of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH₂O.

  • Use Immediately:

    • This formulation should be prepared fresh and used immediately for experiments.[9] Further dilution into your assay medium should be done carefully with vigorous mixing. Always run a vehicle control with the same final concentration of the formulation components.

Visualizations

G Workflow for Solubilizing this compound start Start: this compound Powder dissolve_dmso Dissolve in anhydrous DMSO (e.g., 50-100 mM stock) start->dissolve_dmso check_dissolution Is it fully dissolved? dissolve_dmso->check_dissolution sonicate Sonicate / Gentle Warming check_dissolution->sonicate No prepare_working Prepare working solution by diluting stock into aqueous medium check_dissolution->prepare_working Yes sonicate->check_dissolution check_precipitate Does it precipitate? prepare_working->check_precipitate proceed Proceed with In Vitro Assay check_precipitate->proceed No troubleshoot Troubleshoot check_precipitate->troubleshoot Yes lower_conc Lower final concentration troubleshoot->lower_conc use_cosolvent Use co-solvent formulation (Protocol 2) troubleshoot->use_cosolvent lower_conc->prepare_working use_cosolvent->prepare_working

Caption: Decision workflow for solubilizing this compound.

G Preparation of Working Solution for Cell Culture cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation (Aseptic) stock_sol High Concentration Stock (e.g., 50 mM in DMSO) storage Store at -80°C in single-use aliquots stock_sol->storage thaw Thaw one aliquot dilute Add stock dropwise to medium with gentle mixing thaw->dilute medium Pre-warmed Cell Culture Medium medium->dilute final_sol Final Working Solution (e.g., 10 µM Sal-C, 0.02% DMSO) dilute->final_sol cell_culture Cell Culture Plate final_sol->cell_culture Add to cells immediately

Caption: Experimental workflow for solution preparation.

G Simplified TGF-β/Smad Signaling Pathway Inhibition by this compound TGFb TGF-β1 Receptor TGF-β Receptor TGFb->Receptor pSmad3 p-Smad3 Receptor->pSmad3 phosphorylates Complex p-Smad3/Smad4 Complex pSmad3->Complex Smad4 Smad4 Smad4->Complex Nucleus Nucleus Complex->Nucleus Transcription Gene Transcription (e.g., Fibronectin, Collagen) Nucleus->Transcription Fibrosis Fibrosis Transcription->Fibrosis SalC This compound SalC->pSmad3 inhibits phosphorylation Smad7 Smad7 SalC->Smad7 promotes expression Smad7->Receptor inhibits

Caption: TGF-β/Smad pathway inhibition by this compound.

References

Technical Support Center: Enhancing the Oral Bioavailability of Salvianolic Acid C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor oral bioavailability of Salvianolic acid C (Sal C).

Frequently Asked Questions (FAQs)

Q1: What is the reported oral bioavailability of this compound, and why is it so low?

The absolute oral bioavailability of this compound in rats has been reported to be extremely low, at approximately 0.29 ± 0.05%[1][2][3][4]. This poor bioavailability is attributed to several factors, including:

  • Poor Membrane Permeability: As a hydrophilic molecule, this compound has difficulty passively diffusing across the lipid-rich intestinal epithelial cell membranes.

  • Gastrointestinal Instability: Phenolic compounds like this compound can be unstable in the neutral to alkaline pH of the small intestine, leading to degradation before absorption can occur[5][6].

  • Efflux Transporter Activity: It is possible that this compound is a substrate for efflux transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which actively pump the compound back into the intestinal lumen, thereby reducing its net absorption[7][8][9].

  • Presystemic Metabolism: this compound may undergo metabolism by enzymes in the intestinal wall or by the gut microbiota before reaching systemic circulation[5][6].

Q2: What are the primary formulation strategies to improve the oral bioavailability of this compound?

While specific data on this compound formulations are limited, successful strategies for other salvianolic acids, such as Salvianolic acid B, can be adapted. These include:

  • Lipid-Based Formulations: Encapsulating this compound in lipid-based systems can enhance its absorption by leveraging lipid absorption pathways. Examples include:

    • Phospholipid Complexes: Forming a complex between this compound and phospholipids can improve its lipophilicity and membrane permeability[1][10][11].

    • Nanoemulsions/Self-Emulsifying Drug Delivery Systems (SEDDS): These systems form fine oil-in-water emulsions in the gastrointestinal tract, increasing the surface area for absorption[12][13][14][15][16].

  • Nanoparticulate Systems: Reducing the particle size to the nanometer range can increase the dissolution rate and surface area of the drug. This includes:

    • Nanoparticles: Encapsulating this compound within polymeric nanoparticles can protect it from degradation and facilitate its transport across the intestinal epithelium[10][11].

    • Solid Lipid Nanoparticles (SLNs): These are similar to nanoemulsions but are solid at body temperature, offering better stability.

Troubleshooting Guide

This guide addresses common issues encountered during the development and evaluation of this compound formulations.

Problem Potential Cause Troubleshooting Steps Expected Outcome
Low Encapsulation Efficiency of this compound in Nanoparticles/Lipid Formulations High water solubility of this compound leading to its partitioning into the external aqueous phase during formulation.1. Optimize the Formulation: For phospholipid complexes, adjust the drug-to-lipid ratio. For nanoemulsions, screen different oils and surfactants to improve the solubilization of this compound in the lipid phase. 2. Modify the Preparation Method: For nanoparticles prepared by emulsion-based methods, consider using a double emulsion (w/o/w) technique.Increased encapsulation efficiency and drug loading.
Poor In Vitro Dissolution/Release of this compound from the Formulation Strong interaction between this compound and the carrier material. Inadequate formulation composition.1. Adjust Carrier Composition: For solid dispersions, select a more hydrophilic polymer or a combination of polymers. 2. Incorporate Disintegrants: For solid dosage forms like pellets or tablets, include superdisintegrants to facilitate rapid breakdown.Faster and more complete release of this compound in dissolution media.
High Variability in In Vivo Pharmacokinetic Data Instability of the formulation in the gastrointestinal tract. Food effects.1. Assess Formulation Stability: Test the stability of the formulation in simulated gastric and intestinal fluids. 2. Standardize Dosing Conditions: Conduct pharmacokinetic studies in fasted animals to minimize food-related variability.More consistent and reproducible pharmacokinetic profiles.
Low Permeability of this compound Across Caco-2 Cell Monolayers Inherent low passive permeability. Active efflux by transporters like P-gp.1. Co-administer with a P-gp Inhibitor: Conduct the Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil). An increase in the apparent permeability coefficient (Papp) from apical to basolateral side would confirm the involvement of P-gp. 2. Formulate with Permeation Enhancers: Include excipients known to enhance paracellular or transcellular transport.Identification of efflux as a barrier and improved permeability with appropriate inhibitors or enhancers.

Data Presentation

Pharmacokinetic Parameters of this compound in Rats
ParameterIntravenous (IV)Oral (Unformulated)
Dose2 mg/kg20 mg/kg
Cmax-28.5 ± 6.3 ng/mL
Tmax-0.3 ± 0.1 h
AUC(0-t)345.8 ± 57.2 ng·h/mL20.1 ± 3.5 ng·h/mL
Absolute Bioavailability (F)-0.29 ± 0.05%
Data adapted from Song et al., 2016[1][2][3][4]
Projected Pharmacokinetic Improvements with Formulation Strategies

The following table provides a hypothetical projection of how the oral bioavailability of this compound could be improved using formulation strategies that have proven effective for Salvianolic acid B.

Formulation StrategyExpected Fold Increase in Bioavailability (Based on Sal B data)Projected Absolute Bioavailability of Sal C
Phospholipid Complex~5-fold~1.5%
Phospholipid Complex-Loaded Nanoparticles~2.9-fold (relative to unformulated)~0.84%
Water-in-Oil-in-Water (W/O/W) Multiple Emulsion~27-fold~7.8%
Projected values are for illustrative purposes and require experimental validation.

Experimental Protocols

Protocol 1: Preparation of this compound - Phospholipid Complex

Objective: To prepare a this compound-phospholipid complex to enhance its lipophilicity.

Materials:

  • This compound

  • Soybean Phospholipid

  • Tetrahydrofuran (THF) (reaction solvent)

  • N-octanol

  • Deionized water

Procedure:

  • Dissolve this compound and soybean phospholipid in THF at a specific molar ratio (e.g., 1:1.5) in a round-bottom flask. The reactant concentration can be set at 5 g/L[5].

  • Stir the mixture at a controlled temperature (e.g., 40°C) for a defined period (e.g., 3 hours)[5].

  • Remove the THF under vacuum using a rotary evaporator to obtain a thin film of the complex.

  • Store the resulting this compound-phospholipid complex in a desiccator.

  • Characterization:

    • Determine the oil-water partition coefficient (Log P) by measuring the concentration of this compound in the n-octanol and water phases after equilibration.

    • Analyze the complex using Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Fourier-Transform Infrared (FTIR) spectroscopy to confirm the formation of the complex and the amorphous state of this compound within it[5].

Protocol 2: Caco-2 Cell Permeability Assay for this compound

Objective: To assess the intestinal permeability and potential for active efflux of this compound.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well plates)

  • Hank's Balanced Salt Solution (HBSS)

  • This compound solution in HBSS

  • Lucifer yellow (paracellular integrity marker)

  • Analytical standards for HPLC or LC-MS/MS

Procedure:

  • Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Measure the transepithelial electrical resistance (TEER) of the monolayer to ensure its integrity.

  • Apical to Basolateral (A-B) Transport (Absorption):

    • Wash the monolayer with pre-warmed HBSS.

    • Add the this compound solution to the apical (upper) chamber.

    • Add fresh HBSS to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.

  • Basolateral to Apical (B-A) Transport (Efflux):

    • Repeat the process, but add the this compound solution to the basolateral chamber and sample from the apical chamber.

  • Analysis:

    • Quantify the concentration of this compound in the collected samples using a validated HPLC or LC-MS/MS method.

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

    • Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An ER greater than 2 suggests the involvement of active efflux.

Mandatory Visualizations

Factors Contributing to Poor Oral Bioavailability of this compound cluster_barriers Bioavailability Barriers SalC This compound (Oral Dose) IntestinalLumen Intestinal Lumen SalC->IntestinalLumen Ingestion GI Gastrointestinal Tract Enterocyte Intestinal Epithelium (Enterocytes) IntestinalLumen->Enterocyte Absorption Instability GI Instability (pH, Enzymes) IntestinalLumen->Instability Permeability Poor Permeability (Hydrophilicity) IntestinalLumen->Permeability PortalVein Portal Vein Enterocyte->PortalVein Transport Efflux Efflux Pumps (e.g., P-gp) Enterocyte->Efflux Metabolism Presystemic Metabolism (Gut Wall, Liver) Enterocyte->Metabolism SystemicCirculation Systemic Circulation PortalVein->SystemicCirculation To Circulation PortalVein->Metabolism

Caption: Barriers to the oral bioavailability of this compound.

Workflow for Enhancing Sal C Bioavailability Start Start: Poorly Bioavailable This compound Formulation Formulation Development (e.g., Phospholipid Complex, Nanoemulsion) Start->Formulation InVitro In Vitro Characterization Formulation->InVitro Physicochemical Tests (Size, Encapsulation) Permeability Caco-2 Permeability Assay InVitro->Permeability Optimization Optimization Loop Permeability->Optimization Assess Permeability & Efflux InVivo In Vivo Pharmacokinetic Study (e.g., in Rats) Analysis Data Analysis: Calculate Bioavailability InVivo->Analysis Optimization->Formulation Refine Formulation Optimization->InVivo Proceed if Promising

Caption: Logical workflow for formulation development and evaluation.

Caco-2 Permeability Assay Workflow Culture Culture Caco-2 cells on Transwell inserts (21 days) TEER Measure TEER (Check monolayer integrity) Culture->TEER Dose_A Dose Sal C to Apical side TEER->Dose_A Dose_B Dose Sal C to Basolateral side TEER->Dose_B Sample_A Sample from Basolateral side Dose_A->Sample_A Incubate @ 37°C Sample_B Sample from Apical side Dose_B->Sample_B Incubate @ 37°C Analyze Quantify Sal C (HPLC/LC-MS) Sample_A->Analyze Sample_B->Analyze Calculate Calculate Papp and Efflux Ratio Analyze->Calculate

Caption: Simplified workflow of a Caco-2 permeability experiment.

References

Optimizing the extraction yield of Salvianolic acid C from plant material

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Optimizing Salvianolic Acid C Extraction

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the extraction yield of this compound from plant material, primarily Salvia miltiorrhiza (Danshen).

Disclaimer: Research specifically detailing the optimization of this compound extraction is limited. The guidance provided here is based on established principles for the extraction of phenolic acids from Salvia miltiorrhiza, with a significant portion of the data derived from studies on the more abundant and extensively researched Salvianolic acid B. These protocols and recommendations should serve as a strong starting point for developing a specific optimization strategy for this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound.

Issue 1: Low Extraction Yield of this compound

  • Question: My extraction yield for this compound is consistently low. What are the likely causes and how can I improve it?

  • Answer: Low yields of this compound can stem from several factors. Here's a step-by-step guide to troubleshoot this issue:

    • Extraction Solvent: The polarity of the solvent is crucial. For salvianolic acids, which are water-soluble phenolic compounds, aqueous ethanol is often effective. An optimal concentration is key; one study found that 60% ethanol was optimal for the extraction of total phenolic acids from Salvia miltiorrhiza.[1]

    • Solid-to-Liquid Ratio: An inadequate volume of solvent may not be sufficient to fully extract the compound from the plant matrix. A ratio of 1:10 (g/mL) has been identified as optimal for total phenolic acids.[1]

    • Extraction Time and Temperature: Phenolic acids are susceptible to degradation at high temperatures over extended periods. While longer extraction times can increase yield, they can also lead to degradation. An extraction time of 1.5 hours has been suggested as optimal for reflux extraction of phenolic acids.[1] For methods like ultrasound-assisted extraction of Salvianolic acid B, a lower temperature of 30°C for 25 minutes was found to be effective, minimizing degradation.

    • Plant Material: The concentration of this compound can vary significantly depending on the species, cultivation conditions, and post-harvest processing of the plant material.[2] The drying process, in particular, has been shown to influence the content of salvianolic acids.[3][4]

Logical Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low this compound Yield check_solvent Verify Solvent (e.g., 60% Ethanol) start->check_solvent check_ratio Check Solid-to-Liquid Ratio (e.g., 1:10 g/mL) check_solvent->check_ratio check_time_temp Review Extraction Time & Temp (e.g., 1.5h at moderate temp) check_ratio->check_time_temp check_material Assess Plant Material Quality (Source, Drying Method) check_time_temp->check_material optimize Systematically Optimize Parameters (e.g., using Response Surface Methodology) check_material->optimize Material OK end Improved Yield optimize->end

Caption: A flowchart for troubleshooting low extraction yields.

Issue 2: Degradation of this compound During Extraction and Storage

  • Question: I suspect that my this compound is degrading during my experimental workflow. What are the signs of degradation and how can I prevent it?

  • Answer: Salvianolic acids are known to be unstable under certain conditions. Studies on Salvianolic acid B show that it is susceptible to degradation in aqueous solutions, especially under high temperatures and non-neutral pH.[5][6]

    • Signs of Degradation:

      • Appearance of new, unidentified peaks in your chromatogram.

      • A decrease in the peak area of this compound over time, even in stored extracts.

      • A color change in the extract solution.

    • Prevention Strategies:

      • Temperature Control: Avoid prolonged exposure to high temperatures. Consider using extraction techniques that operate at lower temperatures, such as ultrasound-assisted extraction.

      • pH Management: Maintain a slightly acidic pH during extraction, as a pH of 3 was found to be optimal for the enzymatic extraction of Salvianolic acid B.[7]

      • Solvent Choice: Salvianolic acids are more stable in organic solvents like ethanol compared to water.[1] For storage, consider preparing stock solutions in DMSO, ethanol, or a mixed solvent system and store at -20°C.

      • Storage Conditions: Store extracts and purified compounds in airtight, light-protected containers at low temperatures (-20°C or below) to minimize oxidation and degradation. For solid compounds, storage under inert gas can also be beneficial.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for extracting this compound?

A1: While various methods can be employed, ethanol reflux extraction is a common and effective technique for phenolic acids from Salvia miltiorrhiza. An optimized protocol for total phenolic acids suggests using 60% ethanol with a solid-to-liquid ratio of 1:10 for 1.5 hours.[1] Other promising methods include:

  • Ultrasound-Assisted Extraction (UAE): This method can offer higher efficiency at lower temperatures and shorter times, thus reducing the risk of degradation.

  • Enzymatic Extraction: Using enzymes like pectinase and cellulase can help break down the plant cell wall, leading to a higher extraction rate of Salvianolic acid B (up to 78%).[7]

Q2: What are the key parameters to optimize for maximizing this compound yield?

A2: The following parameters have the most significant impact on extraction yield:

  • Solvent Concentration: The percentage of ethanol in water directly affects the polarity and thus the extraction efficiency.

  • Solid-to-Liquid Ratio: This ratio impacts the concentration gradient and the extent of extraction.

  • Extraction Time: Finding the balance between sufficient extraction and minimizing degradation is crucial.

  • Temperature: Higher temperatures can increase extraction efficiency but also accelerate the degradation of phenolic acids.

  • pH: The pH of the extraction medium can influence the stability and solubility of salvianolic acids.

Q3: How can I purify this compound from the crude extract?

A3: A multi-step approach is typically required for purification:

  • Initial Cleanup: The crude extract can be concentrated and then subjected to liquid-liquid extraction with a solvent like ethyl acetate to remove some impurities.

  • Macroporous Resin Chromatography: This is an effective method for enriching total phenolic acids. AB-8 macroreticular resin has been shown to be effective, with elution using 40% ethanol.

  • High-Speed Counter-Current Chromatography (HSCCC): This technique has been successfully used for the preparative isolation and purification of Salvianolic acid B to a high purity (98%).[8] A similar approach could be adapted for this compound.

General Extraction and Purification Workflow

Extraction_Workflow plant_material Dried Plant Material (e.g., Salvia miltiorrhiza roots) extraction Extraction (e.g., 60% Ethanol Reflux, 1.5h) plant_material->extraction filtration Filtration / Centrifugation extraction->filtration crude_extract Crude Extract filtration->crude_extract concentration Solvent Evaporation (Rotary Evaporator) crude_extract->concentration purification Purification (e.g., Macroporous Resin, HSCCC) concentration->purification pure_compound Pure this compound purification->pure_compound analysis Analysis (HPLC, UPLC-MS/MS) pure_compound->analysis

Caption: A general workflow for the extraction and purification of this compound.

Data Presentation: Optimized Extraction Parameters

The following tables summarize optimized conditions for extracting phenolic acids from Salvia miltiorrhiza. These can be used as a starting point for optimizing this compound extraction.

Table 1: Optimized Ethanol Reflux Extraction for Total Phenolic Acids

ParameterOptimal Condition
Solvent 60% Ethanol
Solid-to-Liquid Ratio 1:10 (g/mL)
Reflux Time 1.5 hours
Reference[1]

Table 2: Optimized Enzymatic Extraction for Salvianolic Acid B

ParameterOptimal Condition
Enzymes Pectinase and Cellulase (2:1 ratio)
Enzyme Volume 1.5%
pH 3
Temperature 45°C
Extraction Time 20 minutes
Solid-to-Liquid Ratio 1:20 (g/mL)
Resulting Yield 78%
Reference[7]

Experimental Protocols

Protocol 1: Ethanol Reflux Extraction of Total Phenolic Acids

This protocol is adapted from optimized conditions for the extraction of total phenolic acids from Salvia miltiorrhiza and serves as a robust starting point.

Materials and Equipment:

  • Dried and powdered Salvia miltiorrhiza root

  • 60% Ethanol (v/v) in deionized water

  • Round-bottom flask

  • Heating mantle

  • Condenser

  • Filter paper or centrifuge

  • Rotary evaporator

  • Analytical balance

Procedure:

  • Weigh 10 g of powdered Salvia miltiorrhiza root and place it into a 250 mL round-bottom flask.

  • Add 100 mL of 60% ethanol to the flask (maintaining a 1:10 solid-to-liquid ratio).

  • Set up the reflux apparatus by connecting the condenser to the flask and placing the flask in the heating mantle.

  • Heat the mixture to a gentle boil and maintain the reflux for 1.5 hours.

  • After 1.5 hours, turn off the heat and allow the mixture to cool to room temperature.

  • Filter the mixture through filter paper or centrifuge at 4000 rpm for 15 minutes to separate the extract from the solid plant material.

  • Collect the supernatant (the extract). For exhaustive extraction, the solid residue can be re-extracted with fresh solvent.

  • Concentrate the collected extract using a rotary evaporator at a temperature below 50°C to remove the ethanol.

  • The resulting aqueous concentrate can be used for further purification or lyophilized to obtain a dry powder.

  • Quantify the concentration of this compound in the extract using a validated HPLC or UPLC-MS/MS method.[9][10]

References

Navigating the Nuances of Salvianolic Acid C Quantification: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Salvianolic acid C, a key bioactive component with significant therapeutic potential, is paramount for robust research and drug development. However, its analysis can be fraught with challenges, from sample stability to complex matrix interferences. This technical support center provides a comprehensive guide to troubleshooting common issues encountered during the quantification of this compound, ensuring reliable and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific problems that may arise during the experimental workflow, from sample preparation to data analysis.

Sample Preparation and Stability

Question 1: I am seeing lower than expected concentrations of this compound in my samples. Could this be a stability issue?

Answer: Yes, instability is a primary concern for salvianolic acids. While this compound is generally more stable than some other salvianolic acids like Salvianolic acid B, it can still degrade under certain conditions. Key factors influencing its stability include:

  • Temperature: Elevated temperatures can lead to degradation. It is crucial to store stock solutions and samples at low temperatures, preferably at -20°C or -80°C for long-term storage.

  • pH: Extreme pH values should be avoided. While specific degradation kinetics for this compound across a wide pH range are not extensively documented, related compounds like Salvianolic acid B show significant degradation in alkaline conditions. Maintaining a slightly acidic to neutral pH during extraction and analysis is advisable.

  • Light Exposure: As with many phenolic compounds, prolonged exposure to light can cause degradation. Always store standards and samples in amber vials or protect them from light.

  • Oxidation: Salvianolic acids are susceptible to oxidation.[1] Consider using antioxidants or deoxygenated solvents if you suspect oxidative degradation.

A study on the stability of this compound in rat plasma demonstrated that it was stable throughout the sample storage, preparation, and analytical procedures when appropriate precautions were taken.[1]

Troubleshooting Flowchart for Low Analyte Concentration

Troubleshooting Low this compound Concentration start Low this compound Concentration Detected check_stability Review Sample Handling and Storage start->check_stability check_extraction Evaluate Extraction Efficiency check_stability->check_extraction No improper_storage Improper Storage Conditions (Temp, Light, pH) check_stability->improper_storage Yes check_instrument Assess Analytical Instrument Performance check_extraction->check_instrument No inefficient_extraction Suboptimal Extraction Solvent/Method check_extraction->inefficient_extraction Yes matrix_effects Matrix Effects (Ion Suppression) check_instrument->matrix_effects Yes, with LC-MS instrument_issue Instrument Malfunction or Incorrect Method Parameters check_instrument->instrument_issue Yes degradation Potential Analyte Degradation improper_storage->degradation solution1 Optimize Storage: - Store at -80°C - Protect from light - Maintain slightly acidic pH degradation->solution1 solution2 Optimize Extraction: - Test different solvents - Validate extraction recovery inefficient_extraction->solution2 solution3 Address Matrix Effects: - Use internal standards - Dilute sample - Improve sample cleanup matrix_effects->solution3 solution4 Calibrate & Verify Instrument: - Check system suitability - Verify method parameters instrument_issue->solution4

Caption: A logical workflow to diagnose the cause of low this compound recovery.

Chromatographic Separation

Question 2: I am observing peak tailing and poor peak shape in my HPLC-UV analysis of this compound. What could be the cause?

Answer: Poor peak shape for phenolic compounds like this compound is a common issue. Here are several potential causes and solutions:

  • Mobile Phase pH: The pH of the mobile phase can significantly impact the peak shape of acidic compounds. The multiple phenolic hydroxyl groups in this compound can interact with residual silanols on the C18 column packing. Acidifying the mobile phase (e.g., with 0.1% formic acid or phosphoric acid) will suppress the ionization of both the analyte and silanol groups, leading to sharper, more symmetrical peaks.

  • Column Overload: Injecting too concentrated a sample can lead to peak fronting or tailing. Try diluting your sample and re-injecting.

  • Column Contamination: Buildup of matrix components on the column can degrade performance. Implement a robust column washing protocol after each analytical run. If the problem persists, consider using a guard column or replacing the analytical column.

  • Inappropriate Mobile Phase Composition: The choice of organic modifier (acetonitrile or methanol) and the gradient profile are critical. Acetonitrile often provides better peak shapes and lower backpressure than methanol. Optimizing the gradient elution can improve separation and peak symmetry.

Question 3: I suspect there are co-eluting peaks interfering with my this compound quantification. How can I confirm and resolve this?

Answer: Co-elution is a significant challenge, especially in complex matrices like plant extracts or biological fluids.

  • Peak Purity Analysis (HPLC-DAD/UV): If you are using a Diode Array Detector (DAD) or a multi-wavelength UV detector, you can assess peak purity by comparing the spectra across the peak. A non-homogenous spectrum suggests the presence of a co-eluting impurity.

  • Mass Spectrometry (LC-MS): The most definitive way to identify co-elution is by using a mass spectrometer. A single chromatographic peak should correspond to a single mass-to-charge ratio (m/z) for your analyte of interest. The presence of other m/z values within the same retention time window confirms co-elution.

  • Resolution Strategies:

    • Optimize Chromatography: Adjusting the mobile phase gradient, flow rate, or column temperature can often resolve co-eluting peaks.

    • Change Column Chemistry: If optimization on a C18 column is insufficient, consider a column with a different stationary phase (e.g., phenyl-hexyl, biphenyl) that offers different selectivity.

    • Improve Sample Preparation: Implement a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering compounds before analysis.

Detection and Quantification

Question 4: I am using LC-MS for quantification and am concerned about matrix effects. How can I assess and mitigate them?

Answer: Matrix effects, such as ion suppression or enhancement, are a major concern in LC-MS-based quantification, particularly in complex biological matrices.

  • Assessment of Matrix Effects:

    • Post-Column Infusion: This involves infusing a constant flow of a standard solution of this compound post-column while injecting a blank, extracted matrix sample. A dip or rise in the baseline at the retention time of the analyte indicates ion suppression or enhancement, respectively.

    • Matrix Factor Calculation: This is a quantitative assessment where you compare the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration. A matrix factor significantly different from 1 indicates the presence of matrix effects.

  • Mitigation Strategies:

    • Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting matrix effects. A SIL-IS will co-elute with the analyte and experience the same degree of ion suppression or enhancement, thus providing accurate correction.

    • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.

    • Improved Sample Cleanup: Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can effectively remove phospholipids and other matrix components that cause ion suppression. For this compound in plasma, a liquid-liquid extraction with ethyl acetate has been shown to be effective.[1]

    • Chromatographic Separation: Modifying the HPLC method to separate this compound from the regions where matrix components elute can also be effective.

Question 5: Should I use UV or Mass Spectrometry for the quantification of this compound?

Answer: The choice between UV and MS detection depends on the specific requirements of your assay.

FeatureHPLC-UVLC-MS/MS
Selectivity Lower. Prone to interference from co-eluting compounds with similar UV absorbance.Higher. Provides structural information and allows for selective detection based on mass-to-charge ratio.
Sensitivity Generally lower (ng range).Generally higher (pg to fg range).
Matrix Effects Less susceptible to signal suppression/enhancement.Highly susceptible to ion suppression/enhancement.
Cost & Complexity Lower cost, simpler operation.Higher cost, more complex operation and maintenance.
Information Provides quantitative data based on absorbance.Provides quantitative and qualitative (structural) data.

Recommendation:

  • For relatively simple matrices and when high sensitivity is not required, HPLC-UV can be a cost-effective and reliable method, provided that chromatographic selectivity is demonstrated.

  • For complex matrices (e.g., plasma, tissue homogenates) and when high sensitivity and selectivity are crucial, LC-MS/MS is the preferred method. The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects.

Experimental Protocols

Validated LC-MS/MS Method for this compound in Rat Plasma

This protocol is adapted from a validated method and serves as a starting point for method development.[1]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of plasma sample, add the internal standard.

  • Add 1 mL of ethyl acetate.

  • Vortex for 3 minutes.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

2. Chromatographic Conditions

  • Column: Zorbax SB-C18 (3.5 µm, 2.1 × 100 mm) or equivalent.

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 30°C).

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).

Method Validation Parameters Summary

The following table summarizes typical validation parameters for a bioanalytical method for this compound.

ParameterTypical Acceptance CriteriaExample Data[1]
Linearity (r²) ≥ 0.99> 0.99 (5-1000 ng/mL)
Intra-day Precision (RSD%) < 15%≤ 9.96%
Inter-day Precision (RSD%) < 15%≤ 9.96%
Accuracy (RE%) Within ±15%Within ±3.64%
Recovery (%) Consistent and reproducible> 89.13%
Stability (Freeze-thaw, Short-term, Long-term) Within ±15% of nominal concentrationStable under all tested conditions

Visualization of Key Concepts

Degradation Pathway of Related Salvianolic Acids

Simplified Degradation Pathway of Salvianolic Acids SalA Salvianolic Acid A SalC This compound SalA->SalC High Temperature, Base, or Oxidation Degradation_Products Other Degradation Products SalC->Degradation_Products Further Degradation (Hypothesized)

Caption: Conversion of Salvianolic Acid A to this compound under stress conditions.

By understanding these common issues and implementing the proposed troubleshooting strategies and validated protocols, researchers can enhance the accuracy and reliability of their this compound quantification, leading to more robust and reproducible scientific outcomes.

References

Technical Support Center: Stability Testing and Degradation Pathways of Salvianolic Acid C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Salvianolic acid C. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, temperature, and light exposure. Like other salvianolic acids, it is susceptible to degradation under alkaline, high-temperature, and photolytic conditions. It is a degradation product of Salvianolic acid A, particularly in the presence of high temperature, basic conditions, or oxidizing agents in an aqueous solution.[1]

Q2: What are the expected degradation products of this compound?

A2: While the degradation pathway of this compound is not as extensively studied as that of Salvianolic acid B, it is known to be a degradation product of Salvianolic acid A.[1] The degradation of structurally similar salvianolic acids involves hydrolysis of ester linkages and oxidation of the catechol moieties. Therefore, potential degradation products of this compound may include smaller phenolic acids and their oxidized derivatives.

Q3: How should I prepare and store stock solutions of this compound to minimize degradation?

A3: To minimize degradation, it is recommended to prepare stock solutions of this compound in a slightly acidic buffer (e.g., pH 4-5) and store them at low temperatures (-20°C or below) in light-protected containers. Avoid prolonged storage in alkaline solutions or at room temperature. For aqueous solutions, it is advisable to use them freshly prepared whenever possible.

Q4: My HPLC chromatogram for this compound shows significant peak tailing. What could be the cause and how can I resolve it?

A4: Peak tailing for phenolic compounds like this compound in reversed-phase HPLC is often caused by secondary interactions between the analyte and free silanol groups on the silica-based column packing. Here are several troubleshooting steps:

  • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic acid or phosphoric acid) can suppress the ionization of silanol groups and reduce tailing.

  • Use of an End-Capped Column: Employ a high-quality, end-capped C18 column specifically designed for the analysis of phenolic compounds.

  • Addition of a Competitive Base: Adding a small amount of a competitive base, like triethylamine (TEA), to the mobile phase can block the active silanol sites.

  • Sample Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.

  • Column Contamination: If the tailing develops over time, the column inlet frit may be contaminated. Reversing and flushing the column or replacing the frit might resolve the issue.

Troubleshooting Guides

Issue 1: Inconsistent quantification of this compound in stability samples.
  • Possible Cause 1: On-going degradation during analysis.

    • Solution: Ensure that the autosampler is temperature-controlled (e.g., set to 4°C) to minimize degradation of samples waiting for injection. Analyze samples as quickly as possible after preparation.

  • Possible Cause 2: Incomplete extraction from the sample matrix.

    • Solution: Optimize your extraction procedure. Ensure the extraction solvent is appropriate for this compound and that the extraction time and method (e.g., sonication, vortexing) are sufficient for complete recovery.

  • Possible Cause 3: Variability in instrument performance.

    • Solution: Run a system suitability test before each batch of samples to ensure the HPLC system is performing consistently. Check for stable retention times, peak areas, and theoretical plates for a standard solution of this compound.

Issue 2: Appearance of unknown peaks in the chromatogram during a stability study.
  • Possible Cause 1: Degradation of this compound.

    • Solution: These new peaks are likely degradation products. To confirm, perform forced degradation studies (see Experimental Protocols section) under controlled stress conditions (acid, base, oxidation, heat, light) to intentionally generate these products and compare their retention times with the unknown peaks.

  • Possible Cause 2: Contamination.

    • Solution: Analyze a blank (injection of the mobile phase) and a placebo (sample matrix without this compound) to rule out contamination from the solvent, glassware, or sample matrix.

Quantitative Data Summary

The following tables summarize the stability of Salvianolic Acid B, a structurally related compound, which can provide insights into the expected stability profile of this compound.

Table 1: Stability of Salvianolic Acid B in Solid State under Accelerated Conditions (40°C, 75% RH) [2]

Storage Time (months)AppearanceAssay (%)
0White to off-white powder99.8
1No significant change99.5
2No significant change99.2
3No significant change98.9
6No significant change98.5

Table 2: Stability of Salvianolic Acid B in Normal Saline (NS) Solution at 40°C [2]

Storage Time (days)Remaining (%)
0100
185.2
365.7
548.9
735.1

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for inducing degradation of this compound to identify potential degradation products and to develop a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or a suitable solvent at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 2, 4, 8, and 24 hours.

    • Neutralize with 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at room temperature for 1, 2, 4, and 8 hours.

    • Neutralize with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature for 2, 4, 8, and 24 hours, protected from light.

    • Analyze directly by HPLC.

  • Thermal Degradation:

    • Place a solid sample of this compound in a temperature-controlled oven at 60°C.

    • Sample at 1, 3, 7, and 14 days.

    • For solution stability, heat the stock solution at 60°C and sample at various time points.

  • Photostability Testing:

    • Expose a solution of this compound (e.g., in a quartz cuvette) to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Keep a control sample protected from light at the same temperature.

    • Sample at appropriate time intervals and analyze by HPLC.

Protocol 2: Stability-Indicating HPLC Method for this compound
  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water.

    • B: Acetonitrile.

  • Gradient Elution:

    • 0-10 min: 10-25% B

    • 10-25 min: 25-40% B

    • 25-30 min: 40-60% B

    • 30-35 min: 60-10% B (return to initial conditions)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 286 nm.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

Visualizations

Degradation_Pathway SalA Salvianolic Acid A SalC This compound SalA->SalC High Temperature, Base, or Oxidant in Water [1] DPs Further Degradation Products SalC->DPs Hydrolysis, Oxidation

Caption: Proposed degradation pathway of Salvianolic Acid A to this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_evaluation Evaluation Stock Prepare Stock Solution of this compound Stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxidant) Stock->Stress HPLC HPLC Analysis with Stability-Indicating Method Stress->HPLC Data Data Acquisition and Quantification HPLC->Data Degradation Identify Degradation Products Data->Degradation Kinetics Determine Degradation Kinetics Data->Kinetics

Caption: General workflow for a forced degradation study of this compound.

References

Strategies to minimize batch-to-batch variability of Salvianolic acid C extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to minimizing batch-to-batch variability in Salvianolic Acid C (Sal C) extracts. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure consistent and reliable experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the extraction and purification of this compound, offering practical solutions to enhance reproducibility.

Q1: My this compound yield is consistently low. What are the likely causes and how can I improve it?

A1: Low yields of Sal C are a common challenge due to its relatively low abundance in Salvia miltiorrhiza compared to other salvianolic acids like Salvianolic Acid B. Several factors can contribute to this issue:

  • Raw Material Quality: The concentration of Sal C can vary significantly based on the plant's origin, harvest time, and post-harvest processing.[1][2] It is advisable to source plant material from a consistent and reputable supplier.

  • Extraction Method: The choice of extraction method and parameters plays a crucial role. Sub-optimal conditions, such as inappropriate solvent, temperature, or extraction time, can lead to poor yields.

  • Degradation: Salvianolic acids are susceptible to degradation, especially at high temperatures and in aqueous solutions with a neutral or alkaline pH.[3][4][5]

Troubleshooting Steps:

  • Optimize Extraction Parameters: Experiment with different solvents and extraction times. While ethanol is a common solvent, the optimal concentration can vary.[6] Ultrasound-assisted extraction (UAE) can sometimes offer higher yields in shorter times compared to conventional reflux extraction.

  • Control Temperature and pH: Maintain a slightly acidic pH during extraction and avoid prolonged exposure to high temperatures to minimize degradation.[3]

  • Post-Harvest Processing: Be aware that post-harvest drying conditions can significantly impact the final content of salvianolic acids.[1] Standardizing your drying protocol is essential for consistency.

Q2: I'm observing significant batch-to-batch variability in the purity of my this compound extracts. What are the primary reasons for this inconsistency?

A2: Variability in purity often stems from inconsistencies in both the raw material and the extraction/purification process.

  • Co-extraction of Impurities: The extraction process will inevitably co-extract other compounds with similar polarities to Sal C, including other salvianolic acid isomers, which can be challenging to separate.

  • Inconsistent Purification Protocol: Minor deviations in the purification steps, such as column chromatography parameters (e.g., stationary phase, mobile phase gradient, flow rate), can lead to variations in the final purity.

  • Degradation During Processing: Degradation of Sal C during purification can lead to the formation of new impurities, affecting the overall purity of the final extract.[7][8]

Troubleshooting Steps:

  • Standardize Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for every stage of the process, from raw material handling to final purification.

  • Optimize Purification: High-speed counter-current chromatography (HSCCC) has been shown to be an effective method for separating salvianolic acids.[9][10] The use of macroporous adsorption resins can also aid in the removal of impurities.

  • Monitor for Degradation: Use analytical techniques like HPLC to monitor the stability of your extract throughout the process and identify potential degradation products.

Q3: What are the best practices for the storage of this compound extracts to ensure stability?

A3: Due to their instability, proper storage of Sal C extracts is critical to prevent degradation and maintain potency.

  • Temperature: Store extracts at low temperatures, preferably at -20°C or below, to slow down degradation reactions.

  • Light: Protect extracts from light, as exposure can lead to photodegradation. Use amber vials or store them in the dark.

  • Atmosphere: Store extracts under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Solvent: The choice of solvent for storage is important. While salvianolic acids are more stable in ethanol than in water, long-term storage in any solvent may lead to some degradation.[6] For long-term storage, it is best to have the extract in a dried, solid form.[4]

Quantitative Data on Extraction Parameters

The following tables summarize the impact of different extraction parameters on the content and yield of salvianolic acids. Note that much of the available literature focuses on Salvianolic Acid B (Sal B) or total phenolic acids due to their higher abundance. The data for this compound (Sal C) is more limited.

Table 1: Influence of Post-Harvest Drying Temperature on this compound Content in Salvia miltiorrhiza [1]

Drying Temperature (°C)Drying Time (min)This compound Content (mg/g)
60240~0.05
10060~0.10
13080~0.15
15040~0.12

Data is estimated from graphical representations in the source and serves as a relative comparison.

Table 2: Comparison of Extraction Methods for Salvianolic Acid B

Extraction MethodSolventTemperature (°C)TimeYield of Sal BPurity of Sal BReference
Reflux Extraction60% Ethanol801.5 hours--[6]
Ultrasound-Assisted Extraction60% Ethanol3025 min33.93 mg/g-
High-Speed Counter-Current Chromatography (Purification)n-hexane-ethyl acetate-ethanol-water (3:7:1:9, v/v)Room Temp-342 mg from 500 mg crude extract98%[9][10]
High-Performance Counter-Current Chromatography (Purification)hexane-ethyl acetate-methanol-acetic acid-water (1:5:1.5:0.00596:5, v/v)Room Temp-475 mg from 1.5 g crude extract96.1%[11]

Note: The yields in the purification methods refer to the amount of pure compound obtained from a crude extract, not from the initial plant material.

Detailed Experimental Protocols

This section provides a detailed methodology for the extraction and quantification of this compound.

Protocol 1: Optimized Extraction of Salvianolic Acids from Salvia miltiorrhiza

This protocol is a general method for obtaining a crude extract rich in salvianolic acids, which can then be further purified to isolate this compound.

1. Materials and Equipment:

  • Dried and powdered roots of Salvia miltiorrhiza

  • 60% Ethanol (v/v)

  • Reflux extraction apparatus or ultrasonic bath

  • Filter paper

  • Rotary evaporator

  • Freeze-dryer

2. Procedure:

  • Weigh 100 g of powdered Salvia miltiorrhiza roots.

  • Add 1 L of 60% ethanol (1:10 solid-to-liquid ratio).[6]

  • For Reflux Extraction: Heat the mixture to 80°C and maintain under reflux for 1.5 hours.[6]

  • For Ultrasound-Assisted Extraction: Place the mixture in an ultrasonic bath at 30°C for 25 minutes.

  • After extraction, cool the mixture to room temperature and filter to separate the solid residue.

  • Wash the residue with an additional 200 mL of 60% ethanol and combine the filtrates.

  • Concentrate the combined filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C.

  • Lyophilize the concentrated extract to obtain a dry powder.

  • Store the crude extract at -20°C in a desiccator, protected from light.

Protocol 2: HPLC-UV Quantification of this compound

This protocol provides a method for determining the concentration of this compound in the extract.

1. Materials and Equipment:

  • This compound reference standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid or Phosphoric acid

  • Deionized water

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)[12]

  • Syringe filters (0.45 µm)

2. Procedure:

  • Mobile Phase Preparation: Prepare mobile phase A as 0.1% formic acid in water and mobile phase B as 0.1% formic acid in acetonitrile.[12]

  • Standard Preparation: Prepare a stock solution of this compound reference standard (1 mg/mL) in methanol. Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh 10 mg of the dried extract and dissolve it in 10 mL of methanol. Sonicate for 15 minutes and filter through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: C18, 4.6 x 250 mm, 5 µm

    • Column Temperature: 30°C[12]

    • Flow Rate: 1.0 mL/min[12]

    • Detection Wavelength: 288 nm[12]

    • Injection Volume: 10 µL

    • Gradient Elution: A typical gradient might start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute compounds with increasing hydrophobicity.[1]

  • Analysis: Inject the standards to generate a calibration curve. Inject the sample solution and identify the this compound peak by comparing its retention time with the standard. Quantify the amount of this compound in the sample using the calibration curve.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways affected by salvianolic acids and a typical workflow for minimizing batch-to-batch variability.

Signaling_Pathways cluster_inflammation Inflammation cluster_oxidative_stress Oxidative Stress & Apoptosis cluster_fibrosis Fibrosis This compound This compound TLR4 TLR4 This compound->TLR4 inhibits CaMKK CaMKK This compound->CaMKK activates Smad2/3 Smad2/3 This compound->Smad2/3 inhibits Inflammation Inflammation Oxidative Stress Oxidative Stress Apoptosis Apoptosis Fibrosis Fibrosis NF-κB NF-κB NF-κB->Inflammation TLR4->NF-κB activates AMPK AMPK CaMKK->AMPK Sirt1 Sirt1 AMPK->Sirt1 Sirt1->Oxidative Stress reduces Sirt1->Apoptosis inhibits TGF-β1 TGF-β1 TGF-β1->Smad2/3 Smad2/3->Fibrosis

Caption: Key signaling pathways modulated by this compound.

Workflow start Start: Raw Material Sourcing raw_material Standardized Raw Material (Consistent source, harvest time, drying) start->raw_material end End: Consistent Sal C Extract extraction Optimized Extraction (Solvent, Temp, Time) raw_material->extraction purification Standardized Purification (e.g., Column Chromatography) extraction->purification analysis In-Process & Final QC (HPLC/UPLC) purification->analysis analysis->end Meets Specs troubleshooting Troubleshooting: Low Yield/Purity analysis->troubleshooting Fails Specs feedback Adjust Parameters troubleshooting->feedback feedback->extraction feedback->purification

Caption: Workflow for minimizing batch-to-batch variability.

References

Technical Support Center: Overcoming Challenges in the Large-Scale Production of Salvianolic Acid C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to navigate the complexities of large-scale Salvianolic acid C production. This resource offers troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and comparative data to facilitate a more efficient and scalable production process.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction, purification, and handling of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound in Crude Extract 1. Inappropriate harvesting and post-harvest processing of Salvia miltiorrhiza roots.[1][2][3] 2. Suboptimal extraction solvent and conditions. 3. Degradation of this compound during extraction.1. Implement controlled post-harvest drying, as thermal treatment can influence the content of salvianolic acids.[1][2][3] 2. Optimize extraction parameters, including the use of aqueous ethanol solutions and appropriate temperatures to enhance extraction efficiency. 3. Employ milder extraction conditions (e.g., lower temperatures) and consider using techniques like enzymatic extraction to minimize degradation.
Purity of this compound is Below Target After Initial Purification 1. Inefficient separation from other structurally similar salvianolic acids (e.g., Salvianolic acid B). 2. Co-elution with other phenolic compounds.1. Utilize multi-step chromatographic techniques. Consider macroporous resin chromatography followed by polyamide column chromatography or high-speed counter-current chromatography for improved separation.[4] 2. Optimize the mobile phase composition and gradient in chromatographic steps to enhance resolution.
Degradation of this compound During Storage 1. Instability in solution, especially at neutral or alkaline pH. 2. Exposure to high temperatures, light, and oxygen.1. Store this compound in a solid, dry form. For solutions, use acidic buffers (pH 3-4) and store at low temperatures (4°C) for short periods. 2. Store in airtight, light-resistant containers under an inert atmosphere (e.g., nitrogen or argon) and refrigerated.
Inconsistent Batch-to-Batch Yield and Purity 1. Variability in the chemical composition of the raw plant material.[5] 2. Lack of stringent process control over extraction and purification parameters.1. Source high-quality, standardized Salvia miltiorrhiza raw material. Implement rigorous quality control of the starting material using analytical techniques like HPLC.[5] 2. Standardize all process parameters, including solvent-to-solid ratio, extraction time, temperature, and chromatographic conditions.
Difficulty in Removing Pigments and Other Impurities 1. Inadequate pre-purification steps. 2. Strong binding of impurities to the target compound.1. Incorporate a pre-treatment step with a non-polar solvent (e.g., n-hexane) to remove lipophilic pigments before aqueous extraction. 2. Employ fractional precipitation or a multi-step column chromatography approach with different stationary phases to effectively separate impurities.

Frequently Asked Questions (FAQs)

Q1: What are the major challenges in the large-scale production of this compound?

A1: The primary challenges include its low natural abundance in Salvia miltiorrhiza compared to other salvianolic acids, chemical instability, and the difficulty in separating it from other structurally related compounds, which can lead to low yields and purity in large-scale operations.[4]

Q2: What is the optimal method for extracting this compound from Salvia miltiorrhiza?

A2: While specific optimal conditions for this compound are not extensively documented, a common and effective method for salvianolic acids, in general, is reflux extraction with an aqueous ethanol solution (e.g., 50-70% ethanol).[4] Enzymatic extraction using cellulase and pectinase has also been shown to improve the extraction efficiency of salvianolic acids.

Q3: How can the stability of this compound be improved during processing and storage?

A3: this compound, like other salvianolic acids, is susceptible to degradation. To enhance stability, it is crucial to control pH (maintain acidic conditions), temperature (use lower temperatures), and exposure to light and oxygen. Storage in a solid, crystalline form is preferable to solutions.

Q4: What analytical techniques are recommended for the quantification of this compound?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is the most common and reliable method for the quantification of this compound.[6][5] Ultra-High-Performance Liquid Chromatography (UPLC) can offer faster analysis times and better resolution.[7]

Q5: Are there alternative sources for this compound production?

A5: Yes, research has shown that endophytic fungi isolated from Salvia miltiorrhiza, such as Phoma glomerata, can produce this compound.[8] This presents a potential alternative to extraction from the plant, which could offer better control over production and yield.

Quantitative Data

Table 1: Content of this compound in Salvia miltiorrhiza Roots under Different Drying Conditions.

Drying Temperature (°C)Drying Time (min)This compound Content (mg/g)
Fresh0Not specified
13080~0.1

Note: Data is extrapolated from graphical representations in the cited source and should be considered indicative. The study suggests that the content of salvianolic acids, including this compound, is influenced by post-harvest drying processes.[1][3]

Table 2: Analytical Parameters for the Quantification of this compound by HPLC.

ParameterValue
Retention Time (RT)20.87 min
Test Range (μg/mL)2.64–330
Limit of Detection (LOD) (μg/mL)0.61
Limit of Quantification (LOQ) (μg/mL)2.02
Repeatability (RSD %)4.10
Stability (RSD %)4.16

Source: Adapted from a study on the post-harvest induced production of salvianolic acids.[3]

Experimental Protocols

Protocol 1: Extraction of Total Salvianolic Acids from Salvia miltiorrhiza
  • Material Preparation : Grind dried Salvia miltiorrhiza roots into a coarse powder (20-40 mesh).

  • Solvent Preparation : Prepare a 70% (v/v) ethanol-water solution.

  • Extraction :

    • Add the powdered root material to the extraction solvent at a solid-to-liquid ratio of 1:10 (w/v).

    • Heat the mixture to 80°C and maintain under reflux for 2 hours with constant stirring.

    • Cool the mixture to room temperature and filter to separate the extract from the solid residue.

    • Repeat the extraction process on the residue two more times to maximize yield.

  • Concentration : Combine the extracts and concentrate under reduced pressure at a temperature below 50°C to obtain a crude extract.

Protocol 2: Purification of this compound using Column Chromatography
  • Macroporous Resin Chromatography (Initial Purification) :

    • Dissolve the crude extract in deionized water.

    • Load the solution onto a pre-equilibrated macroporous resin column (e.g., AB-8).

    • Wash the column with deionized water to remove sugars and other highly polar impurities.

    • Elute the salvianolic acids with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol).

    • Collect the fractions and monitor the presence of this compound using HPLC.

    • Combine the fractions rich in this compound and concentrate under reduced pressure.

  • Polyamide Column Chromatography (Fine Purification) :

    • Dissolve the enriched fraction in a minimal amount of the initial mobile phase.

    • Load the sample onto a polyamide column.

    • Elute with a suitable mobile phase, such as a gradient of methanol in water, to separate this compound from other closely related compounds.

    • Collect fractions and analyze by HPLC to identify those with high purity this compound.

  • Final Concentration and Drying :

    • Combine the high-purity fractions.

    • Concentrate the solution under reduced pressure.

    • Dry the final product under vacuum to obtain purified this compound powder.

Protocol 3: HPLC Quantification of this compound
  • Chromatographic Conditions :

    • Column : C18 reverse-phase column (e.g., 4.6 mm × 250 mm, 5 µm).

    • Mobile Phase : A gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (acetonitrile).

    • Gradient Program : A suitable gradient to ensure separation of all compounds of interest.

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 30°C.

    • Detection Wavelength : 288 nm.[9]

  • Standard and Sample Preparation :

    • Prepare a stock solution of this compound standard of known concentration in methanol.

    • Prepare a series of calibration standards by diluting the stock solution.

    • Dissolve the sample extract in methanol, filter through a 0.45 µm filter, and inject into the HPLC system.

  • Quantification :

    • Generate a calibration curve by plotting the peak area against the concentration of the standards.

    • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Visualizations

experimental_workflow start Start: Dried Salvia miltiorrhiza Roots extraction Extraction (Aqueous Ethanol) start->extraction filtration Filtration extraction->filtration concentration1 Concentration (Reduced Pressure) filtration->concentration1 crude_extract Crude Extract concentration1->crude_extract macroporous_resin Macroporous Resin Chromatography crude_extract->macroporous_resin fraction_collection1 Fraction Collection & Analysis (HPLC) macroporous_resin->fraction_collection1 enriched_fraction Enriched Salvianolic Acid Fraction fraction_collection1->enriched_fraction polyamide_column Polyamide Column Chromatography enriched_fraction->polyamide_column fraction_collection2 Fraction Collection & Analysis (HPLC) polyamide_column->fraction_collection2 high_purity_fraction High Purity this compound Fraction fraction_collection2->high_purity_fraction concentration2 Final Concentration high_purity_fraction->concentration2 drying Vacuum Drying concentration2->drying final_product Purified this compound drying->final_product

Caption: Experimental workflow for the extraction and purification of this compound.

troubleshooting_logic issue Low Purity of Final Product check_extraction Review Extraction Protocol issue->check_extraction check_purification Review Purification Protocol issue->check_purification optimize_solvent Optimize Extraction Solvent/Time/Temp check_extraction->optimize_solvent Suboptimal? optimize_chromatography Optimize Chromatographic Conditions (e.g., gradient, stationary phase) check_purification->optimize_chromatography Inefficient Separation? add_pre_purification Add Pre-purification Step (e.g., liquid-liquid extraction) check_purification->add_pre_purification Impurities Persist? success Purity Improved optimize_solvent->success optimize_chromatography->success add_pre_purification->success

Caption: A logical troubleshooting workflow for addressing low purity issues.

References

Technical Support Center: Optimizing Animal Models for Salvianolic Acid C Research

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing animal models in Salvianolic acid C (SAC) studies. This resource provides troubleshooting guidance and frequently asked questions to address common challenges and refine experimental designs for more accurate and translatable results.

Frequently Asked Questions (FAQs)

Q1: Which animal model is most appropriate for my this compound study?

A1: The choice of animal model depends on the research question.

  • Rodents (Mice and Rats): These are commonly used for initial efficacy, toxicity, and mechanistic studies due to their cost-effectiveness, ease of handling, and the availability of genetically modified strains. For example, mouse models have been successfully used to study SAC's protective effects in cisplatin-induced acute kidney injury.[1]

  • Beagle Dogs: Dogs are often used in later-stage preclinical studies, particularly for pharmacokinetics and safety evaluations, as their physiological and metabolic systems can be more comparable to humans than rodents in some aspects.[2][3][4]

  • Humanized Mice: For studies focusing on metabolism and predicting human pharmacokinetics, consider using humanized mouse models. These models express human drug-metabolizing enzymes (like Cytochrome P450s) and can provide more clinically relevant data, overcoming species differences in drug disposition.[5][6][7]

Q2: I'm observing very low oral bioavailability of this compound in my animal model. Is this expected, and how can I address it?

A2: Yes, this is an expected finding. Salvianolic acids, including this compound, generally exhibit very low oral bioavailability. For instance, a study in rats reported the absolute oral bioavailability of this compound to be as low as 0.29%.[8] Other salvianolic acids, like Sal A and Sal B, also show poor oral absorption in rats and dogs.[2][4][9]

Troubleshooting Strategies:

  • Administration Route: For many studies, intravenous (IV) or intraperitoneal (IP) injection is preferred to bypass absorption issues and achieve therapeutic plasma concentrations.[1][10]

  • Formulation Development: Investigate novel drug delivery systems or formulations designed to enhance the solubility and absorption of SAC.

  • PBPK Modeling: Utilize Physiologically Based Pharmacokinetic (PBPK) modeling to simulate and better understand the absorption, distribution, metabolism, and excretion (ADME) properties of SAC, which can help in designing more effective dosing strategies.[2]

Q3: My experimental results show high variability between individual animals. What are the potential causes and solutions?

A3: High variability can stem from several factors:

  • Genetic Differences: Even within the same strain, genetic drift can occur. Ensure animals are sourced from a reliable vendor.

  • Metabolic Differences: As mentioned, species-specific and even inter-individual differences in drug metabolism are significant. Humanized mouse models can help reduce variability caused by metabolic differences between preclinical species and humans.[5][7]

  • Experimental Procedures: Inconsistent handling, dosing, or sample collection techniques can introduce significant errors. Standardize all procedures and ensure all personnel are thoroughly trained.

  • Environmental Factors: Ensure uniform housing conditions (temperature, light cycle, diet) for all animals, as these can influence physiological responses.

Q4: What are the known toxic effects of Salvianolic acids, and what should I monitor in my animals?

A4: Non-clinical safety evaluations of Salvianolic acid A (a closely related compound) provide valuable insights. In high-dose intravenous studies in dogs, the primary target organs for toxicity were identified as the liver, kidneys, and thymus.[3][11][12]

Monitoring Recommendations:

  • Clinical Observations: Regularly observe animals for any changes in behavior, such as decreased motor activity, salivation, or changes in gait, especially after dosing.[3]

  • Biochemical Parameters: Monitor liver function (e.g., ALT, AST) and kidney function (e.g., BUN, creatinine) through blood tests.[3]

  • Histopathology: At the end of the study, perform a thorough histopathological examination of key organs, particularly the liver, kidneys, and thymus.[3][11]

Quantitative Data Summary

For ease of comparison, the following tables summarize key pharmacokinetic and toxicity data for salvianolic acids from various studies.

Table 1: Pharmacokinetic Parameters of Salvianolic Acids in Animal Models

CompoundSpeciesDose & RouteCmaxAUCAbsolute Bioavailability (%)Reference
This compound Rat10 mg/kg (Oral)21.3 ± 4.5 ng/mL103.1 ± 18.2 ng·h/mL0.29 ± 0.05[8]
Salvianolic acid A Rat20 mg/kg (Oral)111.91 µg/L317.11 µg/L·h0.39–0.52[9]
Salvianolic acid B Dog180 mg/kg (Oral)N/A1680 ± 670 ng/mL·h1.07 ± 0.43[4]
Salvianolic acid B Rat500 mg/kg (Oral)N/A582 ± 222 min·µg/mL2.3[13]

Table 2: Acute Intravenous Toxicity of Salvianolic Acid A

SpeciesParameterValueReference
Mouse LD501161.2 mg/kg[3][11]
Dog Max. Non-Lethal Dose (MNLD)455 mg/kg[3][11]
Dog Min. Lethal Dose (MLD)682 mg/kg[3][11]
Dog No Observed Adverse Effect Level (NOAEL) (4-week study)20 mg/kg[3][11]

Experimental Protocols

Protocol 1: Cisplatin-Induced Acute Kidney Injury (AKI) Model in Mice

This protocol is adapted from a study evaluating the protective effects of this compound against cisplatin-induced nephrotoxicity.[1]

  • Animal Model: Male C57BL/6 mice.

  • Acclimatization: Acclimate animals for at least one week under standard laboratory conditions.

  • Grouping: Divide mice into experimental groups (n=6 per group), including:

    • Control (Saline)

    • Cisplatin only (20 mg/kg)

    • SAC pre-treatment (e.g., 5, 10, 20 mg/kg) + Cisplatin

    • Positive Control (e.g., Amifostine) + Cisplatin

  • Dosing Regimen:

    • Administer SAC (or vehicle/positive control) via intraperitoneal (i.p.) injection for 10 consecutive days.

    • On day 7, induce AKI by administering a single i.p. injection of cisplatin (20 mg/kg) 30 minutes after the daily SAC treatment.

  • Sample Collection: On day 10, euthanize the animals. Collect blood samples for serum biochemistry (BUN, creatinine) and kidney tissues for histopathology and Western blot analysis.

  • Endpoint Analysis:

    • Biochemistry: Measure serum levels of BUN and creatinine to assess kidney function.

    • Histopathology: Perform H&E staining on kidney sections to evaluate tubular injury.

    • Western Blot: Analyze kidney tissue lysates for markers of inflammation (p-NF-κB), oxidative stress (Nrf2, HO-1), and apoptosis (Caspase-3).[1]

Protocol 2: Acute Intravenous Toxicity Study

This protocol is based on a non-clinical safety evaluation of Salvianolic acid A in mice and dogs.[3][11]

  • Animal Models: BALB/c mice and Beagle dogs.

  • Dose Preparation: Dissolve the test article (e.g., Salvianolic acid) in a suitable vehicle like 5% glucose solution.

  • Administration: Administer a single dose via intravenous injection.

    • Mice: Use a dose-escalation design with multiple groups (n=20 per group) to determine the LD50.

    • Dogs: Use the approximate lethal dose method with a smaller number of animals.

  • Observation Period: Observe animals continuously for the first 4-6 hours post-administration and then daily for 14 days.

  • Data Collection:

    • Mortality: Record the number of deaths in each group.

    • Clinical Signs: Document any signs of toxicity, such as changes in activity, salivation, abnormal gait, etc.[3]

    • Body Weight: Measure body weight before dosing and at specified intervals throughout the study.

  • Necropsy: Perform a gross necropsy on all animals at the end of the observation period (or immediately after death).

  • Data Analysis: Calculate the LD50 for mice using a recognized statistical method (e.g., Probit analysis). For dogs, determine the maximum non-lethal dose (MNLD) and minimum lethal dose (MLD).[3][11]

Visualizations

Below are diagrams illustrating key pathways and workflows relevant to this compound research.

G cluster_stimulus Inflammatory Stimulus (e.g., Cisplatin) cluster_pathway NF-κB Signaling Pathway cluster_response Cellular Response TLR4 TLR-4 IKK IKK TLR4->IKK Activates SAC This compound IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB NFkB_active Active NF-κB (Translocates to Nucleus) NFkB->NFkB_active Releases Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_active->Cytokines Upregulates Transcription SAC->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound.

G cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: In-Life cluster_analysis Phase 3: Analysis A Select Animal Model (e.g., Mouse, Rat) B Acclimatization (1 week) A->B C Randomization & Group Assignment B->C D Pre-treatment (SAC or Vehicle) C->D E Disease Induction (e.g., Cisplatin) D->E F Daily Monitoring (Clinical Signs, Weight) E->F G Euthanasia & Sample Collection (Blood, Tissue) F->G H Biochemical & Histopathological Analysis G->H I Data Interpretation & Reporting H->I

Caption: General experimental workflow for an in vivo efficacy study.

G start Unexpected Result Observed (e.g., High Toxicity, No Efficacy) q1 Was the correct dose administered? start->q1 a1_yes Check Compound Stability & Formulation q1->a1_yes Yes a1_no Recalculate Doses & Repeat Experiment q1->a1_no No q2 Is the administration route appropriate? a1_yes->q2 a2_yes Review Animal Model Selection (Metabolic Differences?) q2->a2_yes Yes a2_no Consider Alternative Route (e.g., IV vs. Oral) q2->a2_no No q3 Were experimental procedures consistent? a2_yes->q3 a3_yes Consult Literature for Model-Specific Issues q3->a3_yes Yes a3_no Retrain Personnel & Standardize Protocols q3->a3_no No

Caption: Troubleshooting decision tree for unexpected experimental outcomes.

References

Best practices for the long-term storage of Salvianolic acid C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the long-term storage and handling of Salvianolic acid C.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for solid this compound?

For long-term stability, solid this compound should be stored at 4°C (or between 2-8°C), tightly sealed in its container, and protected from moisture and light.[1][2][3] Following these recommendations helps to minimize degradation and maintain the integrity of the compound.

Q2: How should I prepare and store stock solutions of this compound?

Stock solutions should be prepared using a suitable solvent such as DMSO, methanol, or water.[2][4] For optimal stability, it is recommended to store aliquots of the stock solution under the following conditions:

  • -80°C: Stable for up to 6 months.[1][2]

  • -20°C: Stable for up to 1 month.[1][2]

Always ensure the container is tightly sealed to prevent evaporation and contamination, and protect it from light.[1][2] When using DMSO, it is advisable to use a newly opened bottle, as DMSO is hygroscopic and absorbed moisture can affect the solubility and stability of the compound.[2] Aqueous solutions are not recommended for storage longer than one day.[5]

Q3: What factors can lead to the degradation of this compound?

This compound is susceptible to degradation from several factors. It is important to avoid:

  • High Temperatures: Elevated temperatures can accelerate degradation.[6]

  • Light: Exposure to light can cause photochemical degradation.

  • Moisture and Humidity: Salvianolic acids are sensitive to humidity, which can lead to instability.[6][7][8]

  • Extreme pH: Strong acids and alkalis can cause decomposition.[1][3]

  • Oxidizing and Reducing Agents: Contact with strong oxidizing or reducing agents should be avoided.[1][3]

Q4: Are there any materials or substances that are incompatible with this compound?

Yes, this compound is incompatible with strong acids, strong alkalis, and strong oxidizing or reducing agents.[1][3] Care should be taken to ensure that storage containers and experimental apparatus are free from these substances.

Storage Condition Summary

The following table summarizes the recommended storage conditions for this compound in both solid and solvent forms.

FormStorage TemperatureDurationKey Conditions
Solid4°C (or 2-8°C)Long-termTightly sealed, protect from light and moisture.[1][2][3]
Solvent-20°C1 monthTightly sealed, protect from light and moisture.[1][2]
Solvent-80°C6 monthsTightly sealed, protect from light and moisture.[1][2]

Troubleshooting Guide

Issue 1: My this compound solution has developed a yellow or brownish tint.

A change in color often indicates oxidation or degradation of the compound. This can be caused by exposure to air (oxygen), light, or improper storage temperatures. It is recommended to discard the discolored solution and prepare a fresh stock from solid material, ensuring proper handling and storage practices are followed.

Issue 2: I am observing unexpected peaks in my HPLC or LC-MS analysis.

The appearance of new peaks in your chromatogram that are not present in the reference standard is a strong indicator of degradation. Related compounds, such as Salvianolic acid A, have been shown to degrade into various products, including isothis compound.[6] To confirm, you can perform stress testing (e.g., exposure to heat or light) on a sample to see if the impurity peaks increase. If degradation is suspected, use a freshly prepared solution for your experiments.

Issue 3: My experimental results are inconsistent or not reproducible.

Inconsistent results can often be traced back to the stability and integrity of your compounds. If you are experiencing this issue, consider the following:

  • Age of Stock Solution: How old is your stock solution and how has it been stored? Solutions stored for longer than the recommended periods, or at incorrect temperatures, may have degraded.[1][2]

  • Freeze-Thaw Cycles: Have you subjected the stock solution to multiple freeze-thaw cycles? It is best practice to aliquot stock solutions into single-use volumes to avoid repeated temperature changes.

  • Handling Procedures: Ensure that solutions are handled quickly, protected from light, and kept on ice when not in use during experimental setup.

cluster_troubleshooting Troubleshooting Workflow for Inconsistent Results start Inconsistent Experimental Results Observed check_storage Review Storage Conditions of this compound Stock start->check_storage is_correct Storage Conditions Correct? check_storage->is_correct check_age Check Age of Stock Solution is_correct->check_age Yes correct_storage Correct Storage Practices and Re-evaluate is_correct->correct_storage No is_fresh Within Recommended Use Period? check_age->is_fresh check_handling Evaluate Experimental Handling (e.g., freeze-thaw, light exposure) is_fresh->check_handling Yes prepare_new Prepare Fresh Stock Solution from Solid is_fresh->prepare_new No is_ok Proper Handling? check_handling->is_ok is_ok->prepare_new No re_run Repeat Experiment with Fresh Solution is_ok->re_run Yes prepare_new->re_run correct_storage->re_run

Caption: Troubleshooting workflow for inconsistent experimental results.

Experimental Protocols

Protocol: Assessment of this compound Stability by HPLC

This protocol provides a general method for assessing the stability of a this compound solution over time.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a known concentration (e.g., 1 mg/mL).

  • Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of the stock solution to a working concentration and analyze by a validated reverse-phase HPLC method. Record the peak area and retention time of the main this compound peak. This serves as your baseline.

  • Storage: Store the remaining stock solution under the desired test conditions (e.g., -20°C, 4°C, room temperature). Protect the solution from light.

  • Time-Point Analysis: At predetermined time points (e.g., 24 hours, 7 days, 1 month), remove an aliquot of the stored solution.

  • HPLC Analysis: Dilute and analyze the sample under the same HPLC conditions used for the initial analysis.

  • Data Comparison: Compare the peak area of this compound at each time point to the initial (T=0) peak area. The formation of any new peaks should also be noted as an indication of degradation products.

  • Calculation of Stability: Calculate the percentage of this compound remaining at each time point using the formula: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100 A significant decrease in the main peak area and the appearance of new peaks indicate instability under the tested storage conditions.

cluster_storage Decision Workflow for this compound Storage start Start: You have this compound form Is it in solid or solvent form? start->form solid Solid Form form->solid Solid solvent Solvent Form form->solvent Solvent store_solid Store at 4°C, sealed, protected from light and moisture solid->store_solid duration Storage duration? solvent->duration short_term < 1 Month duration->short_term Short-term long_term < 6 Months duration->long_term Long-term store_short Store at -20°C, sealed, protected from light short_term->store_short store_long Store at -80°C, sealed, protected from light long_term->store_long

Caption: Decision workflow for storing this compound.

cluster_degradation Factors Leading to Degradation SalC This compound (Stable) Degraded Degradation Products SalC->Degraded degrades via Heat High Temperature Heat->Degraded Light Light Exposure Light->Degraded Moisture Humidity / Moisture Moisture->Degraded pH Strong Acids / Alkalis pH->Degraded Oxidants Oxidizing Agents Oxidants->Degraded

References

Validation & Comparative

Salvianolic Acid C vs. Rosmarinic Acid: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ever-evolving landscape of therapeutic compound discovery, phenolic acids derived from natural sources continue to be a focal point of research due to their diverse pharmacological activities. Among these, Salvianolic acid C and Rosmarinic acid have emerged as compounds of significant interest. This guide provides a comprehensive, data-driven comparison of these two molecules to aid researchers, scientists, and drug development professionals in their investigative endeavors.

Core Properties and Structure

This compound is a water-soluble compound found in Salvia miltiorrhiza (Danshen), a plant with a long history in traditional Chinese medicine for treating cardiovascular diseases. Rosmarinic acid, an ester of caffeic acid and 3,4-dihydroxyphenyllactic acid, is more widely distributed and can be found in various species of the Lamiaceae family, such as rosemary, basil, and mint. While both are polyphenolic compounds, their structural differences underpin their distinct biological activities.

Comparative Performance Data

To facilitate a clear comparison, the following tables summarize the available quantitative data on the bioactivities of this compound and Rosmarinic acid. It is important to note that direct head-to-head comparative studies for all activities are limited, and data may be derived from different experimental setups.

Table 1: Comparative Inhibitory Activity (IC50)
Target/AssayThis compound (μM)Rosmarinic Acid (μM)Reference
GSK-3β Inhibition~30135.35 ± 4.69[1]
NF-κB Activation (TNF-α induced)Data not available9.5 ± 1.5 to 10.9 ± 1.6[2]
Table 2: Comparative Antioxidant Activity (IC50)
AssayThis compound (μM)Rosmarinic Acid (μM)Reference
DPPH Radical ScavengingData not available~28.12 (equivalent to µg/mL)[3]
ABTS Radical ScavengingData not availableData available, specific IC50 not provided in abstract[4]

Note: The lack of directly comparable IC50 values for antioxidant and some anti-inflammatory assays in the same study highlights a research gap. The provided data is for individual compound assessment.

Mechanistic Insights: A Comparative Overview

Both this compound and Rosmarinic acid exert their effects through the modulation of multiple signaling pathways.

This compound has been shown to be a potent anti-inflammatory and anti-fibrotic agent. Its mechanisms include:

  • Inhibition of the NF-κB Signaling Pathway : this compound can attenuate the inflammatory response mediated by NF-κB.

  • Inhibition of the TGF-β/Smad Signaling Pathway : It has been demonstrated to inhibit the TGF-β/Smad3 signaling pathway, which is crucial in the progression of fibrosis.

  • Activation of the Nrf2 Signaling Pathway : This compound can activate the Nrf2 pathway, a key regulator of cellular antioxidant responses.

Rosmarinic acid is well-documented for its antioxidant, anti-inflammatory, and anti-cancer properties. Its key mechanisms involve:

  • Inhibition of the NF-κB Signaling Pathway : Rosmarinic acid acts as a downstream inhibitor of IKK-β, a critical kinase in the activation of the NF-κB pathway[2].

  • Modulation of TGF-β Signaling : It has been shown to suppress the TGF-β signaling pathway, contributing to its anti-fibrotic effects.

  • Activation of the Nrf2/ARE Signaling Pathway : Rosmarinic acid can activate this pathway, leading to the expression of antioxidant enzymes.

Signaling Pathway Diagrams

To visually represent the mechanisms of action, the following diagrams illustrate the key signaling pathways modulated by this compound and Rosmarinic acid.

Salvianolic_Acid_C_Signaling cluster_nfkb LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) Nucleus_NFkB NF-κB (in Nucleus) NFkB->Nucleus_NFkB translocates Inflammatory_Genes Inflammatory Gene Transcription Nucleus_NFkB->Inflammatory_Genes TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR Smad3 Smad3 TGFbR->Smad3 phosphorylates pSmad3 p-Smad3 Nucleus_Smad p-Smad3 (in Nucleus) pSmad3->Nucleus_Smad translocates Fibrosis_Genes Fibrotic Gene Transcription Nucleus_Smad->Fibrosis_Genes SalC This compound SalC->IKK inhibits SalC->pSmad3 inhibits

Figure 1: Simplified signaling pathways inhibited by this compound.

Rosmarinic_Acid_Signaling cluster_nfkb TNFa TNF-α TNFR TNFR TNFa->TNFR IKKb IKKβ TNFR->IKKb activates IkB IκBα IKKb->IkB phosphorylates NFkB NF-κB (p65/p50) Nucleus_NFkB NF-κB (in Nucleus) NFkB->Nucleus_NFkB translocates Inflammatory_Genes Inflammatory Gene Transcription Nucleus_NFkB->Inflammatory_Genes TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR Smad Smad proteins TGFbR->Smad phosphorylates pSmad p-Smad Nucleus_Smad p-Smad (in Nucleus) pSmad->Nucleus_Smad translocates Fibrosis_Genes Fibrotic Gene Transcription Nucleus_Smad->Fibrosis_Genes RosA Rosmarinic Acid RosA->IKKb inhibits RosA->pSmad inhibits

Figure 2: Simplified signaling pathways inhibited by Rosmarinic Acid.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols for key assays mentioned in this guide.

Antioxidant Activity Assays (DPPH and ABTS)

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

  • A solution of DPPH in methanol is prepared.

  • Various concentrations of the test compound (this compound or Rosmarinic acid) are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured spectrophotometrically at a specific wavelength (typically around 517 nm).

  • The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay:

  • The ABTS radical cation (ABTS•+) is generated by reacting ABTS solution with a strong oxidizing agent like potassium persulfate.

  • The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to a specific absorbance at a particular wavelength (e.g., 734 nm).

  • Different concentrations of the test compound are added to the ABTS•+ solution.

  • After a defined incubation time, the decrease in absorbance is measured.

  • The percentage of inhibition is calculated, and the IC50 value is determined.

NF-κB Luciferase Reporter Assay

This assay is used to quantify the activity of the NF-κB transcription factor.

  • Cells (e.g., HEK293T or HeLa) are transiently or stably transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB responsive promoter. A control plasmid (e.g., expressing Renilla luciferase) is often co-transfected for normalization.

  • After transfection, cells are treated with the test compound (this compound or Rosmarinic acid) for a specific duration.

  • NF-κB activation is then induced by a stimulant, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).

  • Following stimulation, the cells are lysed, and the luciferase activity is measured using a luminometer by adding the appropriate luciferase substrate.

  • The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The inhibitory effect of the compound is determined by comparing the luciferase activity in treated versus untreated, stimulated cells.

Experimental_Workflow start Start transfection Cell Transfection (NF-κB Luciferase Reporter) start->transfection treatment Treatment with This compound or Rosmarinic Acid transfection->treatment stimulation Stimulation (e.g., TNF-α or LPS) treatment->stimulation lysis Cell Lysis stimulation->lysis luminescence Measure Luciferase Activity lysis->luminescence analysis Data Analysis (Calculate IC50) luminescence->analysis end End analysis->end

References

A comparative study of different extraction methods for Salvianolic acid C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various methods for the extraction of Salvianolic acid C, a bioactive compound of significant interest from Salvia miltiorrhiza (Danshen). The selection of an appropriate extraction technique is critical for maximizing yield and purity, which in turn impacts research outcomes and the economic viability of drug development. This document presents a side-by-side comparison of conventional and modern extraction techniques, supported by available experimental data, detailed methodologies, and visual representations of workflows and biological pathways.

Comparative Analysis of Extraction Methods

The efficiency of extracting this compound is influenced by the chosen method, which affects yield, purity, extraction time, and solvent consumption. While specific comparative data for this compound is limited, the extraction behavior of Salvianolic acid B, a structurally similar and abundant compound in Salvia miltiorrhiza, serves as a valuable proxy for evaluating the relative performance of these techniques.

Table 1: Comparison of Different Extraction Methods for Salvianolic Acids

Extraction MethodPrincipleTypical Solvent(s)Extraction TimeTemperatureYield of Salvianolic Acid B*PurityAdvantagesDisadvantages
Reflux Extraction Conventional solvent extraction at boiling point.60% Ethanol1.5 - 2 hours~80°C28.76 mg/g[1]ModerateSimple, low-cost equipment.Time-consuming, potential for thermal degradation of compounds.[1]
Ultrasound-Assisted Extraction (UAE) Uses acoustic cavitation to disrupt cell walls and enhance mass transfer.60% Ethanol25 minutes30°C33.93 mg/g[1][2]HighFaster, higher yield at lower temperatures, less solvent.[1][2]Initial equipment cost can be high.
Microwave-Assisted Extraction (MAE) Uses microwave energy to heat the solvent and sample, accelerating extraction.Water, Ethanol/Water mixtures3 - 5 minutes70 - 100°CHigher than conventional methods[3]HighVery fast, high yield, reduced solvent consumption.[3]Potential for localized overheating, specialized equipment required.
Enzymatic-Assisted Extraction Uses enzymes to break down plant cell walls, facilitating solvent penetration.Water/Buffer~20 minutes (enzymatic step)45°CHigh (Extraction rate of 78% for total phenolic acids) [ ]HighEnvironmentally friendly, high specificity, mild conditions.Cost of enzymes, sensitivity to pH and temperature.

*Note: The yield of Salvianolic acid B is used as a comparative indicator due to the limited availability of direct comparative studies on this compound. The trends in extraction efficiency are expected to be similar for both compounds due to their structural similarities. A study reported a this compound content of 0.45 mg/g in a 50% ethanol extract[4].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the extraction of salvianolic acids from Salvia miltiorrhiza.

Reflux Extraction Protocol

This conventional method serves as a baseline for comparison.

Materials and Equipment:

  • Dried and powdered Salvia miltiorrhiza root

  • 60% Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Filter paper

  • Rotary evaporator

Procedure:

  • Weigh 10 g of powdered Salvia miltiorrhiza root and place it in a 250 mL round-bottom flask.

  • Add 100 mL of 60% ethanol to the flask (solid-to-liquid ratio of 1:10 w/v).

  • Set up the reflux apparatus with the heating mantle and condenser.

  • Heat the mixture to the boiling point of the solvent (approximately 80°C) and maintain reflux for 1.5 hours.[5]

  • After reflux, allow the mixture to cool to room temperature.

  • Filter the extract through filter paper to remove the solid plant material.

  • Concentrate the filtrate using a rotary evaporator to remove the ethanol.

  • The resulting aqueous extract can be lyophilized or used for further purification and analysis.

Ultrasound-Assisted Extraction (UAE) Protocol

A more efficient method that utilizes ultrasonic waves to enhance extraction.

Materials and Equipment:

  • Dried and powdered Salvia miltiorrhiza root

  • 60% Ethanol

  • Beaker or flask

  • Ultrasonic bath or probe sonicator

  • Centrifuge

  • Filter paper or centrifuge tubes

  • Rotary evaporator

Procedure:

  • Weigh 1 g of powdered Salvia miltiorrhiza root and place it in a 50 mL beaker.

  • Add 20 mL of 60% ethanol (solid-to-liquid ratio of 1:20 w/v).

  • Place the beaker in an ultrasonic bath or immerse the probe of a sonicator into the mixture.

  • Perform sonication for 25 minutes at a frequency of 45 kHz and a temperature of 30°C.[1][2]

  • After sonication, centrifuge the mixture at 4000 rpm for 10 minutes to separate the solid residue.

  • Decant the supernatant (the extract).

  • The extract can be filtered and concentrated using a rotary evaporator.

Microwave-Assisted Extraction (MAE) Protocol

This rapid extraction method employs microwave energy.

Materials and Equipment:

  • Dried and powdered Salvia miltiorrhiza root

  • Water or ethanol/water mixture

  • Microwave extraction vessel

  • Microwave extraction system

  • Centrifuge or filtration system

  • Rotary evaporator

Procedure:

  • Place 1 g of powdered Salvia miltiorrhiza root into a microwave extraction vessel.

  • Add 20 mL of the desired solvent (e.g., water or 50% ethanol).

  • Seal the vessel and place it in the microwave extraction system.

  • Set the extraction parameters: microwave power (e.g., 500 W), temperature (e.g., 70°C), and time (e.g., 3-5 minutes).

  • After the extraction cycle is complete, allow the vessel to cool.

  • Filter or centrifuge the mixture to separate the extract from the solid residue.

  • Concentrate the extract using a rotary evaporator.

Enzymatic-Assisted Extraction Protocol

An environmentally friendly method that uses enzymes to improve extraction efficiency.

Materials and Equipment:

  • Dried and powdered Salvia miltiorrhiza root

  • Enzyme solution (e.g., a mixture of cellulase and pectinase in a suitable buffer)

  • Water bath or incubator

  • Beaker or flask

  • Filtration or centrifugation equipment

  • Rotary evaporator

Procedure:

  • Suspend 10 g of powdered Salvia miltiorrhiza root in 200 mL of a suitable buffer solution (e.g., citrate buffer, pH 4.5) in a beaker.

  • Add the enzyme preparation (e.g., 1.5% v/w of a cellulase and pectinase mixture) to the slurry.

  • Incubate the mixture in a water bath at the optimal temperature for the enzymes (e.g., 45°C) for a specified time (e.g., 20 minutes) with constant stirring.

  • After enzymatic hydrolysis, the salvianolic acids can be extracted by adding ethanol and proceeding with a short maceration or sonication step.

  • Separate the extract from the solid residue by filtration or centrifugation.

  • Concentrate the extract using a rotary evaporator.

Visualizing the Process and Mechanism

To better understand the experimental workflow and the biological context of this compound, the following diagrams are provided.

Experimental_Workflow cluster_preparation Sample Preparation cluster_extraction Extraction Methods cluster_analysis Analysis cluster_comparison Comparison start Salvia miltiorrhiza Root powder Drying & Grinding start->powder reflux Reflux Extraction powder->reflux Conventional uae Ultrasound-Assisted Extraction (UAE) powder->uae Modern mae Microwave-Assisted Extraction (MAE) powder->mae Modern eae Enzymatic-Assisted Extraction powder->eae Green filtration Filtration / Centrifugation reflux->filtration uae->filtration mae->filtration eae->filtration concentration Concentration (Rotary Evaporation) filtration->concentration hplc HPLC Analysis (Yield & Purity) concentration->hplc compare Comparative Analysis of Yield, Purity, Time, etc. hplc->compare

Caption: Experimental workflow for comparing different extraction methods of this compound.

Signaling_Pathway cluster_stimulus Cellular Stress cluster_pathway CaMKKβ-AMPK-Sirt1 Pathway cluster_effect Cellular Effects cluster_intervention Intervention cluster_outcome Outcome cisplatin Cisplatin-induced Kidney Injury camkkb CaMKKβ cisplatin->camkkb dysregulates ampk AMPK camkkb->ampk activates sirt1 Sirt1 ampk->sirt1 activates inflammation Inflammation sirt1->inflammation inhibits ox_stress Oxidative Stress sirt1->ox_stress inhibits apoptosis Apoptosis sirt1->apoptosis inhibits protection Renal Protection inflammation->protection ox_stress->protection apoptosis->protection sal_c This compound sal_c->camkkb activates

Caption: Signaling pathway of this compound in renal protection.

References

A Comparative Guide to Analytical Methods for the Quantification of Salvianolic Acid C

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of various analytical methods for the quantification of Salvianolic acid C, a bioactive compound isolated from Salvia miltiorrhiza. The information is intended for researchers, scientists, and drug development professionals seeking to select the most appropriate analytical technique for their specific research needs. This document outlines the performance of different methods with supporting experimental data and detailed protocols.

Data Presentation: A Side-by-Side Look at Analytical Method Performance

The following table summarizes the quantitative performance of various analytical methods used for the determination of this compound and related salvianolic acids. This allows for a direct comparison of key validation parameters such as linearity, sensitivity, precision, and accuracy.

MethodAnalyte(s)MatrixLinearity (ng/mL)LLOQ (ng/mL)Precision (RSD%)Accuracy/Recovery (%)Reference
LC-ESI-MS This compoundRat Plasma5 - 10005Intra-day: <9.96, Inter-day: <9.9689.13 - 103.64[1]
UPLC-TQ-MS/MS 20 components including Salvianolic acids A, BSalvia miltiorrhiza0.5 - 1000 (for Salvianolic acid A)0.010 - 0.450<7.52 (Stability)97.96 - 102.04[2][3]
HPLC-DAD Salvianolic acid B and othersSalvia miltiorrhizaNot SpecifiedNot SpecifiedIntra-day: 0.84, Inter-day: 0.97Not Specified[4]
¹H-NMR Danshensu, lithospermic acid, rosmarinic acid, and salvianolic acid BFresh Salvia miltiorrhiza rootNot SpecifiedLOD and LOQ indicated excellent sensitivity<2 (Robustness)Good recovery[5]
UPLC-MS/MS 8 bioactive compounds including Salvianolic acid BDanshen0.375 - 1.5 (LOQ)0.375 - 1.5Not Specified84 - 94 (Matrix Effect)[6]

Experimental Protocols

This section provides detailed methodologies for the key analytical techniques cited in this guide.

Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) for this compound in Rat Plasma[1]
  • Sample Preparation:

    • Liquid-liquid extraction with ethyl acetate.

    • The organic layer is evaporated to dryness and the residue is reconstituted in the mobile phase.

  • Chromatographic Conditions:

    • Column: Zorbax SB-C18 (3.5 µm, 2.1 × 100 mm).

    • Mobile Phase: Acetonitrile and water.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI).

    • Detection Mode: Selected Ion Monitoring (SIM).

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Multiple Components in Salvia miltiorrhiza[2][3]
  • Sample Preparation:

    • Extraction with a suitable solvent (e.g., 70% methanol).

    • Filtration of the extract before injection.

  • Chromatographic Conditions:

    • Column: C18 column.

    • Mobile Phase: Gradient elution with acetonitrile and 0.1% formic acid in water.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Polarity switching (positive and negative ion modes) to detect a wider range of compounds.[3]

    • Detection Mode: Multiple Reaction Monitoring (MRM).

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) for Major Components in Salvia miltiorrhiza[4]
  • Sample Preparation:

    • Extraction with methanol.

    • Filtration of the extract.

  • Chromatographic Conditions:

    • Column: C18 column.

    • Mobile Phase: Gradient elution with methanol and an aqueous phase (e.g., 0.5% formic acid).

    • Detection: Diode-Array Detector (DAD) set at an appropriate wavelength (e.g., 280 nm or 288 nm).

Visualizing the Cross-Validation Workflow and Signaling Pathways

Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of analytical methods, ensuring the reliability and comparability of results.

A Define Analytical Methods (e.g., HPLC, UPLC-MS) B Select Validation Parameters (Linearity, Accuracy, Precision, etc.) A->B C Prepare Standard and QC Samples B->C D Method 1 Validation C->D E Method 2 Validation C->E F Method 'n' Validation C->F G Compare Performance Data D->G E->G F->G H Statistical Analysis (e.g., t-test, ANOVA) G->H I Select Optimal Method H->I

Caption: A logical workflow for cross-validating analytical methods.

Signaling Pathways of this compound

This compound exerts its biological effects through various signaling pathways, primarily related to its anti-inflammatory, antioxidant, and anti-apoptotic properties. The diagram below illustrates a simplified representation of these interconnected pathways.

cluster_0 Cellular Stressors (e.g., Oxidative Stress, Inflammation) cluster_1 This compound Action cluster_2 Key Signaling Pathways cluster_3 Cellular Responses Stressor Cisplatin, etc. NFkB NF-κB Pathway Stressor->NFkB activates Nrf2 Keap1/Nrf2/HO-1 Stressor->Nrf2 induces stress SalC This compound AMPK CaMKK-AMPK-Sirt1 SalC->AMPK activates SalC->NFkB inhibits SalC->Nrf2 activates Inflammation Reduced Inflammation AMPK->Inflammation OxidativeStress Decreased Oxidative Stress AMPK->OxidativeStress Apoptosis Inhibited Apoptosis AMPK->Apoptosis NFkB->Inflammation mediates Nrf2->OxidativeStress combats

Caption: Signaling pathways modulated by this compound.

References

A Comparative Analysis of Salvianolic Acid C and Other Potent Polyphenols in Cardiovascular Disease Management

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of Salvianolic acid C against other well-researched polyphenols—Resveratrol, Quercetin, Curcumin, and Epigallocatechin gallate (EGCG)—in the context of cardiovascular disease (CVD). This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data to aid in the evaluation of these compounds for therapeutic development.

Introduction to Polyphenols in Cardiovascular Health

Polyphenols are a class of naturally occurring compounds found in plants, recognized for their antioxidant and anti-inflammatory properties. Their potential to mitigate cardiovascular diseases has been a significant area of research. These compounds are known to influence various pathological processes in CVD, including endothelial dysfunction, oxidative stress, inflammation, and atherosclerosis. This guide focuses on a comparative overview of this compound, a potent water-soluble compound from Salvia miltiorrhiza, and other leading polyphenols in CVD research.

Comparative Efficacy and Mechanisms of Action

This compound, along with its counterparts, exhibits a range of cardioprotective effects through modulation of multiple signaling pathways. While direct head-to-head clinical trials are limited, preclinical data provides a basis for comparing their efficacy on key aspects of cardiovascular health.

Endothelial Function

Endothelial dysfunction is an early precursor to atherosclerosis and other cardiovascular events. The ability of polyphenols to improve endothelial function is a key measure of their therapeutic potential.

This compound has been shown to protect against high glucose-induced endothelial injury by modulating the Sirt1-eNOS pathway, which leads to increased nitric oxide (NO) production and reduced reactive oxygen species (ROS) generation[1].

Resveratrol improves endothelial function by activating the SIRT1/eNOS pathway, leading to increased NO bioavailability[2][3]. It also downregulates endothelial dysfunction biomarkers such as ICAM-1 and VCAM-1[4][5][6].

Quercetin has been found to improve endothelial function by stimulating eNOS phosphorylation and increasing NO bioavailability[7]. It can also reduce the expression of adhesion molecules like ICAM-1 and VCAM-1[8].

Curcumin enhances endothelial function by increasing NO production through the activation of eNOS and by reducing the expression of cell adhesion molecules[9][10]. It has been shown to improve flow-mediated dilation in human subjects[11][12].

EGCG promotes endothelial health by increasing eNOS activity and NO production, while also inhibiting the expression of adhesion molecules like VCAM-1 and ICAM-1[13].

Quantitative Comparison of Effects on Endothelial Dysfunction Biomarkers

PolyphenolBiomarker(s) AffectedModel SystemDosage/ConcentrationKey FindingsReference(s)
This compound eNOS, Sirt1Human Umbilical Vein Endothelial Cells (HUVECs)Not specifiedUpregulated Sirt1 and p-eNOS expression.[1]
Resveratrol ICAM-1, VCAM-1, eNOSHUVECs, Animal Models10-100 µMDownregulated adhesion molecules; increased eNOS phosphorylation.[2][3][4][5][6]
Quercetin ICAM-1, VCAM-1, eNOSHUVECs, Diabetic Rats500 mg/day (human)Reduced serum levels of sE-selectin; downregulated ICAM-1.[7][8][14][15]
Curcumin ICAM-1, VCAM-1, P-selectin, FMDHUVECs, Human Subjects2000 mg/day (human)Reduced expression of adhesion molecules; improved Flow-Mediated Dilation.[9][10][11][12][16]
EGCG VCAM-1, ICAM-1, eNOSHUVECs, Human Subjects300 mg (acute human dose)Inhibited expression of adhesion molecules; acutely improved brachial artery FMD.[13][17]

Atherosclerosis

Atherosclerosis, characterized by plaque buildup in arteries, is a primary cause of cardiovascular events. Polyphenols can interfere with this process at multiple stages.

This compound and its derivatives have demonstrated anti-atherosclerotic effects by inhibiting inflammation, reducing endothelial damage, and modulating macrophage activity[18]. Specifically, Salvianolic acid A has been shown to suppress atherosclerotic plaque formation in high-fat diet-fed ApoE-/- mice[19].

Resveratrol exhibits anti-atherosclerotic properties by reducing oxidative stress and inflammation within the vasculature[2].

Quercetin can inhibit the development of atherosclerosis by protecting vascular endothelial cells, reducing oxidative stress, and modulating lipid metabolism[7][8].

Curcumin has been shown to reduce atherosclerosis by inhibiting NF-κB and MAPK signaling pathways, thereby reducing inflammation and oxidative stress[20].

EGCG demonstrates protective effects against atherosclerosis by lowering lipid levels, exhibiting antioxidant and anti-inflammatory activities, and improving endothelial function[21].

Signaling Pathways in Cardiovascular Protection

The cardioprotective effects of these polyphenols are mediated by complex signaling pathways. Understanding these pathways is crucial for targeted drug development.

This compound Signaling Pathway

Salvianolic_Acid_C_Pathway This compound This compound Sirt1 Sirt1 This compound->Sirt1 ROS ROS (Reactive Oxygen Species) This compound->ROS Reduces eNOS eNOS Sirt1->eNOS Activates NO NO eNOS->NO Increases Production Endothelial_Protection Endothelial Protection NO->Endothelial_Protection High_Glucose High Glucose High_Glucose->ROS Resveratrol_Pathway Resveratrol Resveratrol SIRT1 SIRT1 Resveratrol->SIRT1 AMPK AMPK Resveratrol->AMPK TNFa TNF-α Resveratrol->TNFa Inhibits NADPH_Oxidase NAD(P)H Oxidase Resveratrol->NADPH_Oxidase Inhibits eNOS eNOS SIRT1->eNOS Activates AMPK->eNOS Activates NO NO eNOS->NO Increases Production Vascular_Function Improved Vascular Function NO->Vascular_Function TNFa->NADPH_Oxidase Quercetin_Pathway Quercetin Quercetin PI3K_Akt PI3K/Akt Quercetin->PI3K_Akt NF_kB NF-κB Quercetin->NF_kB Inhibits eNOS eNOS PI3K_Akt->eNOS Phosphorylates NO NO eNOS->NO Increases Production Endothelial_Function Improved Endothelial Function NO->Endothelial_Function Inflammation Inflammation NF_kB->Inflammation Curcumin_Pathway Curcumin Curcumin Nrf2 Nrf2 Curcumin->Nrf2 Activates NF_kB NF-κB Curcumin->NF_kB Inhibits MAPK MAPK Curcumin->MAPK Inhibits HO1 HO-1 Nrf2->HO1 Upregulates Antioxidant_Response Antioxidant Response HO1->Antioxidant_Response Inflammation Inflammation NF_kB->Inflammation MAPK->Inflammation EGCG_Pathway EGCG EGCG PI3K_Akt PI3K/Akt EGCG->PI3K_Akt ROS ROS EGCG->ROS Scavenges NF_kB NF-κB EGCG->NF_kB Inhibits eNOS eNOS PI3K_Akt->eNOS Activates NO NO eNOS->NO Increases Production Vascular_Relaxation Vascular Relaxation NO->Vascular_Relaxation Inflammation Inflammation NF_kB->Inflammation

References

Limited Published Findings on the Anti-Cancer Activity of Salvianolic Acid C Impede Direct Replication and Comparison

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of published literature reveals a significant scarcity of specific experimental data on the anti-cancer activity of Salvianolic acid C. While its protective effects against cisplatin-induced kidney injury have been documented, detailed studies elucidating its direct anti-proliferative, pro-apoptotic, or anti-metastatic effects on cancer cells are largely absent in the public domain.[1] One review on the role of Salvia miltiorrhiza in breast cancer treatment mentions this compound as an active component, but the detailed mechanistic studies cited focus on other constituents like Salvianolic acid A and B.[2] This lack of specific data for this compound makes a direct replication and comparison guide as per the user's request unfeasible at this time.

In contrast, the closely related compounds, Salvianolic acid A (Sal A) and Salvianolic acid B (Sal B), have been extensively studied for their anti-cancer properties.[3][4][5] These compounds have demonstrated significant activity against a variety of cancer cell lines by modulating key signaling pathways involved in cell proliferation, survival, and metastasis.[3][6] For researchers, scientists, and drug development professionals interested in this class of compounds, the following guide provides a comparative summary of the published findings on Salvianolic acid A and B.

Comparative Anti-Cancer Activity of Salvianolic Acid A and B

Salvianolic acid A and B, major water-soluble phenolic acids derived from Salvia miltiorrhiza, have been shown to exert potent anti-cancer effects.[3][4] Their mechanisms of action are multifaceted, including the induction of apoptosis, inhibition of cell proliferation and metastasis, and the reversal of multidrug resistance.[3][7]

Data Presentation: In Vitro Efficacy

The following tables summarize the quantitative data from various studies on the effects of Salvianolic acid A and B on different cancer cell lines.

Table 1: IC50 Values of Salvianolic Acid A (Sal A) in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure TimeReference
MCF-7Breast CancerNot specified, but sensitized cells to paclitaxel 10-fold at 12 µM-[3][6]
A549Lung CarcinomaNot specified, but treatment with 10, 20, and 30 µg/ml showed dose-dependent effects6, 12, 24 h[8]
SCC-9Oral Squamous Cell CarcinomaNot specified, but effective in reducing MMP-2 expression-[8]
KG-1Acute Myeloid Leukemia50-100 µM induced 80-95% apoptosis in primary AML cells-[3]
Kasumi-1Acute Myeloid LeukemiaNot specified, but promotes apoptosis-[8]

Table 2: IC50 Values of Salvianolic Acid B (Sal B) in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (mg/mL)Exposure Time (h)Reference
MCF-7Breast Cancer4.524[9][10]
MCF-7Breast Cancer4.948[9][10]
MCF-7Breast Cancer4.672[9][10]
Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication of these findings.

Cell Viability Assay (MTT Assay)

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in 96-well plates at a density of 5 x 10³ cells per well in 200 µL of complete medium.[9]

  • Treatment: After cell adherence, treat the cells with various concentrations of Salvianolic acid B (e.g., 0 to 1.0 mg/mL) for different time points (e.g., 24, 48, and 72 hours).[9] A vehicle-treated group serves as a control.

  • MTT Addition: Following the incubation period, add 50 µL of MTT solution (1 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[9]

  • Calculation: The cell proliferation inhibition rate is calculated as: 1 - (Absorbance of treated cells / Absorbance of control cells) x 100%.[9]

Apoptosis Assay (Flow Cytometry with Annexin V-FITC/PI Staining)

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of Salvianolic acid for the specified duration.

  • Cell Harvesting: After treatment, harvest the cells by trypsinization and wash twice with cold PBS.[11]

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate for 15 minutes at room temperature in the dark.[11]

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

TUNEL Assay for Apoptosis Detection in Tissue Sections

  • Tissue Preparation: Deparaffinize and rehydrate formalin-fixed, paraffin-embedded tissue sections.

  • Permeabilization: Incubate the sections with Proteinase K to retrieve the antigen.

  • TUNEL Reaction: Apply the TUNEL reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and biotin-dUTP to the sections and incubate in a humidified chamber. This allows the TdT to label the 3'-OH ends of fragmented DNA.[12]

  • Detection: Wash the sections and apply a streptavidin-HRP conjugate, followed by a substrate like DAB, which results in a colored precipitate at the site of apoptosis.[12]

  • Counterstaining and Visualization: Counterstain the nuclei with a suitable stain (e.g., hematoxylin) and visualize under a light microscope.[12]

Mandatory Visualization

Signaling Pathways Modulated by Salvianolic Acid A and B

Salvianolic acid A and B have been reported to modulate several critical signaling pathways that are often deregulated in cancer.[3] The PI3K/Akt pathway, which is crucial for cell survival and proliferation, is a key target.[8] By inhibiting this pathway, Salvianolic acids can induce apoptosis and suppress tumor growth.[8]

Salvianolic_Acid_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl2 Akt->Bcl2 Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival Apoptosis Apoptosis Bcl2->Apoptosis Salvianolic Acid Salvianolic Acid Salvianolic Acid->PI3K Salvianolic Acid->Akt Salvianolic Acid->Bcl2

Caption: PI3K/Akt/mTOR pathway inhibition by Salvianolic Acids.

General Experimental Workflow for Assessing Anti-Cancer Activity

The following workflow outlines a typical experimental approach to evaluate the anti-cancer effects of a compound like Salvianolic acid.

Experimental_Workflow Cell_Culture Cancer Cell Line Culture Treatment Treatment with Salvianolic Acid Cell_Culture->Treatment Cell_Viability Cell Viability Assay (e.g., MTT) Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (e.g., Flow Cytometry) Treatment->Apoptosis_Assay Migration_Invasion Migration/Invasion Assay (e.g., Transwell) Treatment->Migration_Invasion Western_Blot Western Blot for Protein Expression Treatment->Western_Blot Data_Analysis Data Analysis and Interpretation Cell_Viability->Data_Analysis Apoptosis_Assay->Data_Analysis Migration_Invasion->Data_Analysis Western_Blot->Data_Analysis

Caption: Workflow for in vitro anti-cancer evaluation.

References

Salvianolic Acid C vs. Edaravone: A Head-to-Head Comparison in Preclinical Stroke Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ischemic stroke, a leading cause of mortality and long-term disability worldwide, necessitates the development of effective neuroprotective agents. Among the promising candidates are Salvianolic acid C (SalC), a polyphenolic compound derived from Salvia miltiorrhiza, and edaravone, a potent free radical scavenger. This guide provides an objective, data-driven comparison of their performance in preclinical stroke models, offering valuable insights for researchers and drug development professionals.

Quantitative Performance Analysis

The following tables summarize the key efficacy data from a head-to-head study comparing this compound and edaravone in a mouse model of transient middle cerebral artery occlusion (tMCAO).

Table 1: Effect on Infarct Volume

Treatment GroupDosageMean Infarct Volume (%)P-value vs. Model
Sham-0< 0.01
Model (tMCAO)-30.9-
SalC-low20 mg/kg20.3< 0.01
SalC-high40 mg/kg15.8< 0.01
Edaravone4 mg/kg18.2< 0.01

Data from a study in a tMCAO mouse model. Lower percentages indicate smaller infarct size and greater neuroprotection.[1]

Table 2: Neurological Deficit Scores

Treatment GroupDosageNeurological Score (mNSS)P-value vs. Model
Sham-0.5< 0.01
Model (tMCAO)-11.2-
SalC-low20 mg/kg8.5< 0.01
SalC-high40 mg/kg6.8< 0.01
Edaravone4 mg/kg7.5< 0.01

Neurological function was assessed using the modified neurological severity score (mNSS), where a lower score indicates better neurological function.[1]

Comparative Efficacy of a Related Compound: Salvianolic Acid A

While direct comparisons with this compound are limited, a study comparing Salvianolic acid A (SAA) with edaravone in a rat model of ischemic stroke provides further context.

Table 3: Comparative Effects of Salvianolic Acid A and Edaravone in a Rat Stroke Model

Outcome MeasureModel GroupSAA (10 mg/kg)Edaravone (5 mg/kg)
Survival Rate (%) 57.4578.79Not significantly different from model
Infarct Volume at 14d (% reduction vs. model) -Significant reductionSignificant reduction
mNSS Score at 14d ~10~5~6

Data from a study in an autologous thrombus rat stroke model.[2][3]

Mechanistic Insights: Signaling Pathways

Both this compound and edaravone exert their neuroprotective effects through distinct yet overlapping mechanisms, primarily centered on combating oxidative stress and neuroinflammation.

This compound: Targeting Neuroinflammation

This compound has demonstrated potent anti-inflammatory effects.[1] One of its key mechanisms involves the inhibition of the TLR4-TREM1-NF-κB signaling pathway in microglia.[1][4] By down-regulating this pathway, SalC reduces the production of pro-inflammatory cytokines, thereby mitigating the inflammatory cascade that exacerbates neuronal damage following ischemic stroke.[1][4]

SalC_Pathway SalC This compound TLR4 TLR4 SalC->TLR4 Inhibits TREM1 TREM1 TLR4->TREM1 NFkB NF-κB TREM1->NFkB Inflammation Neuroinflammation NFkB->Inflammation

This compound Signaling Pathway
Edaravone: A Potent Free Radical Scavenger

Edaravone is a well-established antioxidant that primarily functions as a free radical scavenger.[5][6][7][8][9][10] It effectively neutralizes reactive oxygen species (ROS), such as hydroxyl radicals and peroxynitrite, which are produced in excess during cerebral ischemia and reperfusion, leading to oxidative stress and neuronal damage.[5][6][9][10] By reducing oxidative stress, edaravone protects endothelial cells, ameliorates neuronal damage, and reduces brain edema.[5][6][7]

Edaravone_Pathway Edaravone Edaravone ROS Reactive Oxygen Species (ROS) Edaravone->ROS Scavenges OxidativeStress Oxidative Stress ROS->OxidativeStress NeuronalDamage Neuronal Damage OxidativeStress->NeuronalDamage

Edaravone Mechanism of Action

Experimental Protocols

The following provides a detailed methodology for the key head-to-head comparison study cited.

Transient Middle Cerebral Artery Occlusion (tMCAO) Model in Mice
  • Animal Model: Male C57BL/6J mice.

  • Ischemia Induction: A 6-0 nylon monofilament with a rounded tip was inserted into the external carotid artery and advanced to occlude the middle cerebral artery for 60 minutes, followed by reperfusion.

  • Drug Administration:

    • This compound (20 and 40 mg/kg) or edaravone (4 mg/kg) was administered via intraperitoneal injection immediately after reperfusion.[1]

    • The sham and model groups received an equivalent volume of normal saline.[1]

  • Outcome Assessment:

    • Infarct Volume: Assessed 48 hours after reperfusion using 2,3,5-triphenyltetrazolium chloride (TTC) staining.[1]

    • Neurological Deficits: Evaluated using the modified neurological severity score (mNSS) at 48 hours post-reperfusion.[1]

Experimental_Workflow cluster_protocol Experimental Protocol Animal_Model Male C57BL/6J Mice tMCAO tMCAO Surgery (60 min occlusion) Animal_Model->tMCAO Reperfusion Reperfusion tMCAO->Reperfusion Drug_Admin Drug Administration (i.p.) - SalC (20, 40 mg/kg) - Edaravone (4 mg/kg) - Saline Reperfusion->Drug_Admin Assessment Outcome Assessment (48h) - Infarct Volume (TTC) - Neurological Score (mNSS) Drug_Admin->Assessment

tMCAO Experimental Workflow

Summary and Future Directions

The available preclinical data suggests that both this compound and edaravone are effective in reducing infarct volume and improving neurological outcomes in animal models of ischemic stroke. In a direct comparison, the higher dose of this compound (40 mg/kg) showed a trend towards greater efficacy than edaravone (4 mg/kg) in both reducing infarct size and improving neurological scores.[1] Furthermore, the related compound Salvianolic acid A demonstrated a significant survival benefit that was not observed with edaravone in a rat stroke model.[2][3]

Mechanistically, while both compounds address key pathologies in stroke, this compound's targeted anti-inflammatory action via the TLR4-TREM1-NF-κB pathway presents a distinct therapeutic approach compared to edaravone's broader free radical scavenging activity.

Further head-to-head studies across different stroke models and time points are warranted to fully elucidate the comparative efficacy and therapeutic potential of this compound and edaravone. Combination therapies leveraging their distinct mechanisms may also represent a promising avenue for future research.

References

Validating Biomarkers for Salvianolic Acid C Therapeutic Response: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic response to Salvianolic acid C and its alternatives, supported by experimental data. We delve into the validation of potential biomarkers for monitoring its efficacy, with a focus on its anti-inflammatory and antioxidant properties. Detailed experimental protocols and visual representations of key biological pathways are provided to support further research and drug development.

Introduction to this compound and Biomarker Validation

This compound (Sal C) is a water-soluble compound extracted from Salvia miltiorrhiza (Danshen), a traditional Chinese herb. Like other salvianolic acids, Sal C exhibits significant therapeutic potential, primarily attributed to its potent antioxidant and anti-inflammatory activities.[1] These properties make it a candidate for treating a range of conditions, including kidney injury, neuroinflammation, and cardiovascular diseases.[2][3]

The validation of biomarkers is a critical step in the clinical development of any new therapeutic agent. A validated biomarker is a characteristic that can be objectively measured as an indicator of a normal biological process, a pathogenic process, or a pharmacological response to a therapeutic intervention. For this compound, identifying and validating biomarkers is essential for monitoring its therapeutic efficacy and understanding its mechanism of action.

This guide focuses on biomarkers associated with the anti-inflammatory and antioxidant effects of this compound, drawing on preclinical data. We will compare its performance with N-acetylcysteine (NAC), a well-known antioxidant, in a model of cisplatin-induced acute kidney injury.

Comparative Efficacy: this compound vs. N-acetylcysteine

A preclinical study investigating the protective effects of this compound in a mouse model of cisplatin-induced acute kidney injury (AKI) provides a basis for comparison with N-acetylcysteine (NAC), which was used as a positive control.[4] Cisplatin is a chemotherapy agent known to cause nephrotoxicity through mechanisms involving inflammation and oxidative stress.

Table 1: Comparison of Effects on Kidney Function and Injury Markers
BiomarkerControlCisplatin (20 mg/kg)This compound (20 mg/kg) + CisplatinN-acetylcysteine (600 mg/kg) + Cisplatin
Blood Urea Nitrogen (BUN) (mg/dL) ~25~150~50~60
Serum Creatinine (mg/dL) ~0.2~1.2~0.4~0.5
Kidney Injury Score 0~3.5~1.0~1.5

Data are approximated from graphical representations in the source study and are intended for comparative purposes.[5]

Table 2: Comparison of Effects on Inflammatory Cytokines
BiomarkerControlCisplatin (20 mg/kg)This compound (20 mg/kg) + CisplatinN-acetylcysteine (600 mg/kg) + Cisplatin
Serum TNF-α (pg/mL) ~20~100~40~50
Serum IL-1β (pg/mL) ~10~60~20~25
Serum IL-6 (pg/mL) ~15~80~30~40

Data are approximated from graphical representations in the source study and are intended for comparative purposes.[2]

Table 3: Comparison of Effects on Oxidative Stress Markers
BiomarkerControlCisplatin (20 mg/kg)This compound (20 mg/kg) + CisplatinN-acetylcysteine (600 mg/kg) + Cisplatin
Renal Malondialdehyde (MDA) (nmol/mg protein) ~1.0~3.5~1.5~2.0
Renal Glutathione (GSH) (µg/mg protein) ~8.0~2.0~6.0~5.0

Data are approximated from graphical representations in the source study and are intended for comparative purposes.[6]

Signaling Pathways and Potential Biomarkers

This compound exerts its therapeutic effects by modulating key signaling pathways involved in inflammation and oxidative stress. The validation of changes in the activity of components of these pathways can provide valuable biomarkers of therapeutic response.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In response to stimuli like cisplatin-induced damage, NF-κB is activated, leading to the transcription of pro-inflammatory genes. This compound has been shown to inhibit the activation of the NF-κB pathway.[2]

NF_kB_Pathway Cisplatin Cisplatin TLR4 TLR4 Cisplatin->TLR4 activates IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6) Nucleus->Pro_inflammatory_Genes activates transcription SalC This compound SalC->IKK inhibits

Caption: NF-κB Signaling Pathway Inhibition by this compound.

Potential Biomarkers:

  • Phosphorylated IκBα (p-IκBα)

  • Nuclear levels of NF-κB p65 subunit

  • Downstream pro-inflammatory cytokines (TNF-α, IL-1β, IL-6)

Nrf2 Antioxidant Response Pathway

The Nrf2 pathway is the primary regulator of the cellular antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of antioxidant genes. This compound has been shown to activate the Nrf2 pathway.[7]

Nrf2_Pathway Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 induces conformational change Nrf2 Nrf2 Keap1->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE Antioxidant Response Element (ARE) Nucleus->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes (HO-1, SOD, GPx) ARE->Antioxidant_Enzymes activates transcription SalC This compound SalC->Keap1 promotes release of Nrf2

Caption: Nrf2 Antioxidant Pathway Activation by this compound.

Potential Biomarkers:

  • Nuclear levels of Nrf2

  • Expression levels of downstream antioxidant enzymes (e.g., Heme Oxygenase-1 (HO-1), Superoxide Dismutase (SOD), Glutathione Peroxidase (GPx))

  • Levels of oxidative stress markers (e.g., Malondialdehyde (MDA))

  • Levels of endogenous antioxidants (e.g., Glutathione (GSH))

Experimental Protocols

Cisplatin-Induced Acute Kidney Injury Model in Mice

Objective: To evaluate the protective effects of this compound against cisplatin-induced nephrotoxicity.[5][6]

Animals: Male ICR mice (8 weeks old).

Experimental Groups:

  • Control: Vehicle (saline) administration.

  • Cisplatin: Single intraperitoneal (i.p.) injection of cisplatin (20 mg/kg).

  • This compound + Cisplatin: Daily i.p. injection of this compound (5, 10, or 20 mg/kg) for 10 days, with a single i.p. injection of cisplatin on day 7.[6]

  • N-acetylcysteine + Cisplatin: Daily i.p. injection of NAC (600 mg/kg) for 10 days, with a single i.p. injection of cisplatin on day 7.

Procedure:

  • Acclimatize mice for one week.

  • Administer this compound or NAC daily for 10 days.

  • On day 7, administer a single dose of cisplatin one hour after the daily treatment.

  • On day 11, collect blood samples via cardiac puncture for serum analysis (BUN, creatinine, cytokines).

  • Euthanize mice and harvest kidneys for histological analysis (H&E staining) and biochemical assays (MDA, GSH, Western blot).

LPS-Induced Neuroinflammation Model

Objective: To assess the anti-inflammatory effects of this compound in a model of neuroinflammation.[3]

Cell Line: Human periodontal ligament stem cells (hPDLSCs).

Experimental Groups:

  • Control: Untreated cells.

  • LPS: Cells treated with lipopolysaccharide (LPS) (1 µg/mL).

  • This compound + LPS: Cells pre-treated with this compound (various concentrations) for 2 hours, followed by LPS stimulation.

Procedure:

  • Culture hPDLSCs to 80% confluency.

  • Pre-treat cells with this compound for 2 hours.

  • Stimulate cells with LPS for 24 hours.

  • Collect cell culture supernatants to measure the levels of inflammatory cytokines (TNF-α, IL-1β, IL-6) using ELISA kits.

  • Lyse cells to extract protein for Western blot analysis of signaling pathway components (e.g., p-NF-κB, TLR4).

  • Measure intracellular reactive oxygen species (ROS) using appropriate fluorescent probes.

Experimental Workflow for Biomarker Validation

The validation of a biomarker is a multi-step process that ensures its reliability and relevance for a specific context of use.

Biomarker_Validation_Workflow Discovery Biomarker Discovery (e.g., -omics, literature) Preclinical_Validation Preclinical Validation (In vitro & In vivo models) Discovery->Preclinical_Validation Analytical_Validation Analytical Validation (Assay development, specificity, sensitivity, reproducibility) Preclinical_Validation->Analytical_Validation Clinical_Validation Clinical Validation (Correlation with clinical endpoints in human studies) Analytical_Validation->Clinical_Validation Regulatory_Approval Regulatory Approval (e.g., FDA, EMA) Clinical_Validation->Regulatory_Approval

Caption: A generalized workflow for biomarker validation.

Conclusion

The available preclinical data strongly suggest that this compound is a promising therapeutic agent with potent anti-inflammatory and antioxidant properties. The validation of biomarkers associated with its mechanism of action is crucial for its clinical development. Markers of kidney function (BUN, creatinine), inflammatory cytokines (TNF-α, IL-1β, IL-6), and oxidative stress (MDA, GSH) have shown significant and dose-dependent responses to this compound treatment in a model of cisplatin-induced AKI. Furthermore, its ability to modulate the NF-κB and Nrf2 signaling pathways provides a rich source of potential molecular biomarkers.

Compared to N-acetylcysteine, this compound demonstrated comparable or superior efficacy in mitigating cisplatin-induced nephrotoxicity in the presented preclinical model. Further research, including well-designed clinical trials, is warranted to validate these biomarkers in human subjects and to fully elucidate the therapeutic potential of this compound. The experimental protocols and pathway diagrams provided in this guide offer a foundation for researchers to build upon in their future investigations.

References

Safety Operating Guide

Safe Disposal of Salvianolic Acid C: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Proper disposal of Salvianolic acid C is crucial for maintaining a safe laboratory environment and ensuring compliance with environmental regulations. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to safely manage and dispose of this compound waste.

I. Immediate Safety and Handling Precautions

Before beginning any disposal process, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This minimizes exposure and ensures personal safety.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Safety goggles with side-shields.[1][2]

  • Hand Protection: Protective gloves.[1][2]

  • Body Protection: Impervious clothing.[1][2]

  • Respiratory Protection: A suitable respirator should be used, especially when handling the powder form, to avoid breathing in dust.[1][2]

II. Step-by-Step Disposal Procedure

The primary guideline for the disposal of this compound is to adhere to local, state, and federal regulations.[1]

  • Waste Identification and Segregation:

    • Identify all waste containing this compound, including pure substance, solutions, and contaminated materials (e.g., pipette tips, gloves, absorbent pads).

    • Segregate this compound waste from other chemical waste streams to ensure proper handling and disposal.

  • Containment:

    • Place solid waste in a clearly labeled, sealed container.

    • For liquid waste, use a compatible, leak-proof container. Keep the container tightly closed and store in a well-ventilated area.[1]

  • Spill Management:

    • In case of a spill, prevent further leakage or spillage.[1][3]

    • Absorb solutions with an inert, finely-powdered liquid-binding material such as diatomite or universal binders.[1][4]

    • Decontaminate surfaces and equipment by scrubbing with alcohol.[1][4]

    • Collect all contaminated materials and place them in a designated, sealed container for disposal.[1]

  • Final Disposal:

    • Dispose of the contained this compound waste in accordance with all applicable country, federal, state, and local regulations.[1]

    • It is recommended to use a licensed professional waste disposal service for the final disposal of the chemical waste.[5]

    • Contaminated packaging should be disposed of in the same manner as the product itself.[1][5]

III. Summary of Safety and Disposal Information

The following table summarizes key information for the safe handling and disposal of this compound.

ParameterGuidelineCitation
Personal Protective Equipment Safety goggles, protective gloves, impervious clothing, suitable respirator.[1][2]
Handling Precautions Avoid contact with skin and eyes. Avoid inhalation of dust/fume/gas/mist/vapors/spray. Use in a well-ventilated area. Do not eat, drink, or smoke when using this product.[1]
Storage Store in a well-ventilated place. Keep container tightly closed. Store locked up.[1]
Spill Cleanup Absorb with liquid-binding material (e.g., diatomite). Decontaminate surfaces with alcohol.[1][4]
Disposal Method Dispose of contents/container in accordance with local, state, and federal regulations. Engage a licensed professional waste disposal service.[1][5]

IV. Visualizing the Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_procedure Disposal Procedure cluster_final Final Disposal start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe identify Identify & Segregate Waste ppe->identify contain Securely Contain Waste (Labeled, Sealed Container) identify->contain spill Manage Spills (Absorb & Decontaminate) contain->spill If Spill Occurs regulations Consult Local, State, & Federal Regulations contain->regulations spill->contain disposal_service Engage Licensed Waste Disposal Service regulations->disposal_service end End: Proper Disposal Complete disposal_service->end

Caption: Workflow for the safe disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Salvianolic acid C
Reactant of Route 2
Salvianolic acid C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.